N-Methoxy-N-methylpivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N,2,2-trimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRBYBWCRNGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466042 | |
| Record name | N-METHOXY-N-METHYLPIVALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64214-60-4 | |
| Record name | N-METHOXY-N-METHYLPIVALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methylpivalamide
Foreword: The Strategic Value of Sterically Hindered Weinreb Amides in Modern Synthesis
In the landscape of organic synthesis, the pursuit of precision and control is paramount. Among the arsenal of reagents available to the modern chemist, N-methoxy-N-methylamides, or Weinreb amides, stand out for their exceptional utility as robust acylating agents.[1] First reported by Nahm and Weinreb in 1981, this functional group revolutionized the synthesis of ketones and aldehydes from highly reactive organometallic reagents.[2] Their efficacy stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists the common pitfall of over-addition, which often plagues reactions with more traditional acylating agents like esters or acid chlorides, thus ensuring high yields of the desired carbonyl compound.[1]
This guide focuses specifically on N-Methoxy-N-methylpivalamide , a Weinreb amide distinguished by its sterically demanding pivaloyl (tert-butylcarbonyl) group. This steric hindrance imparts unique stability and selectivity, making it an invaluable tool for the synthesis of complex molecules where precise control over reactive centers is critical. For researchers and professionals in drug development, understanding the nuances of its synthesis and the rigorous methods for its characterization is not merely an academic exercise; it is a prerequisite for reliable, reproducible, and scalable synthetic campaigns.
Part 1: Synthesis of this compound
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The procedure is straightforward, reliable, and founded on well-established reaction principles.
The Underlying Chemistry: Rationale and Mechanistic Insight
The core transformation involves the reaction of a highly reactive acid chloride, pivaloyl chloride, with N,O-dimethylhydroxylamine. The hydrochloride salt of the amine is typically used due to its superior stability and ease of handling.[1] An organic base, such as triethylamine or pyridine, is incorporated to serve two essential functions: it neutralizes the hydrochloric acid byproduct generated during the reaction and, more importantly, it deprotonates the N,O-dimethylhydroxylamine hydrochloride to liberate the free amine, which is the active nucleophile.
The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the pivaloyl chloride.[3][4] The reaction is initiated at a reduced temperature (0 °C) to moderate the initial exothermic release of energy and is then allowed to proceed to completion at room temperature. This controlled approach ensures a high yield and minimizes the formation of impurities.
Visualizing the Reaction Mechanism
The mechanism proceeds via a classic nucleophilic addition-elimination pathway at the carbonyl carbon. The lone pair of the nitrogen atom on the free N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Field-Proven Experimental Protocol
This protocol is a self-validating system designed for high fidelity and yield.
Materials:
-
Pivaloyl chloride (1.0 eq.)
-
N,O-Dimethylhydroxylamine hydrochloride (1.05 eq.)
-
Triethylamine (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.05 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath. This step is crucial for controlling the reaction's exothermicity.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.0 eq.) dropwise to the cold, stirring slurry over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the pivaloyl chloride starting material is fully consumed.
-
Work-up & Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.[3] This washing regimen is critical for removing water-soluble byproducts and impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a colorless oil.
Part 2: Rigorous Characterization of the Final Product
Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach involving NMR, IR, and Mass Spectrometry provides a comprehensive and trustworthy characterization.
Experimental Workflow: From Synthesis to Analysis
Caption: Overall workflow from synthesis to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic compounds. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and clean. It will show three distinct singlets corresponding to the chemically non-equivalent protons. It is noteworthy that for some Weinreb amides, restricted rotation around the amide C-N bond can lead to broadening of the N-Me and O-Me signals at room temperature.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Summary of NMR Data
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| ¹H NMR | -C(CH ₃)₃ | ~1.2 | Singlet | 9H |
| -N-CH ₃ | ~3.2 | Singlet (may be broad) | 3H | |
| -O-CH ₃ | ~3.7 | Singlet (may be broad) | 3H | |
| ¹³C NMR | -C (CH₃)₃ | ~39 | ||
| -C(C H₃)₃ | ~28 | |||
| -N-C H₃ | ~34 | |||
| -O-C H₃ | ~61 | |||
| C =O | ~178 |
(Note: Chemical shifts are approximate and can vary based on the solvent used. Data is referenced against typical values for similar structures.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound will be the strong carbonyl stretch of the amide group.
Summary of IR Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2970 | C-H stretch (sp³ aliphatic) | Strong |
| ~1660 | C=O stretch (amide) | Strong |
| ~1480 | C-H bend (aliphatic) | Medium |
| ~1180 | C-N stretch | Medium |
(Note: Values are characteristic and approximate.)
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its successful synthesis.
Summary of Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| GC-MS | Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [6] | |
| (M)+ Peak | m/z = 145.11 |
References
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. PubMed. [Link]
- Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]
- O-PIVALOYLHYDROXYLAMINE TRIFLUOROMETHANESULFON
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]
- Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- 6. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methoxy-N-methylpivalamide: Properties, Synthesis, and Applications
Abstract
N-Methoxy-N-methylpivalamide, a prominent member of the Weinreb amide class, stands as a cornerstone reagent in modern organic synthesis. Its unique structural attributes, particularly the sterically demanding tert-butyl group adjacent to the N-methoxy-N-methylamide functionality, confer remarkable stability and predictable reactivity. This guide provides a comprehensive exploration of the physical and chemical properties of this compound. We delve into its synthesis, spectral characteristics, and critically, its mechanistic behavior in cornerstone reactions that enable the controlled formation of ketones and aldehydes. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile synthetic intermediate.
Introduction to this compound: The Weinreb Amide
N-Methoxy-N-methylamides, commonly known as Weinreb amides, were introduced to the synthetic chemistry community in 1981 by Steven M. Weinreb and Steven Nahm.[1] Their innovation addressed a long-standing challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[2] Traditional reagents like acid chlorides or esters readily react with one equivalent of an organolithium or Grignard reagent to form a ketone, but this ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2]
This compound exemplifies the solution to this problem. The N-methoxy-N-methylamide group reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][3] This intermediate resists collapse and further reaction until an aqueous workup is performed, at which point it hydrolyzes to cleanly afford the desired ketone.[2] This controlled reactivity has established Weinreb amides, and this compound in particular, as indispensable tools for the precise construction of complex molecular architectures found in natural products and pharmaceuticals.[3][4]
Physical and Structural Properties
The physical properties of this compound are foundational to its handling, storage, and use in reactions. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-methoxy-N,2,2-trimethylpropanamide | [5][6] |
| Synonyms | N-Methoxy-N-methyl-2,2-dimethylpropanamide | [5] |
| CAS Number | 64214-60-4 | [5][6][7] |
| Molecular Formula | C₇H₁₅NO₂ | [5][7] |
| Molecular Weight | 145.20 g/mol | [5][6] |
| Physical Form | Liquid | [6] |
| Storage | Inert atmosphere, room temperature | [6][7] |
Note: Specific values for boiling point, density, and refractive index are not consistently reported across publicly available datasheets and should be determined empirically for specific lots.
Spectroscopic Signature
The interpretation of spectral data is crucial for reaction monitoring and product verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of this compound is highly characteristic. Due to the bulky tert-butyl group, rotation around the amide C-N bond is often restricted at room temperature. This can lead to the appearance of broad humps or even distinct rotamers for the N-methyl (N-CH₃) and O-methyl (O-CH₃) protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons. In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are expected.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) group, typically appearing in the range of 1630-1670 cm⁻¹. Additional bands corresponding to C-H and C-N stretching and bending vibrations will also be present.[8][9]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of the tert-butyl group or cleavage of the amide bond.[5][8]
Chemical Properties and Reactivity
The utility of this compound is defined by the unique reactivity of the Weinreb amide functional group.
Mechanism of Reactivity: The Stable Chelate
The key to the Weinreb amide's controlled reactivity lies in its ability to form a stable five-membered chelate with the metal atom of an attacking organometallic reagent (e.g., Li⁺ or MgX⁺). This chelation stabilizes the tetrahedral intermediate formed upon nucleophilic addition.[2][3] This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic or aqueous workup, thus preventing the common over-addition problem.[1][10]
Detailed Experimental Protocol
-
Setup : To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride.
-
Solvent : Suspend the hydrochloride salt in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Cooling : Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition : Slowly add a base, such as pyridine or triethylamine (typically 2.2 equivalents), to the stirred suspension.
-
Acylation : Add pivaloyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitor by TLC or GC-MS).
-
Workup : Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction : Extract the aqueous layer with additional portions of the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Applications in Research and Drug Development
The predictable and clean reactivity of this compound makes it a valuable intermediate in multi-step syntheses where high yields and chemoselectivity are paramount.
-
Complex Molecule Synthesis : It serves as a robust building block for introducing a pivaloyl group, which can be transformed into various other functionalities or used as a sterically hindered ketone.
-
Pharmaceutical Development : In drug discovery, the synthesis of analogs often requires reliable methods for C-C bond formation. The Weinreb amide chemistry allows for the late-stage modification of complex scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [11]* Fine Chemicals : The synthesis of specialty chemicals and advanced materials often leverages the precision offered by Weinreb amide chemistry to construct specific molecular targets. [4][11]
Safety Profile
This compound should be handled with appropriate laboratory safety precautions. While specific toxicity data is limited, it is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). [6][7]Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical reagent; it is a problem-solving tool in organic synthesis. Its ability to act as a reliable precursor to ketones and aldehydes without the complication of over-addition has cemented its role in the synthetic chemist's toolkit. By understanding its physical properties, spectral signatures, and the mechanistic underpinnings of its reactivity, researchers can leverage this powerful molecule to design and execute more efficient and elegant synthetic routes toward valuable and complex targets.
References
- This compound - Bonotto. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- This compound - 艾仕生命科學有限公司Antibody Chemical Enzyme. (n.d.).
- PubChem. (n.d.). N-Methoxy-N-methylpropionamide. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). N-Methoxy-N-methylpropionamide 97.0+%, TCI America™.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides.
- KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.
- Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40.
- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
- ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of N-methoxy-N-methylacetamide Derivatives in Research.
- ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?.
- Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth., 94, 184-197.
- Amanote Research. (n.d.). Synthesis of N-Methoxy-N-Methyl-B-Enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- PubChem. (n.d.). N-Methoxy-N-methylcinnamamide. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
- YouTube. (2018, April 13). Determining a Structure with IR and NMR. Tony St John.
- PubChem. (n.d.). N-methoxy-N-methylformamide. National Center for Biotechnology Information.
- PubChem. (n.d.). N-methoxy-N-methylprop-2-enamide. National Center for Biotechnology Information.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. casabonotto.fondazionebonotto.org [casabonotto.fondazionebonotto.org]
- 8. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Mechanism of Action of N-Methoxy-N-methylpivalamide in Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis.[1][2] This technical guide provides a comprehensive examination of the mechanism of action of a specific Weinreb amide, N-methoxy-N-methylpivalamide, in acylation reactions. A cornerstone of their utility lies in the synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents.[3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate, a feature that defines the unique reactivity of this functional group.[3][5][6] This guide will delve into the mechanistic underpinnings of this stability, provide field-proven experimental protocols, and offer insights into the practical application of this chemistry in complex molecule synthesis.
Introduction: The Challenge of Controlled Acylation and the Weinreb Amide Solution
The synthesis of ketones and aldehydes through the acylation of organometallic reagents is a fundamental transformation in organic chemistry.[4] However, a significant challenge arises from the high reactivity of the ketone or aldehyde product, which can readily undergo a second nucleophilic attack by the organometallic reagent, leading to the formation of tertiary or secondary alcohols, respectively.[3][4] This "over-addition" problem can severely limit the yield and purity of the desired carbonyl compound, even with careful stoichiometric control of the nucleophile.[3]
In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides as a robust solution to this long-standing problem.[3][7] These reagents, now ubiquitously known as Weinreb amides, react with a wide range of organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones in high yields.[1][3][8] Similarly, they can be reduced with hydride reagents to furnish aldehydes.[3][6][8] The key to their success lies in the unique N-methoxy-N-methyl substitution on the amide nitrogen.
The Core Mechanism: Chelation-Controlled Stability
The remarkable selectivity of Weinreb amides in acylation reactions is attributed to the formation of a stable tetrahedral intermediate.[3][5][6] Let's dissect the mechanism using this compound as our model substrate.
Step 1: Nucleophilic Addition
The reaction commences with the nucleophilic attack of an organometallic reagent (e.g., R'-MgX or R'-Li) at the electrophilic carbonyl carbon of the this compound. This addition forms a tetrahedral intermediate.
Step 2: Chelation and Stabilization
This is the crucial step that differentiates Weinreb amides from other acylating agents. The newly formed anionic oxygen and the nitrogen-bound methoxy group chelate to the metal cation (Li⁺ or MgX⁺) of the organometallic reagent.[9] This forms a stable five-membered cyclic intermediate.[1][5][7] This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to the ketone.[3][5][6] This intermediate is stable at low temperatures, a critical factor in experimental design.[3]
Step 3: Aqueous Workup and Ketone Formation
The stable tetrahedral intermediate persists in the reaction mixture until an aqueous workup is performed.[4][6] The addition of a proton source, such as dilute acid, protonates the intermediate, leading to its collapse. This liberates the desired ketone and N,O-dimethylhydroxylamine as a byproduct. Because the ketone is only formed during the workup, it is not present in the reaction mixture with the excess organometallic reagent, thus preventing the problematic over-addition.[4]
Caption: The chelation-controlled mechanism of Weinreb amide acylation.
Experimental Protocol: Synthesis of a Ketone using this compound
This protocol provides a generalized procedure for the acylation of a Grignard reagent with this compound.
Materials:
-
This compound
-
Organomagnesium halide (Grignard reagent) solution in THF or diethyl ether (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of this compound in anhydrous THF.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: The Grignard reagent solution is added dropwise to the stirred solution of the Weinreb amide via the dropping funnel, maintaining the internal temperature below 5 °C. The rate of addition should be controlled to prevent a significant exotherm.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step should be performed with caution as it can be exothermic.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether).
-
Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure ketone.
Causality in Experimental Choices
| Experimental Step | Choice | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent and the reaction intermediates. Must be anhydrous to prevent quenching of the organometallic reagent. |
| Temperature | 0 °C to room temperature | The tetrahedral intermediate is stable at low temperatures, preventing premature collapse.[3] Running the reaction at low temperatures minimizes side reactions. |
| Quenching | 1 M HCl | Provides a proton source to break down the stable tetrahedral intermediate, liberating the ketone.[4] The acidic condition also helps to dissolve magnesium salts. |
| Washing | Saturated NaHCO₃ | Neutralizes any excess acid from the workup step. |
| Washing | Brine | Removes the bulk of the water from the organic layer before drying. |
Scope and Variations
The Weinreb ketone synthesis is a versatile and widely adopted method.[3] It is compatible with a broad range of organometallic reagents, including:
Furthermore, the reaction has been adapted for various synthetic strategies:
-
One-pot procedures: Methods have been developed for one-pot magnesium-halogen exchange followed by arylation, simplifying the operational aspects of aryl ketone synthesis.[3]
-
Wittig Reagents: Reaction with Wittig reagents can be used to form N-methyl-N-methoxy-enamines, which can be hydrolyzed to the corresponding ketone or aldehyde, avoiding potentially harsh organometallic conditions.[3]
Conclusion
The use of this compound and other Weinreb amides represents a significant advancement in the field of organic synthesis. The mechanism, centered on the formation of a stable, chelated tetrahedral intermediate, provides a reliable and high-yielding method for the preparation of ketones and aldehydes, effectively overcoming the persistent challenge of over-addition. The mild reaction conditions and broad substrate scope have cemented the Weinreb ketone synthesis as a cornerstone methodology for researchers and drug development professionals in the construction of complex molecular architectures.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Synthesis of Weinreb and their Derivatives (A-Review).
- Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. RSC Publishing. [Link]
- The Acylation of Organometallic Reagents. University of Wisconsin-Madison. [Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- in the chemical liter
- Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC - NIH. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of N-Methoxy-N-methylpivalamide: A Technical Guide
Introduction: The Utility of N-Methoxy-N-methylpivalamide as a Weinreb Amide
This compound, also known as N-methoxy-N,2,2-trimethylpropanamide, is a member of the Weinreb amide class of reagents. First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides have become indispensable tools in organic synthesis.[1] Their significance lies in their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields, circumventing the common issue of over-addition to form tertiary alcohols.[1][2] The stability of the intermediate tetrahedral adduct, which is chelated by the methoxy group, prevents its collapse until acidic workup. Furthermore, Weinreb amides can be readily reduced to aldehydes.[1]
Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The principles and experimental considerations discussed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this versatile reagent.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its characteristic tert-butyl group and the N-methoxy-N-methyl moiety, gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals is the first step in successful characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Referencing: The solvent peak is typically used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a ¹H spectrum are generally sufficient.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
The ¹H NMR spectrum is expected to show three distinct signals:
-
δ ~1.2 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group. The high degree of symmetry results in a single, sharp resonance.
-
δ ~3.2 ppm (s, 3H): This singlet is assigned to the three protons of the N-methyl group.
-
δ ~3.7 ppm (s, 3H): This singlet arises from the three protons of the O-methyl (methoxy) group. The protons of the methoxy group are typically deshielded relative to the N-methyl protons due to the electronegativity of the adjacent oxygen atom.
It is worth noting that in some N-methoxy-N-methylamides, restricted rotation around the amide C-N bond can lead to the observation of rotamers, which may cause broadening of the N-methyl and O-methyl signals at room temperature. Variable temperature NMR studies can be employed to investigate such dynamic processes; as the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into sharp singlets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.2 | Singlet (s) | 9H |
| -N(CH₃) | ~3.2 | Singlet (s) | 3H |
| -O(CH₃) | ~3.7 | Singlet (s) | 3H |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
The proton-decoupled ¹³C NMR spectrum is expected to display five signals:
-
δ ~28 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl group.
-
δ ~32 ppm: This signal is attributed to the N-methyl carbon.
-
δ ~38 ppm: This resonance is from the quaternary carbon of the tert-butyl group.
-
δ ~61 ppm: This downfield signal is assigned to the O-methyl (methoxy) carbon.[3]
-
δ ~175 ppm: The carbonyl carbon (C=O) will appear as the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~28 |
| -N(C H₃) | ~32 |
| -C (CH₃)₃ | ~38 |
| -O(C H₃) | ~61 |
| -C =O | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
-
~2970 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (tert-butyl and methyl).
-
~1660 cm⁻¹ (strong): This is a key absorption corresponding to the C=O (amide) stretching vibration. The exact position can be influenced by the electronic environment. For tertiary amides, this band is typically found in the 1680-1630 cm⁻¹ range.[4]
-
~1470 cm⁻¹ and ~1370 cm⁻¹: C-H bending vibrations of the alkyl groups. The characteristic doublet for the tert-butyl group may be observed.
-
~1180 cm⁻¹: C-N stretching vibration.
-
~1040 cm⁻¹: C-O stretching vibration of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₅NO₂) is 145.20 g/mol .[5] A peak at m/z = 145 corresponding to the molecular ion [C₇H₁₅NO₂]⁺ should be observable, especially with softer ionization techniques.
-
Key Fragmentation Pathways: Under EI conditions, fragmentation is expected. Some plausible fragmentation patterns are outlined below:
Caption: Plausible fragmentation pathways for this compound in EI-MS.
-
m/z = 85: Loss of the N-methoxy-N-methyl group to give the pivaloyl cation, [C₅H₉O]⁺.
-
m/z = 57: A very prominent peak corresponding to the tert-butyl cation, [C₄H₉]⁺, resulting from the cleavage of the bond between the carbonyl carbon and the quaternary carbon. This is often the base peak for compounds containing a tert-butyl group.
-
m/z = 61: Cleavage of the acyl group to yield the [CH₃NOCH₃]⁺ fragment.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture for the structural verification of this compound. The expected data, characterized by the distinct signals of the tert-butyl group and the N-methoxy-N-methyl moiety, allows for its unambiguous identification. By understanding these characteristic spectroscopic features and employing the appropriate experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent chemical transformations.
References
- PubChem. This compound.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B. [Link]
- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 75-81.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
- Wikipedia. Weinreb ketone synthesis. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
Sources
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of N-Methoxy-N-methylpivalamide in Common Organic Solvents
Abstract
N-Methoxy-N-methylpivalamide, a prominent Weinreb amide, is a cornerstone reagent in modern organic synthesis, enabling the mild and high-yield synthesis of ketones and aldehydes. Its efficacy in these transformations is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present a detailed, field-proven protocol for its empirical determination, and offer a qualitative solubility profile in a range of common organic solvents. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, empowering them to optimize reaction conditions and streamline synthetic workflows.
Introduction: The Significance of this compound in Synthesis
N-Methoxy-N-methylamides, commonly known as Weinreb amides, have revolutionized organic synthesis since their introduction.[1][2] this compound, the Weinreb amide derivative of pivalic acid, is particularly valued for its steric bulk, which can impart selectivity in complex transformations. The unique stability of the tetrahedral intermediate formed upon nucleophilic addition to the Weinreb amide carbonyl is key to its utility, preventing the over-addition often observed with other acylating agents.[2]
The success of any synthetic protocol involving this compound is critically dependent on its solubility in the chosen solvent system. Proper dissolution ensures homogeneous reaction kinetics, facilitates purification, and ultimately dictates the overall efficiency and scalability of the process. This guide provides the foundational knowledge and practical methodologies to understand and determine the solubility of this vital synthetic building block.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For this compound, a tertiary amide, its solubility in a given organic solvent is a balance of several factors:
-
Polarity: The amide functional group possesses a significant dipole moment due to the polarized carbonyl group and the nitrogen atom.[5][6] This inherent polarity suggests good solubility in polar aprotic solvents.
-
Hydrogen Bonding: As a tertiary amide, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.[7][8] This allows for favorable interactions with protic solvents.
-
Van der Waals Forces: The bulky tert-butyl group is nonpolar and interacts primarily through van der Waals forces. This hydrophobic moiety will favor interactions with nonpolar solvents.
The interplay of these factors determines the overall solubility profile. A solvent that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds, while also accommodating the nonpolar tert-butyl group, will be an effective solvent.
Qualitative Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the principles of intermolecular forces. The following table provides an expected solubility profile in a range of common organic solvents. It is imperative for researchers to empirically verify these predictions using the protocol outlined in the subsequent section.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF's polarity aligns well with the amide dipole, and it can effectively solvate the molecule. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Diethyl Ether | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. |
| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact favorably with the amide. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, the nitrile group may not interact as favorably as other polar aprotic solvents. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality provides polarity for effective solvation. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent and is an excellent solvent for many amides. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. |
| Methanol | Polar Protic | Moderate | Methanol can act as a hydrogen bond donor to the amide's oxygen atoms, but the nonpolar tert-butyl group may limit solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, with a slight increase in nonpolar character which might slightly improve solubility. |
| Isopropanol | Polar Protic | Moderate to Low | The larger alkyl group of isopropanol may further hinder solubility compared to methanol and ethanol. |
| Water | Polar Protic | Low | The large hydrophobic tert-butyl group is expected to significantly limit solubility in water despite the polar amide group. |
| Hexanes | Nonpolar | Low to Moderate | The nonpolar nature of hexanes will interact favorably with the tert-butyl group, but poorly with the polar amide. |
| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can induce dipole interactions and its overall nonpolar character is compatible with the tert-butyl group. |
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol details the widely accepted "Saturation Shake-Flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9] This method is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Add a known volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[9] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Consistent concentration values over time indicate that equilibrium has been established.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method or a UV-Vis spectrophotometer with a calibration curve.
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Intermolecular Interactions and Solubility: A Visual Representation
The solubility of this compound is dictated by the balance of interactions between its functional groups and the solvent molecules. The following diagram illustrates these key interactions.
Caption: Key intermolecular forces governing solubility.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective utilization in organic synthesis. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its accurate determination, and a qualitative overview of its expected behavior in common organic solvents. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved yields, and more efficient synthetic outcomes. The provided methodologies empower the scientific community to generate precise solubility data, contributing to a more robust understanding of this invaluable synthetic tool.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Amides - Organic Chemistry. (n.d.). Science Ready.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- This compound. (n.d.). PubChem.
- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- N-Methoxy-N-methylpropionamide. (n.d.). PubChem.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube.
- Recent Developments in Weinreb Synthesis and their Applications. (n.d.).
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28).
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience.
- Why is amide more soluble in water than the amine with the same number of alkyl group atoms? (2021, August 3). Quora.
- N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses Procedure.
- Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (n.d.). National Institutes of Health.
- Weinreb's amide. (n.d.). PubChem.
- This compound. (n.d.). Bonotto.
- N-Methoxy-N-methylcyanoformamide. (2017, September 9). Organic Syntheses.
- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (n.d.). MDPI.
- N-Methoxy-N-methylbenzamide. (n.d.). PubChem.
- N-Methoxy-N-methylpent-4-enamide. (n.d.). PubChem.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery, Mechanism, and Application of Weinreb Amides
Introduction: A Serendipitous Solution to a Long-Standing Synthetic Challenge
In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketones and aldehydes is a fundamental transformation. For decades, chemists grappled with a persistent challenge: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives.[1][2][3] This lack of control invariably led to the formation of tertiary alcohols instead of the desired ketone, complicating synthetic routes and reducing yields.[1][2][3]
In 1981, a seminal paper by Steven M. Weinreb and Steven Nahm from Pennsylvania State University introduced a groundbreaking solution: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide.[4][5] This ingeniously designed functional group provided a robust and general method for the synthesis of ketones and, as they also reported, aldehydes via reduction.[4] The discovery of the Weinreb amide was a pivotal moment in organic chemistry, offering a reliable and versatile tool that has since been widely adopted in both academic research and industrial applications, particularly in the realm of drug development.[6][7][8]
This guide provides an in-depth exploration of the Weinreb amide, from its historical discovery and the mechanistic intricacies that govern its unique reactivity to practical, field-proven protocols for its synthesis and application.
The Core Principle: Mechanistic Insight into Controlled Reactivity
The remarkable efficacy of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[6][9] This stability prevents the premature collapse of the intermediate and the subsequent over-addition that plagues other acylating agents.[1]
The key to this stability is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the methoxy oxygen of the amide.[1][4] This forms a stable five-membered cyclic intermediate that is unreactive towards further nucleophilic addition at low temperatures.[4][9] Only upon aqueous workup does this chelated intermediate break down to yield the desired ketone.[1]
Caption: Mechanism of Weinreb Ketone Synthesis.
This controlled reactivity offers several distinct advantages for the synthetic chemist:
-
Selectivity: It effectively prevents the over-addition of organometallic reagents, yielding clean ketone or aldehyde products.[6]
-
Stability: Weinreb amides are generally stable, often crystalline solids that can be purified by chromatography and stored for extended periods.[6]
-
Versatility: They are compatible with a wide array of functional groups and can be prepared from various carboxylic acid derivatives.[4][6]
-
Mild Conditions: The reactions typically proceed under mild conditions, preserving sensitive functional groups within the molecule.[6]
Synthesis of Weinreb Amides: A Practical Guide
The most common precursor for the synthesis of Weinreb amides is N,O-dimethylhydroxylamine hydrochloride, a commercially available and easy-to-handle salt.[10] Weinreb amides can be prepared from a variety of starting materials, including acid chlorides, esters, and carboxylic acids.
Protocol 1: Synthesis of N-Methoxy-N-methylpivalamide from Pivaloyl Chloride
This protocol details the synthesis of a representative Weinreb amide, this compound, from the corresponding acid chloride.
Materials:
-
Pivaloyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (2.2 equivalents) dropwise.
-
After stirring for 10 minutes, add pivaloyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₇H₁₅NO₂ | 145.20 g/mol [11] |
Applications in Complex Molecule Synthesis
The reliability and functional group tolerance of the Weinreb ketone synthesis have made it an indispensable tool in the total synthesis of natural products and the development of novel pharmaceuticals.
Case Study: Synthesis of a Key Ketone Intermediate
In many multi-step syntheses, the introduction of a ketone functionality at a late stage is crucial. The Weinreb amide allows for this transformation with high fidelity, even in the presence of other sensitive functional groups.
Caption: General workflow for Weinreb amide synthesis and subsequent ketone formation.
Beyond Ketones: Aldehyde Synthesis and C-H Functionalization
The utility of Weinreb amides extends beyond ketone synthesis. Nahm and Weinreb also demonstrated that these amides can be reduced to aldehydes using an excess of a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[4][6] This provides a controlled method for aldehyde synthesis, avoiding over-reduction to the corresponding alcohol.
More recently, Weinreb amides have found new life as directing groups in transition metal-catalyzed C-H functionalization reactions.[12] The amide functionality can coordinate to a metal catalyst, directing the activation and subsequent functionalization of a nearby C-H bond, opening up new avenues for late-stage molecular diversification.[7][12]
Conclusion: An Enduring Legacy in Organic Synthesis
The discovery of the Weinreb amide represents a landmark achievement in organic chemistry. Its ability to tame the reactivity of powerful organometallic reagents provided a long-sought-after solution for the controlled synthesis of ketones and aldehydes. The simplicity of its preparation, its stability, and its broad functional group compatibility have cemented its place as a staple in the synthetic chemist's toolbox. From its initial application in natural product synthesis to its more recent role in C-H functionalization, the Weinreb amide continues to be a versatile and indispensable tool, empowering researchers and drug development professionals to construct complex molecules with greater precision and efficiency.
References
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry. [Link]
- Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
- Steven M. Weinreb. Wikipedia. [Link]
- This compound. PubChem. [Link]
- The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]
- What IS the Weinreb Amide?. YouTube. [Link]
- Introduction to Weinreb amides.. YouTube. [Link]
Sources
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Steven M. Weinreb - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 11. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Investigation of N-Methoxy-N-methylpivalamide: A Computational Chemistry Whitepaper
Abstract
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are pivotal functional groups in modern organic synthesis, valued for their ability to controllably form ketones from organometallic reagents.[1][2][3] N-Methoxy-N-methylpivalamide, with its sterically demanding tert-butyl group, presents an interesting case for detailed conformational and electronic analysis. Understanding its three-dimensional structure and spectroscopic properties is crucial for predicting its reactivity and optimizing its application in complex synthetic pathways. This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the structural and spectroscopic properties of this compound using density functional theory (DFT). We will delve into the rationale behind the selection of computational methods, provide step-by-step workflows for geometry optimization, conformational analysis, and the prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict the behavior of small organic molecules.
Introduction: The Significance of this compound in Synthesis
This compound (PubChem CID: 11446410) is a member of the Weinreb amide family, which are renowned for their utility in the synthesis of ketones and aldehydes.[1][2][3][4] The key to their synthetic utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition seen with other acylating agents.[1][2] The bulky pivaloyl group in this compound can impart significant steric influence on its reactivity and conformational preferences.
Theoretical calculations provide a powerful, non-destructive means to probe the intricate details of molecular structure and energetics. By employing computational methods, we can gain insights into:
-
The most stable three-dimensional conformation: Understanding the preferred spatial arrangement of the atoms is fundamental to predicting steric hindrance and the accessibility of the carbonyl group.
-
The electronic structure: Delving into the distribution of electrons allows for the rationalization of reactivity and the nature of the amide bond.
-
Vibrational frequencies: Predicting the infrared spectrum can aid in the experimental characterization of the molecule and provides information about the strength of its chemical bonds.
-
NMR chemical shifts: The accurate prediction of 1H and 13C NMR spectra is an invaluable tool for structure verification and assignment.[5][6][7][8]
This guide will walk you through a robust computational workflow to elucidate these properties for this compound.
Foundational Principles: Selecting the Right Computational Tools
The accuracy of theoretical calculations is intrinsically linked to the chosen methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
The Choice of Density Functional: B3LYP
We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is predicated on its well-documented success in reproducing the geometries and vibrational frequencies of organic molecules, particularly amides.[9][10][11] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of bond lengths and angles.
The Basis Set: 6-31G*
The basis set is the set of mathematical functions used to describe the atomic orbitals. For our initial geometry optimization and frequency calculations, the 6-31G* basis set provides a good starting point. The inclusion of polarization functions (the '*') on heavy atoms is crucial for accurately describing the non-spherical nature of electron density in bonding environments, particularly for the carbonyl group and the nitrogen and oxygen atoms. For more accurate NMR predictions, a larger basis set such as 6-311+G(2d,p) may be employed for the single-point energy and NMR calculations on the optimized geometry.
The Computational Workflow: A Step-by-Step Guide
The following sections outline the detailed experimental protocols for the theoretical investigation of this compound.
Molecular Structure Input and Initial Optimization
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software. The IUPAC name for the molecule is N-methoxy-N,2,2-trimethylpropanamide.[4]
Protocol 1: Initial Structure Generation and Pre-optimization
-
Build the molecule: Construct this compound in a molecular editor. Ensure correct atom types and bond connectivity.
-
Initial clean-up: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.
-
Export coordinates: Save the coordinates in a format compatible with the chosen quantum chemistry software package (e.g., .mol or .xyz).
Geometry Optimization and Conformational Analysis
A full geometry optimization at the DFT level is necessary to locate the minimum energy structure on the potential energy surface.
Protocol 2: DFT Geometry Optimization
-
Software Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Define Calculation Type: Specify a geometry optimization calculation.
-
Select Method and Basis Set: Choose the B3LYP functional and the 6-31G* basis set.
-
Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.
-
Execution: Run the calculation.
-
Analysis: Upon completion, verify that the optimization converged successfully and that there are no imaginary frequencies (discussed in the next section).
The rotation around the C-N amide bond is a key conformational feature of amides.[12] A potential energy surface scan can be performed by systematically rotating the N-C(O) dihedral angle to identify the rotational barrier and any other stable conformers.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two primary purposes: confirming that the optimized structure is a true energy minimum and predicting the infrared (IR) spectrum.
Protocol 3: Frequency Calculation
-
Input: Use the optimized geometry from the previous step.
-
Calculation Type: Specify a frequency calculation.
-
Method and Basis Set: Use the same level of theory as the optimization (B3LYP/6-31G*).
-
Execution: Run the calculation.
-
Analysis:
-
Minimum Confirmation: A true minimum on the potential energy surface will have no imaginary frequencies.
-
IR Spectrum Prediction: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.[13]
-
NMR Spectra Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5][6]
Protocol 4: GIAO NMR Calculation
-
Input: Use the B3LYP/6-31G* optimized geometry.
-
Calculation Type: Specify an NMR calculation using the GIAO method.
-
Method and Basis Set: For improved accuracy, a larger basis set such as 6-311+G(2d,p) is recommended for the NMR calculation itself. The B3LYP functional remains a suitable choice.
-
Reference Standard: To convert the calculated absolute shieldings to chemical shifts, it is necessary to perform the same calculation on a reference compound, typically Tetramethylsilane (TMS). The chemical shift (δ) is then calculated as: δ = σref - σcalc.[7]
-
Execution: Run the calculations for both this compound and TMS.
-
Analysis: Compare the calculated 1H and 13C chemical shifts with experimental data if available.
Visualization of Computational Workflow and Molecular Structure
Visual representations are crucial for understanding the computational process and the resulting molecular structure.
Caption: 2D representation of this compound with atom numbering.
Expected Data and Interpretation
The calculations outlined above will yield a wealth of quantitative data. Below are examples of how this data can be structured and interpreted.
Optimized Geometrical Parameters
The optimized geometry provides key bond lengths and angles. These can be compared to experimental data from X-ray crystallography if available, or to data for similar molecules.
| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | ||
| C=O | e.g., 1.23 | |
| C-N | e.g., 1.37 | |
| N-O | e.g., 1.40 | |
| **Bond Angles (°) ** | ||
| O=C-N | e.g., 121.5 | |
| C-N-C | e.g., 118.0 | |
| C-N-O | e.g., 115.0 |
Note: The values presented are illustrative examples.
Predicted Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR spectra. The amide I band (primarily C=O stretch) is particularly sensitive to the local environment and conformation.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Primary Motion |
| Amide I | e.g., 1720 | e.g., 1685 | C=O stretch |
| C-H stretch (t-butyl) | e.g., 3050 | e.g., 2989 | Symmetric/asymmetric C-H stretch |
| C-N stretch | e.g., 1350 | e.g., 1323 | C-N stretch |
Note: A typical scaling factor for B3LYP/6-31G* is around 0.98.
Predicted NMR Chemical Shifts
The predicted NMR chemical shifts are a powerful tool for structural elucidation.
| Nucleus | Atom Number | Calculated Chemical Shift (ppm) |
| 13C | ||
| C5 (Carbonyl) | e.g., 175.2 | |
| C1 (Quaternary) | e.g., 40.1 | |
| C2, C3, C4 (t-butyl) | e.g., 27.5 | |
| C6 (N-methyl) | e.g., 34.0 | |
| C7 (O-methyl) | e.g., 61.8 | |
| 1H | ||
| H on C2, C3, C4 | e.g., 1.25 | |
| H on C6 | e.g., 3.18 | |
| H on C7 | e.g., 3.70 |
Note: The values presented are illustrative examples.
Conclusion: A Framework for Predictive Chemistry
This guide has provided a detailed, scientifically grounded framework for the theoretical investigation of this compound. By following these protocols, researchers can obtain reliable predictions of its structural and spectroscopic properties. This information is invaluable for understanding its reactivity, aiding in its experimental characterization, and ultimately, for its more effective application in the synthesis of valuable target molecules. The principles and methodologies outlined here are broadly applicable to the study of other small organic molecules, providing a robust toolkit for modern chemical research.
References
- Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link] [5][6]2. Conformation of secondary amides. A predictive algorithm that correlates DFT-calculated structures and experimental proton chemical shifts. PubMed. [Link] [9]3. Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. [Link]
- Density Functional Theory Vibrational Frequencies of Amides and Amide Dimers. ACS Publications.
- This compound. PubChem.
- Empirical Maps For The Calculation of Amide I Vibrational Spectra of Proteins From Classical Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]
- Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations. NIH. [Link] [11]12. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link] [1]13. Ab Initio Modeling of Amide Vibrational Bands in Solution. The Journal of Physical Chemistry A. [Link]
- Density functional study of a model amide. Prediction of formamide geometry, dipole moment, IR harmonic vibration ν C O and GIAO NMR shieldings.
- N-Methoxy-N-methylpropionamide. PubChem. [Link]
- CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. DSpace.
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link] [2]23. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link] [3]24. N-Methoxy-N-methylpent-4-enamide. PubChem. [Link]
- N-Methoxy-N-methylacetamide. PubChem. [Link]
- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link]
- Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- N-methoxy-N-methylformamide. PubChem. [Link]
- N-Methoxy-N-methylcinnamamide. PubChem. [Link]
- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput
- Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Conformation of secondary amides. A predictive algorithm that correlates DFT-calculated structures and experimental proton chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.ut.ee [dspace.ut.ee]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methoxy-N-methylpivalamide: A Cornerstone Building Block in Modern Organic Synthesis
Introduction: Precision and Control in Carbonyl Chemistry
In the intricate landscape of organic synthesis, the precise construction of carbonyl compounds, particularly ketones, remains a fundamental challenge. Ketones are not only valuable final products in pharmaceuticals, fragrances, and materials science but also serve as critical intermediates for further molecular elaboration.[1][2] Traditional methods for ketone synthesis, such as the addition of organometallic reagents to acid chlorides or esters, are often plagued by a critical side reaction: over-addition. This process, where a second equivalent of the nucleophile attacks the newly formed ketone, leads to the formation of tertiary alcohols, reducing the yield and complicating purification.[3][4]
The advent of the Weinreb-Nahm amide, an N-methoxy-N-methylamide, in 1981 by Steven M. Weinreb and Steven Nahm, provided an elegant solution to this long-standing problem.[3] N-Methoxy-N-methylpivalamide, a prominent member of this class, embodies the reliability and versatility of the Weinreb amide strategy. Its unique structure, featuring a sterically demanding tert-butyl group, offers exceptional stability and control, making it an indispensable tool for researchers, chemists, and drug development professionals aiming to construct complex molecular architectures with high fidelity.[1][3] This guide provides an in-depth exploration of this compound, from its core mechanistic principles to its practical applications and synthesis.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-methoxy-N,2,2-trimethylpropanamide | [5] |
| Synonyms | Weinreb Pivalamide | [3][6] |
| CAS Number | 87747-07-5 | |
| Molecular Formula | C₇H₁₅NO₂ | [5][7] |
| Molecular Weight | 145.20 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [1] |
| SMILES | CC(C)(C)C(=O)N(C)OC | [5][7] |
Safety and Handling:
This compound should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] It should be stored in a tightly closed container in a cool, dry place, away from ignition sources and incompatible materials such as strong oxidizing agents.[9][10] While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for related amides include avoiding skin and eye contact, inhalation of dust or vapors, and ingestion.[8][10] In case of exposure, it is crucial to seek medical advice.[9]
The Core Principle: Circumventing Over-Addition via a Stable Intermediate
The primary advantage of this compound lies in its ability to cleanly deliver a ketone upon reaction with a potent nucleophile, such as a Grignard or organolithium reagent. This selectivity is attributed to the formation of a highly stable, chelated tetrahedral intermediate.[1][6]
Unlike the intermediate formed from an ester or acid chloride, which readily collapses to a ketone in the presence of excess nucleophile, the Weinreb amide intermediate is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[11] This five-membered ring structure is remarkably stable under the reaction conditions and does not break down to the ketone until a deliberate acidic aqueous workup is performed.[6][11] This workup protonates the intermediate, leading to its collapse and the liberation of the desired ketone, effectively preventing the unwanted second addition.[3]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Synthesis of this compound
The preparation of Weinreb amides is straightforward and can be accomplished from various carboxylic acid derivatives. This compound is typically synthesized from pivaloyl chloride, the most common and efficient method.[6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. casabonotto.fondazionebonotto.org [casabonotto.fondazionebonotto.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. recochem.com [recochem.com]
- 11. m.youtube.com [m.youtube.com]
The Tert-Butyl Effect: A Technical Guide to the Reactivity of N-Methoxy-N-methylpivalamide with Nucleophiles
Abstract
N-Methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile acylating agents in modern organic synthesis. Their remarkable ability to react with potent organometallic and hydride nucleophiles to deliver ketones and aldehydes, respectively, without the common issue of over-addition, has cemented their role in complex molecule synthesis. This guide focuses specifically on N-methoxy-N-methylpivalamide, a derivative distinguished by the sterically demanding tert-butyl group appended to the carbonyl. We will explore the nuanced reactivity of this hindered amide, providing a detailed examination of its interactions with various classes of nucleophiles, the mechanistic underpinnings of its unique stability, and field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific synthetic advantages offered by this sterically encumbered yet highly valuable synthetic intermediate.
Introduction: The Weinreb Amide and the Challenge of Steric Hindrance
The Weinreb-Nahm ketone synthesis, first reported in 1981, revolutionized the formation of carbon-carbon bonds by providing a reliable method to synthesize ketones from carboxylic acid derivatives.[1] The core of this methodology is the N-methoxy-N-methylamide (Weinreb amide) functionality. Unlike more reactive acylating agents such as acid chlorides or esters, which often yield tertiary alcohols via a double addition of the nucleophile, the Weinreb amide arrests the reaction at the ketone stage.[2]
This control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or MgX⁺) of the nucleophile, preventing the collapse of the intermediate and subsequent over-addition.[2] The desired ketone or aldehyde is only liberated upon aqueous workup.
This compound, with its bulky tert-butyl (pivaloyl) group, introduces a significant steric challenge. This steric hindrance profoundly influences the electrophilicity of the carbonyl carbon and the accessibility of the reaction center to incoming nucleophiles.[3] Understanding this "tert-butyl effect" is critical for predicting reactivity, optimizing reaction conditions, and overcoming the synthetic hurdles associated with constructing highly congested carbonyl compounds.
Mechanistic Core: Stability of the Tetrahedral Intermediate
The defining characteristic of a Weinreb amide reaction is the stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is the cornerstone of its ability to prevent over-addition.
-
Chelation: Upon attack by an organometallic reagent (R'-M), the carbonyl oxygen and the methoxy oxygen chelate the metal cation (M). This forms a stable five-membered ring that is resistant to collapse.[1]
-
Low Temperature: This chelated intermediate is particularly stable at low temperatures (typically -78 °C), effectively pausing the reaction until a deliberate aqueous quench.[4]
-
Workup-Induced Collapse: The addition of an aqueous acid during workup protonates the intermediate, breaking the chelate and leading to the collapse of the tetrahedral structure to form the final ketone or aldehyde product.
The steric bulk of the pivaloyl group in this compound further modulates this mechanism. While the fundamental chelation control remains, the rate of the initial nucleophilic attack is significantly reduced compared to less hindered Weinreb amides. This decreased reactivity can be advantageous, enhancing selectivity in molecules with multiple electrophilic sites, but it may also necessitate more forcing conditions or more reactive nucleophiles to achieve reasonable conversion.[5]
Caption: General reaction pathway for Weinreb amides.
Reactivity with Organometallic Nucleophiles
The reaction of this compound with organolithium and Grignard reagents is a primary application, enabling the synthesis of sterically hindered tert-butyl ketones.
General Observations
-
Reactivity: Due to steric hindrance, this compound is less reactive than its unhindered counterparts (e.g., N-methoxy-N-methylacetamide). Reactions often require higher temperatures or longer reaction times.
-
Nucleophile Choice: Strong, less bulky nucleophiles like methylmagnesium bromide or phenyllithium generally provide good yields. More hindered nucleophiles, such as sec-butyllithium or tert-butyllithium, may exhibit significantly reduced reactivity.[6]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard, as they effectively solvate the organometallic reagents.
Representative Data
The following table summarizes typical outcomes for the reaction of this compound with common organometallic reagents. Yields are indicative and can vary based on the precise reaction conditions and scale.
| Nucleophile (R-M) | Product (t-BuCOR) | Typical Yield (%) | Reference |
| Methylmagnesium Bromide | Pinacolone | 85-95% | [5] |
| Phenyllithium | tert-Butyl phenyl ketone | 80-90% | [7] |
| sec-Butyllithium | tert-Butyl sec-butyl ketone | 50-70% | [6] |
| Vinylmagnesium Bromide | tert-Butyl vinyl ketone | 75-85% | [5] |
Experimental Protocol: Synthesis of Pinacolone
This protocol details a representative procedure for the synthesis of a tert-butyl ketone from this compound.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF.
-
The solution is cooled to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x volume of THF).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product (pinacolone) can be purified by distillation if necessary.
Caption: Experimental workflow for pinacolone synthesis.
Reactivity with Hydride Reducing Agents
The reduction of this compound provides a reliable route to pivalaldehyde, a sterically hindered aldehyde. The choice of hydride reagent is critical to achieving the desired transformation without over-reduction to the corresponding alcohol.
Comparison of Hydride Reagents
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, unhindered nucleophilic hydride source.[4] While effective for reducing Weinreb amides to aldehydes, its high reactivity increases the risk of over-reduction to neopentyl alcohol, especially if the reaction temperature is not strictly controlled.[8]
-
Diisobutylaluminum Hydride (DIBAL-H): A bulky and more electrophilic hydride reagent.[4] DIBAL-H is generally the reagent of choice for the partial reduction of Weinreb amides and esters to aldehydes. Its steric bulk and the stability of the resulting aluminum-chelated intermediate at low temperatures (-78 °C) are highly effective at preventing over-reduction.[8]
| Hydride Reagent | Typical Conditions | Product | Key Advantages/Disadvantages |
| LiAlH₄ | THF, 0 °C to RT | Pivalaldehyde | Adv: High reactivity. Disadv: Higher risk of over-reduction to alcohol. |
| DIBAL-H | DCM or Toluene, -78 °C | Pivalaldehyde | Adv: Excellent selectivity, low risk of over-reduction. Disadv: Requires cryogenic temperatures. |
Experimental Protocol: Synthesis of Pivalaldehyde via DIBAL-H Reduction
This protocol provides a standard procedure for the selective reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Rochelle's salt (potassium sodium tartrate) solution (1 M aqueous)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H.
-
Add the DIBAL-H solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add 1 M Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of initial DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (pivalaldehyde is volatile). The crude aldehyde is often used without further purification.
Reactivity with Other Nucleophiles: The Case of Enolates
While less common, this compound can serve as an acylating agent for other carbon nucleophiles, such as lithium enolates, to form 1,3-dicarbonyl compounds.
The reaction is governed by a competition between the nucleophilicity of the enolate and the steric hindrance of the pivaloyl group. The generation of a stable lithium enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, is crucial to prevent self-condensation of the ketone precursor.[9][10]
The reaction with the lithium enolate of acetone, for example, would yield 2,2-dimethyl-3,5-hexanedione. However, due to the significant steric bulk of the pivaloyl group, this reaction is often slow and may require extended reaction times or warming to proceed effectively. The bulky nature of both the enolate and the electrophile can lead to lower yields compared to reactions with less hindered Weinreb amides.
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: High-Fidelity Ketone Synthesis Using N-Methoxy-N-methylpivalamide with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals and complex molecules. A persistent challenge in this endeavor has been the over-addition of highly reactive organometallic reagents to acylating agents, leading to the formation of undesired tertiary alcohol byproducts. The advent of N-methoxy-N-methylamides, or Weinreb amides, has provided a robust solution to this problem. This application note details the use of N-methoxy-N-methylpivalamide as a superior acylating agent for the controlled synthesis of pivaloyl ketones from organometallic reagents. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the broad applicability of this methodology.
The Challenge of Over-Addition in Ketone Synthesis
Traditional methods for ketone synthesis often involve the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with an ester or acid chloride. While seemingly straightforward, these reactions are frequently complicated by a second nucleophilic attack of the organometallic reagent on the newly formed ketone. This "over-addition" results in the formation of a tertiary alcohol, often significantly reducing the yield of the desired ketone and complicating purification.[1][2]
The Weinreb Amide Solution: A Mechanistic Perspective
In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides as highly effective acylating agents that circumvent the issue of over-addition.[1] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3][4]
In the case of this compound, the organometallic reagent (R'-M) adds to the carbonyl carbon to form an intermediate where the metal cation is chelated by both the carbonyl oxygen and the methoxy oxygen. This five-membered chelate is stable at the reaction temperature and does not collapse to the ketone until acidic workup.[3][5] This two-step sequence effectively protects the newly formed carbonyl group from further nucleophilic attack.
Figure 1: Conceptual workflow of ketone synthesis using this compound. The formation of a stable intermediate is the key to preventing over-addition.
Advantages of Using this compound
The use of this compound offers several distinct advantages in ketone synthesis:
-
High Selectivity: It effectively prevents the over-addition of organometallic reagents, leading to cleaner reactions and higher yields of the desired ketone.[4]
-
Broad Substrate Scope: A wide variety of organometallic reagents, including Grignard reagents, organolithium reagents, and organocuprates, can be successfully employed.[1]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide range of functional groups in the organometallic partner.[1]
-
Versatility: N-methoxy-N-methylamides can also be reduced to aldehydes with high selectivity, further highlighting their utility in synthesis.[3][4]
Experimental Protocols
The following are generalized protocols for the synthesis of ketones using this compound with Grignard and organolithium reagents.
Protocol for Reaction with Grignard Reagents
Figure 2: Step-by-step workflow for ketone synthesis with Grignard reagents.
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Reaction with Organolithium Reagents
Note: Organolithium reagents are generally more reactive than Grignard reagents and require lower reaction temperatures.
Procedure:
-
Follow steps 1 and 2 from the Grignard protocol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Proceed with steps 6-9 from the Grignard protocol.
Data Summary and Comparison
| Organometallic Reagent | Typical Temperature | Reaction Time | Key Considerations |
| Grignard Reagents | 0 °C to rt | 1-3 hours | Generally less reactive and more tolerant of functional groups. |
| Organolithium Reagents | -78 °C | 1-2 hours | Highly reactive; strict temperature control is crucial. |
Troubleshooting
-
Low Yield: Ensure strictly anhydrous conditions. Titrate the organometallic reagent prior to use to determine its exact concentration.
-
Formation of Byproducts: The most common byproduct is the tertiary alcohol from over-addition. This can be minimized by slow addition of the organometallic reagent at the recommended temperature.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the organometallic reagent or extending the reaction time.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pivaloyl ketones from a wide range of organometallic reagents. The formation of a stable chelated intermediate reliably prevents over-addition, leading to high yields of the desired products. The operational simplicity and broad applicability of this method make it an indispensable tool for synthetic chemists in both academic and industrial settings.
References
- Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981, 22 (39), 3815–3818. [Link]
- Sibi, M. P. Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis.
- Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Gomtsyan, A.; Koenig, R. J.; Lee, C.-H. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry2001, 66 (10), 3613–3616. [Link]
- Williams, J. M.; et al. A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone. Tetrahedron Letters1995, 36 (32), 5461-5464. [Link]
- Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
Sources
Application Note & Protocol: N-Methoxy-N-methylamide (Weinreb Amide) Synthesis for Advanced Organic Intermediates
Introduction: The Enduring Importance of the Amide Bond
The amide bond is a fundamental cornerstone in modern organic and medicinal chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug development and chemical research. However, traditional methods can be limited, particularly when the desired product is a ketone or aldehyde, as the reactivity of these products can lead to undesired side reactions.
To address this challenge, the N-methoxy-N-methylamide, commonly known as the Weinreb amide , was introduced by Steven M. Weinreb and Steven Nahm in 1981.[2] These amides are exceptionally versatile and stable intermediates.[3][4] Their defining feature is their reaction with organometallic reagents (like Grignard or organolithium reagents) to cleanly and reliably produce ketones, or their reduction to yield aldehydes.[2][5] This controlled reactivity prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, which often leads to the formation of tertiary alcohols as byproducts.[2][6]
This application note provides a comprehensive guide to the synthesis of Weinreb amides from carboxylic acids, using the preparation of N-Methoxy-N-methylpivalamide from the sterically hindered pivalic acid as a representative example. We will delve into the underlying mechanism, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.
Scientific Principle & Mechanism: Why Weinreb Amides are Unique
The utility of a Weinreb amide stems from its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of a nucleophile, such as an organometallic reagent.[6][7] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺), stabilizing the intermediate. This chelate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed.[6] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding alcohol formation.
The synthesis of the Weinreb amide itself requires the activation of a carboxylic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.[1] Numerous modern coupling reagents can achieve this transformation efficiently.[8][9]
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the conversion of a sterically hindered carboxylic acid, pivalic acid, into its corresponding Weinreb amide. This method is broadly applicable to a wide range of aliphatic and aromatic carboxylic acids.
Reaction Scheme:
Materials and Reagents
| Reagent | M. Wt. | Amount (mmol) | Mass/Volume | Notes |
| Pivalic Acid | 102.13 | 10.0 | 1.02 g | Substrate |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.0 | 1.07 g | Commercially available salt.[10] |
| HBTU (Coupling Reagent) | 379.25 | 11.0 | 4.17 g | Alternative: HATU, PyBOP, or DCC/HOBt. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL | Non-nucleophilic base. |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 50 mL | Reaction solvent. |
| 1 M HCl (aq) | - | - | ~30 mL | For aqueous workup. |
| Saturated NaHCO₃ (aq) | - | - | ~30 mL | For aqueous workup. |
| Brine (Saturated NaCl (aq)) | - | - | ~30 mL | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid (1.02 g, 10.0 mmol) and HBTU (4.17 g, 11.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol) to the stirring solution over 5 minutes.
-
Activation: Stir the mixture at 0 °C for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) to the flask in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting pivalic acid.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM. Transfer the mixture to a 250 mL separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 30 mL of 1 M HCl (aq), 30 mL of saturated NaHCO₃ (aq), and finally 30 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear liquid.[11]
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the Weinreb amide synthesis protocol.
Caption: General workflow for the synthesis of Weinreb amides.
Generality of the Protocol: Substrate Scope
The protocol described is robust and applicable to a wide variety of carboxylic acids. The choice of coupling reagent and reaction conditions can be fine-tuned for optimal results, especially for substrates with sensitive functional groups.
| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| Benzoic Acid | POCl₃ | DIPEA | DCM | ~87% | [3] |
| Phenylacetic Acid | PPh₃/I₂ | iPr₂NEt | DCM | >90% | [12] |
| Boc-L-Phenylalanine | N-acylbenzotriazole | Et₃N | THF | 92% | [8] |
| 4-Chlorobenzoic Acid | Triphosgene | Et₃N | DCM | 95% | |
| Cyclohexanecarboxylic Acid | DCC/HOBt | NMM | DCM/DMF | 85-95% | [9] |
Expertise & Field-Proven Insights
-
Choice of Coupling Reagent: While many reagents work well, phosphonium (HBTU, PyBOP) or uronium (HATU) salts are often preferred due to their high reactivity, mild conditions, and the formation of water-soluble byproducts that simplify workup. For large-scale synthesis, using less expensive reagents like POCl₃ or activating the acid via an acid chloride intermediate can be more economical.[3] For sterically hindered acids, stronger coupling agents or slightly elevated temperatures may be necessary.[13]
-
Base Selection: A non-nucleophilic hindered base like DIPEA or triethylamine is crucial. It serves to neutralize the hydrochloride salt of the amine and the acid generated by the coupling reagent without competing as a nucleophile.
-
Racemization Risk: When working with chiral carboxylic acids, particularly α-amino acids, it is essential to use conditions known to minimize racemization. Coupling reagents like HATU and HBTU are generally considered safe in this regard, and reactions should be run at or below room temperature.[8]
-
Troubleshooting - Low Yields: If the reaction stalls, ensure all reagents are anhydrous, as water will consume the activated acid intermediate. A small excess (1.1-1.2 equivalents) of the coupling reagent and amine can help drive the reaction to completion.
-
Troubleshooting - Purification: The primary byproduct from HBTU/HATU is water-soluble and easily removed during the aqueous workup. If using a carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be removed by filtration, though some may remain and require careful chromatography.[9]
Conclusion
The synthesis of N-methoxy-N-methylamides is a reliable and indispensable tool in modern organic synthesis. The protocol outlined provides a robust pathway for converting a wide range of carboxylic acids into these valuable intermediates. The unique stability of the resulting Weinreb amides allows for the clean and high-yield preparation of ketones and aldehydes, providing chemists in research and drug development with a powerful method for constructing complex molecules with precision and control.
References
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Preprints.org. [Link]
- An efficient conversion of carboxylic acids into Weinreb amides.
- How do you prepare a Weinreb amide?. TutorChase. [Link]
- Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health (NIH). [Link]
- Direct Synthesis of Weinreb Amides from Carboxylic Acids Using Triphosgene. Ingenta Connect. [Link]
- The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Taylor & Francis Online. [Link]
- Weinreb Synthesis - Explore the Science & Experts. ideXlab. [Link]
- The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Marcel Dekker, Inc. [Link]
- Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Institutes of Health (NIH). [Link]
- Synthesis of Weinreb and their Derivatives (A-Review).
- Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
- Proposed mechanism for the electrophilic amidation using N‐methoxyamides.
- Weinreb ketone synthesis. Wikipedia. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound. PubChem. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health (NIH). [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- N,O-Dimethylhydroxylamine. Wikipedia. [Link]
- Catalytic N -methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. [Link]
- N,O‐Dimethylhydroxylamine.
- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [Link]
- Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Springer. [Link]
- Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
- N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]
- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 4. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tutorchase.com [tutorchase.com]
- 10. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxamate synthesis by acylation [organic-chemistry.org]
Application Notes & Protocols: N-Methoxy-N-methylpivalamide as a Directing Group in C-H Activation
Introduction: The Strategic Advantage of the N-Methoxy-N-methylamide Directing Group
In the field of synthetic organic chemistry, the selective functionalization of otherwise inert C-H bonds has become a paramount strategy for molecular construction.[1] This approach offers unparalleled efficiency by minimizing the need for pre-functionalized starting materials. Central to this field is the concept of "directing groups," which tether to a substrate and steer a transition metal catalyst to a specific C-H bond, typically in the ortho position, through chelation.[2][3]
Among the arsenal of directing groups, the N-methoxy-N-methylamide, a specific type of Weinreb amide, has emerged as a highly versatile and robust tool.[4] Its utility is rooted in several key features:
-
Strong Bidentate Chelation: The amide oxygen and the methoxy oxygen form a stable five-membered ring upon coordination with a metal center, providing a strong and predictable chelating effect that is fundamental for efficient C-H activation.
-
Broad Catalyst Compatibility: This directing group is effective with a range of transition metals, most notably Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), allowing access to a wide variety of C-H functionalization reactions.[4]
-
Synthetic Versatility Post-Activation: Crucially, the N-methoxy-N-methylamide is not merely a temporary guide. After performing its directing role, it can be readily converted into a ketone by reaction with organometallic reagents or reduced to an aldehyde. This synthetic handle makes it a highly valuable, "modifiable" directing group.[5][6]
This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed protocols for employing N-methoxy-N-methylpivalamide and related N-methoxy-N-methylamides in transition metal-catalyzed C-H activation.
Part 1: The Mechanistic Underpinning of C-H Activation
The efficacy of the N-methoxy-N-methylamide directing group is best understood through the lens of the catalytic cycle. While specifics may vary depending on the metal and coupling partners, the core pathway generally involves a Concerted Metalation-Deprotonation (CMD) mechanism.[7]
The catalytic cycle typically proceeds through four key stages:
-
Coordination: The bidentate N-methoxy-N-methylamide directing group coordinates to the active metal catalyst (e.g., Pd(II)).
-
C-H Activation (CMD): The coordinated metal center is brought into proximity with an ortho C-H bond. A base, often the acetate ligand from the palladium precursor or an external additive, assists in the deprotonation of the C-H bond, leading to the formation of a stable five-membered cyclometalated intermediate (a palladacycle in the case of Pd). This step is often the rate- and selectivity-determining step of the entire process.[8][9]
-
Functionalization: The cyclometalated intermediate reacts with a coupling partner. This can occur via several pathways, such as oxidative addition of an aryl halide to a Pd(IV) species, or migratory insertion of an alkene or alkyne.[9][10]
-
Reductive Elimination & Catalyst Regeneration: The final C-C or C-X bond is formed through reductive elimination from the metal center, which releases the functionalized product and regenerates the active catalyst to re-enter the cycle.
Caption: General catalytic cycle for directing group-assisted C-H functionalization.
Part 2: Application in Ortho-Arylation Reactions
Palladium-catalyzed ortho-arylation is a cornerstone transformation enabled by the N-methoxy-N-methylamide directing group. This reaction allows for the direct formation of biaryl structures, which are prevalent in pharmaceuticals and materials science.
Table 1: Representative Conditions for Pd-Catalyzed Ortho-Arylation
| Catalyst (mol%) | Coupling Partner | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| Pd(OAc)₂ (5) | Aryl Iodide (1.2 eq) | K₂CO₃ (2 eq) | Toluene | 110 | 75-95 | Standard conditions for electron-rich and neutral aryl iodides. |
| Pd(OAc)₂ (5) | Diaryl-iodonium salt (1.1 eq) | PivOH (20 mol%) | DCE | 80 | 80-98 | Iodonium salts are highly reactive, allowing for milder conditions.[8] |
| Pd(TFA)₂ (10) | Aryl Bromide (1.5 eq) | Cs₂CO₃ (2 eq), Ad₂P(nBu) (20 mol%) | Dioxane | 120 | 60-85 | Aryl bromides require a more active catalyst system, often with a phosphine ligand. |
Protocol 1: General Procedure for Pd-Catalyzed Ortho-Arylation with an Aryl Iodide
Materials:
-
N-methoxy-N-methylbenzamide substrate (1.0 mmol)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)
-
K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-methoxy-N-methylbenzamide substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the ortho-arylated product.
Part 3: Application in Ortho-Alkenylation (Olefination) Reactions
Rhodium(III) and Ruthenium(II) catalysts are particularly effective for the ortho-alkenylation of arenes bearing an N-methoxy-N-methylamide directing group. These reactions provide direct access to substituted styrenyl compounds, which are valuable precursors for various transformations.[11]
Table 2: Representative Conditions for Rh(III)-Catalyzed Ortho-Alkenylation
| Catalyst (mol%) | Coupling Partner | Additive | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| [CpRhCl₂]₂ (2.5) | Activated Olefin (e.g., n-butyl acrylate) (1.5 eq) | CsOAc (2 eq) | t-AmylOH | 100 | 85-95 | The CpRh(III) system is highly efficient for coupling with activated olefins.[11] |
| ₂ (5) | Unactivated Olefin (e.g., 1-octene) (2.0 eq) | AgSbF₆ (10 mol%), PivOH (20 mol%) | DCE | 80 | 60-75 | Unactivated olefins often require a more electrophilic cationic rhodium catalyst. |
| [Ru(p-cymene)Cl₂]₂ (5) | Styrene (1.5 eq) | K₂CO₃ (2 eq), PivOH (20 mol%) | 1,4-Dioxane | 110 | 70-90 | Ruthenium catalysts offer a cost-effective alternative for certain substrates. |
Protocol 2: General Procedure for Rh(III)-Catalyzed Ortho-Alkenylation with an Activated Olefin
Materials:
-
N-methoxy-N-methylbenzamide substrate (0.5 mmol)
-
Activated Olefin (e.g., n-butyl acrylate) (0.75 mmol, 1.5 equiv)
-
[Cp*RhCl₂]₂ (9.7 mg, 0.0125 mmol, 2.5 mol%)
-
CsOAc (192 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous t-AmylOH (2.5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the N-methoxy-N-methylbenzamide substrate, [Cp*RhCl₂]₂, and CsOAc to an oven-dried screw-cap vial containing a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous t-AmylOH, followed by the activated olefin via syringe.
-
Reaction: Tightly seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C. Stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure ortho-alkenylated product.
Part 4: Post-Functionalization: The Synthetic Utility of the Weinreb Amide
A defining feature of the N-methoxy-N-methylamide directing group is its capacity for facile conversion into a ketone, a cornerstone functional group in organic synthesis. This transformation, known as the Weinreb ketone synthesis, proceeds through a stable tetrahedral intermediate that prevents over-addition of the organometallic reagent.[6]
Caption: Synthetic workflow from C-H functionalization to directing group modification.
Protocol 3: Weinreb Ketone Synthesis from a Functionalized N-Methoxy-N-methylamide
Materials:
-
ortho-Functionalized N-methoxy-N-methylamide (1.0 mmol)
-
Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O) (0.4 mL, 1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Reaction Setup: Add the functionalized amide to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.
-
Inert Atmosphere: Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent dropwise via syringe over 5-10 minutes. The formation of a chelated intermediate may be observed.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to yield the desired ketone.
Conclusion
This compound and related N-methoxy-N-methylamides are exceptionally powerful directing groups for C-H activation chemistry. Their strong chelating ability, compatibility with multiple transition metal systems, and, most importantly, their synthetic utility after functionalization make them a first-choice auxiliary for complex molecule synthesis. The protocols outlined herein provide a robust starting point for researchers aiming to leverage this strategy for efficient and selective C-C bond formation.
References
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
- Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Chemical Science (RSC Publishing).
- N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations.
- Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI.
- Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Comput
- Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing).
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science (RSC Publishing).
- General mechanism for direct C–H olefination reactions.
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- C-H Functionalization.
- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit [scilit.com]
- 6. nbinno.com [nbinno.com]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of N-Methoxy-N-methylpivalamide in the Total Synthesis of Natural Products
An Application Guide for Researchers and Process Chemists
Abstract: N-methoxy-N-methylamides, commonly known as Weinreb amides, are a cornerstone of modern organic synthesis, prized for their ability to react cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition.[1][2][3] This application note focuses on a specific, highly valuable member of this class: N-methoxy-N-methylpivalamide. The bulky tert-butyl group of the pivaloyl moiety imparts unique properties, including enhanced stability and often crystallinity, which are highly advantageous in complex, multi-step synthetic campaigns. We will explore the mechanistic basis for its utility, provide detailed protocols for its preparation and reaction, and showcase its strategic application in the landmark total synthesis of the potent anticancer agent, (+)-discodermolide.
Introduction: The Strategic Advantage of the Pivaloyl Group
The primary utility of a Weinreb amide lies in its reaction with organolithium or Grignard reagents. The reaction proceeds through a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation of the magnesium or lithium cation between the two oxygen atoms.[1][2] This intermediate prevents the collapse to a ketone until acidic workup is performed, thereby protecting the newly formed ketone from a second nucleophilic attack that would otherwise lead to a tertiary alcohol.[1][2][3]
While many acyl groups can be used to form Weinreb amides, the pivaloyl group (trimethylacetyl) of this compound offers distinct advantages:
-
Steric Hindrance: The bulky tert-butyl group can direct stereoselective reactions at adjacent centers and can prevent undesired side reactions.
-
Enhanced Stability: The pivalamide is exceptionally stable to a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps.[3]
-
Crystallinity: Pivaloyl-containing intermediates are often crystalline solids, which facilitates purification by recrystallization—a significant advantage in large-scale synthesis where chromatographic purification is less desirable.
These features make this compound an excellent choice not just for simple ketone synthesis, but as a robust and reliable linchpin in the assembly of complex molecules.
Core Mechanism of Action
The reaction of an organometallic reagent (R'-M) with this compound (and Weinreb amides in general) is a highly reliable method for ketone synthesis. The key to its success is the stability of the intermediate formed upon nucleophilic addition.
Caption: Simplified Retrosynthesis of (+)-Discodermolide.
In the Novartis route, a common precursor Weinreb amide 3 was synthesized in six steps without chromatography, highlighting the robustness of the chemistry. [4]This pivalamide-derived intermediate was then reacted with a vinyl lithium species to generate a key enone, demonstrating the core utility of the Weinreb amide in a complex setting. The choice of the pivaloyl group was instrumental, as it provided a stable, easily handled intermediate suitable for large-scale production. [4]
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from pivaloyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Workflow:
Caption: Workflow for this compound Synthesis.
Materials:
-
Pivaloyl chloride (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.05 equiv)
-
Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) and anhydrous CH₂Cl₂.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equiv) via syringe, ensuring the internal temperature remains below 5 °C.
-
To this stirring mixture, add pivaloyl chloride (1.0 equiv) dropwise via a dropping funnel over 30 minutes. A white precipitate of pyridinium or triethylammonium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless oil or low-melting solid.
Protocol 2: Ketone Synthesis via Organolithium Addition
This protocol details the reaction of this compound with an organolithium reagent to form a ketone.
Materials:
-
This compound (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi, PhLi) (1.1-1.2 equiv), titrated solution
-
Tetrahydrofuran (THF), anhydrous
-
Saturated NH₄Cl (aq)
-
Diethyl ether or Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe over 20-30 minutes. Maintain the internal temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (quenching a small aliquot in saturated NH₄Cl and extracting).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and diethyl ether (or ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography.
Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques. [5][6][7]Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses.
Summary of Reaction Parameters
The synthesis of ketones from this compound is highly versatile. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile (R'-M) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| n-Butyllithium | THF | -78 | 85-95 | Standard conditions for alkyl lithium reagents. |
| Phenyllithium | THF/Ether | -78 to 0 | 80-90 | Aryl lithiums are also highly effective. |
| Vinylmagnesium bromide | THF | -78 to 0 | 75-85 | Grignard reagents are excellent alternatives. |
| Alkynyl lithium | THF | -78 | 80-90 | Useful for constructing complex carbon skeletons. |
Conclusion
This compound is more than just a standard Weinreb amide; it is a strategically valuable reagent for complex molecule synthesis. Its inherent stability and the physical properties conferred by the pivaloyl group make it an ideal choice for multi-step sequences where reliability and scalability are paramount. As demonstrated in the synthesis of (+)-discodermolide, its application allows for the clean and efficient formation of key ketone intermediates, paving the way for the construction of some of nature's most intricate and medicinally important molecules. Researchers engaged in natural product synthesis and drug development will find this reagent to be a powerful and dependable tool in their synthetic arsenal.
References
- The Total Synthesis of (+)-Discodermolide. (2001). St. Olaf College Department of Chemistry. [Link]
- Mahale, R. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
- Mickel, S. et al. (2004). Large-Scale Synthesis of (+)-Discodermolide.
- Weinreb ketone synthesis. Wikipedia. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Staub, A. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
- This compound. PubChem. [Link]
- N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
- Matsuya, Y. et al. (2015). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules. [Link]
- Hong, Y. et al. (2014).
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- A Novel Synthesis of N-Methoxy-N-methylamides from 4,6-Pyrimidyl Urethane and Grignard Reagents. Semantic Scholar. [Link]
- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]
- organolithium reagents 1. Harvard University. [Link]
- Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety. [Link]
- Williams, D. R. et al. (2013). Studies for the total synthesis of amphidinolide P. The Journal of Organic Chemistry. [Link]
Sources
- 1. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols: The Strategic Use of N-Methoxy-N-methylpivalamide in the Synthesis of Pharmaceutical Intermediates
Introduction: The Pivaloyl Group as a Strategic Tool in Complex Synthesis
In the landscape of modern pharmaceutical development, the precise and predictable construction of complex molecular architectures is paramount. Among the chemist's toolkit, the Weinreb amide (N-methoxy-N-methylamide) functionality stands out for its remarkable ability to facilitate the formation of ketones and aldehydes from organometallic reagents without the common pitfall of over-addition.[1][2] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] This application note delves into the specific utility of N-Methoxy-N-methylpivalamide , a sterically hindered Weinreb amide, in the synthesis of advanced pharmaceutical intermediates. The bulky tert-butyl group of the pivaloyl moiety introduces unique steric constraints that can be strategically exploited to enhance selectivity and stability in complex synthetic routes. We will explore the mechanistic underpinnings of this reagent's reactivity and provide detailed protocols for its application, offering researchers and drug development professionals a guide to leveraging its distinct properties.
Mechanistic Rationale: Why N-Methoxy-N-methylamides are Superior Acylating Agents
The primary advantage of using an N-methoxy-N-methylamide, such as this compound, lies in its reaction with organometallic reagents like Grignard or organolithium compounds. Unlike more reactive acylating agents such as acid chlorides or esters, which readily undergo a second nucleophilic attack to form tertiary alcohols, Weinreb amides typically yield the desired ketone cleanly.[1][2]
The currently accepted mechanism involves the formation of a stable five-membered cyclic intermediate after the initial nucleophilic addition. The chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen stabilizes this tetrahedral intermediate, preventing its collapse to a ketone until acidic workup. This chelated adduct is generally stable at the reaction temperature, thus precluding a second addition of the organometallic reagent. Upon quenching with an aqueous acid, the intermediate collapses to afford the ketone.
The Influence of the Pivaloyl Group
The tert-butyl moiety of this compound exerts a significant steric influence on its reactivity. This steric hindrance can be advantageous in several ways:
-
Enhanced Stability: The bulky pivaloyl group can increase the stability of the Weinreb amide itself, making it less susceptible to degradation during storage or under certain reaction conditions.
-
Increased Selectivity: In molecules with multiple electrophilic sites, the steric bulk of the pivaloyl group can enhance the selectivity of the organometallic reagent for less hindered sites.
-
Modified Reaction Kinetics: The steric hindrance may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered Weinreb amides to achieve complete conversion. However, this can also be a tool to fine-tune reactivity in competitive reaction scenarios.
Applications in Pharmaceutical Intermediate Synthesis
The controlled introduction of a pivaloyl group is a key step in the synthesis of various pharmaceutical agents. For instance, pivaloyl-containing ketones can serve as precursors for complex heterocyclic structures or as building blocks for molecules with tailored pharmacokinetic properties. A notable application of the Weinreb amide strategy is in the synthesis of a key intermediate for the antiviral drug Remdesivir, showcasing the industrial relevance of this methodology.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a standard method for the preparation of this compound from pivaloyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Pivaloyl chloride | 120.58 | 50 | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 55 | 1.1 |
| Pyridine | 79.10 | 110 | 2.2 |
| Dichloromethane (DCM) | - | - | - |
| Saturated aq. NH₄Cl | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol) and dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add pyridine (8.70 mL, 110 mmol) to the stirred suspension.
-
To this mixture, add pivaloyl chloride (6.15 mL, 50 mmol) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: General Procedure for the Synthesis of a Ketone using this compound and a Grignard Reagent
This protocol provides a general method for the acylation of a Grignard reagent with this compound. Note: This is a representative protocol, and the optimal conditions, particularly reaction temperature and time, may vary depending on the specific Grignard reagent used due to the steric bulk of the pivaloyl group.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 145.20 | 10 | 1.0 |
| Grignard Reagent (R'-MgX) | Varies | 12 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| 1 M HCl | - | - | - |
| Diethyl ether or Ethyl acetate | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere, add this compound (1.45 g, 10 mmol) dissolved in anhydrous THF (30 mL).
-
Cool the solution to 0 °C (or -78 °C for highly reactive Grignard reagents) using an appropriate cooling bath.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 12 mL of a 1.0 M solution in THF, 12 mmol) dropwise via the dropping funnel to the stirred solution of the Weinreb amide, maintaining the internal temperature at the chosen setpoint.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours. The progress of the reaction should be monitored by TLC or LC-MS. Due to the steric hindrance of the pivaloyl group, a longer reaction time or warming to room temperature may be necessary to drive the reaction to completion.
-
Once the reaction is complete, quench it by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography or distillation.
Expected Results and Troubleshooting:
| Observation | Possible Cause | Suggested Action |
| Incomplete conversion | Insufficient reaction time or temperature due to steric hindrance. | Increase the reaction time, allow the reaction to warm to room temperature, or use a slight excess of the Grignard reagent. |
| Formation of tertiary alcohol | The reaction temperature was too high, leading to the breakdown of the chelated intermediate. | Maintain a low reaction temperature throughout the addition and stirring. |
| Low yield after workup | The product ketone may be volatile or water-soluble. | Ensure efficient extraction and careful removal of the solvent under reduced pressure. |
Conclusion
This compound is a valuable and highly effective reagent for the synthesis of pivaloyl ketones, which are important intermediates in the pharmaceutical industry. Its sterically hindered nature provides an additional layer of control and stability in complex synthetic sequences. The protocols provided herein offer a solid foundation for the preparation and application of this versatile building block. As with any sterically demanding reagent, careful optimization of reaction conditions is key to achieving high yields and purity. The principles and procedures outlined in this application note are intended to empower researchers to confidently incorporate this compound into their synthetic strategies for the development of novel therapeutic agents.
References
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
- Xie, Y., Hu, T., Zhang, Y., Wei, D., Zheng, W., Zhu, F., & Tian, G. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]
- Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2019-2022. [Link]
- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
- Nugent, J., & Schwartz, B. D. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3834–3837. [Link]
- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
- PubChem. (n.d.). This compound.
- Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(16), 3143-3148. [Link]
- Wikipedia contributors. (2023, December 28). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia.
Sources
Application Note & Protocols: N-Methoxy-N-methylpivalamide in Flow Chemistry for Continuous Manufacturing
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adoption of continuous flow manufacturing is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering superior control, safety, and scalability over traditional batch processing. Central to this evolution is the selection of robust and versatile chemical building blocks. N-methoxy-N-methylpivalamide, a sterically hindered Weinreb amide, has proven to be an exemplary reagent for continuous flow applications. Its unique stability prevents the over-addition of organometallic reagents, enabling the clean and high-yield synthesis of ketones and aldehydes. This guide provides a comprehensive overview, mechanistic insights, and detailed, field-tested protocols for leveraging this compound in continuous manufacturing environments.
The Strategic Imperative: Why this compound in Flow?
N-methoxy-N-methylamides (Weinreb amides) are esteemed acylating agents in organic synthesis.[1][2] Their reaction with organolithium or Grignard reagents proceeds via a stable tetrahedral intermediate, which resists the common problem of over-addition that plagues similar reactions with esters or acid chlorides.[3][4][5] this compound enhances this effect with its bulky tert-butyl group, providing additional steric protection.
When integrated into a continuous flow paradigm, the advantages are magnified:
-
Enhanced Safety with Hazardous Reagents : Flow chemistry excels in handling highly reactive species like organolithium and Grignard reagents.[6] By maintaining only a small volume of the reactive mixture within the reactor at any given time, the risks associated with exothermic events and quenching are dramatically minimized compared to large-scale batch reactors.[7]
-
Precision Thermal Management : The high surface-area-to-volume ratio in flow reactors allows for exceptionally efficient heat transfer. This enables precise temperature control of highly exothermic organometallic additions, preventing byproduct formation and ensuring process reproducibility.[8]
-
Superior Mixing and Reaction Control : The rapid and efficient mixing in microreactors ensures homogeneous reaction conditions, while precise control over residence time allows for the optimization of reaction completion, leading to higher yields and purities.[9]
-
Seamless Scalability : Scaling up a flow process is typically achieved by extending the operational run time ("scaling out") rather than re-engineering larger, more complex batch vessels, simplifying the transition from lab-scale discovery to pilot-plant production.[10]
Core Mechanism: The Stability of the Weinreb Chelate
The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered chelated intermediate with the metal atom of the organometallic reagent. This intermediate is stable enough to survive the reaction conditions and only collapses upon aqueous workup to yield the desired carbonyl compound. This prevents the nascent ketone from reacting with a second equivalent of the nucleophile.[4][5]
Figure 1: The chelation-stabilized tetrahedral intermediate in the Weinreb ketone synthesis.
Protocol 1: Continuous Flow Synthesis of a Ketone via Grignard Addition
This protocol describes the synthesis of 2,2-dimethyl-3-pentanone by reacting this compound with ethylmagnesium bromide.
Experimental Workflow
Figure 2: Flow reactor setup for continuous Grignard addition to this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Solution B: Use a commercial 3.0 M solution of ethylmagnesium bromide (EtMgBr) in diethyl ether, diluted with anhydrous THF to a final concentration of 1.5 M if necessary to manage viscosity.
-
Quench Solution: Prepare a 1 M aqueous solution of ammonium chloride (NH₄Cl).
-
-
System Assembly and Priming:
-
Construct the flow system as depicted in Figure 2 using chemically resistant tubing (e.g., PFA).
-
Ensure the entire system is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Immerse the reactor coil in a cooling bath maintained at 0 °C.
-
Prime all pump lines with anhydrous THF to remove any air or moisture.
-
-
Reaction Execution:
-
Set the pump flow rates according to the parameters in Table 1. This establishes the stoichiometry and residence time.
-
Begin pumping both solutions simultaneously through the T-mixer and into the cooled reactor coil.
-
The reaction stream exiting the back-pressure regulator is collected directly into the vigorously stirred, cooled quench solution.
-
Allow the system to run for at least three residence times to reach a steady state before collecting the product for yield analysis.
-
-
Work-up and Validation:
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The protocol's success is validated by analyzing the crude product via ¹H NMR or GC-MS to confirm high conversion of the starting amide and minimal formation of the tertiary alcohol over-addition product.
-
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Concentration (Amide) | 1.0 M in THF | Balances throughput with solubility. |
| Concentration (Grignard) | 3.0 M in Et₂O | Standard commercial concentration. |
| Flow Rate (Amide) | 0.50 mL/min | Sets the production rate. |
| Flow Rate (Grignard) | 0.18 mL/min | Provides a slight excess (1.1 eq) to ensure full conversion. |
| Reactor Volume | 10 mL | Defines the reaction scale within the system. |
| Total Flow Rate | 0.68 mL/min | Determines residence time. |
| Residence Time | ~14.7 min | Sufficient time for reaction completion at 0 °C. |
| Temperature | 0 °C | Controls the exothermic reaction and minimizes side products. |
| Back Pressure | 5 bar | Prevents solvent outgassing and ensures stable flow. |
| Typical Isolated Yield | >90% | Demonstrates the efficiency of the flow process. |
Protocol 2: Continuous Aldehyde Synthesis via Hydride Reduction
This protocol details the controlled reduction of this compound to pivalaldehyde using diisobutylaluminium hydride (DIBAL-H).
Experimental Workflow
Sources
- 1. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit [scilit.com]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Flow Chemistry [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Chemoselective Reduction of N-Methoxy-N-methylpivalamide to Pivalaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Weinreb Amides in Aldehyde Synthesis
The controlled synthesis of aldehydes is a cornerstone of modern organic chemistry, providing critical intermediates for a vast array of subsequent transformations. However, the partial reduction of carboxylic acid derivatives to aldehydes presents a significant challenge due to the high reactivity of the aldehyde product, which is often more susceptible to reduction than the starting material. This frequently leads to over-reduction and the formation of the corresponding primary alcohol as an undesired byproduct.
The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this long-standing problem.[1] The unique structural features of the Weinreb amide allow for the chemoselective synthesis of aldehydes (and ketones) from carboxylic acid derivatives with high yields and predictability.[1][2][3] This application note provides a detailed protocol for the chemoselective reduction of N-methoxy-N-methylpivalamide to pivalaldehyde, a sterically hindered and synthetically useful aldehyde.[4][5]
The Underlying Principle: Mechanistic Insights into Chemoselectivity
The remarkable success of the Weinreb amide reduction lies in the formation of a stable tetrahedral intermediate upon treatment with a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H).[1][6][7] Unlike the reduction of esters or acid chlorides, where the tetrahedral intermediate readily collapses to form a highly reactive aldehyde in the presence of excess reducing agent, the Weinreb amide intermediate is stabilized through chelation.[7][8]
The N-methoxy and carbonyl oxygen atoms of the Weinreb amide coordinate to the aluminum center of the hydride reagent, forming a stable five-membered cyclic chelate.[7] This chelated intermediate is unreactive towards further reduction under the reaction conditions.[3][7] It is only upon aqueous workup that the chelate is hydrolyzed, leading to the formation of the desired aldehyde in high purity.[7][9] This two-stage process—formation of a stable intermediate followed by its controlled decomposition—is the key to preventing over-reduction to the alcohol.[6][7]
Caption: Mechanism of Weinreb Amide Reduction.
Choosing the Right Tool: A Comparative Overview of Reducing Agents
While several hydride reagents can effect this transformation, the choice of reducing agent can influence the reaction's efficiency, selectivity, and operational simplicity.
| Reducing Agent | Abbreviation | Typical Temperature | Key Characteristics | References |
| Lithium Aluminum Hydride | LiAlH₄ | -78 °C to 0 °C | A powerful, non-selective reducing agent. Its reactivity must be carefully controlled to avoid side reactions. | [1][2][6] |
| Diisobutylaluminum Hydride | DIBAL-H | -78 °C | A more sterically hindered and less reactive reducing agent than LiAlH₄, offering enhanced chemoselectivity. Widely used for this transformation. | [9][10][11] |
| Lithium tri-tert-butoxyaluminum hydride | LiAlH(Ot-Bu)₃ | -78 °C to 0 °C | A significantly milder reducing agent than LiAlH₄, often used for the reduction of more reactive carbonyl compounds like acid chlorides to aldehydes. It can also be employed for Weinreb amide reductions. | [12][13][14][15] |
For the reduction of this compound, DIBAL-H is often the reagent of choice due to its excellent balance of reactivity and selectivity.[9][10]
Experimental Protocol: Synthesis of Pivalaldehyde
This protocol details the chemoselective reduction of this compound using DIBAL-H.
Materials and Equipment:
-
This compound (MW: 145.20 g/mol )[16]
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
DIBAL-H is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The reaction quench should be performed slowly and at low temperature to control the exothermic reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.45 g, 10.0 mmol). Seal the flask with a septum and purge with argon or nitrogen.
-
Dissolution: Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the amide has completely dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add DIBAL-H (1.0 M solution in toluene, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Quenching the Reaction: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of 10 mL of a saturated aqueous solution of Rochelle's salt. Caution: This is an exothermic process.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until the biphasic mixture becomes clear, which indicates the complete complexation of the aluminum salts. This may take several hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Note: Pivalaldehyde is volatile (boiling point: 74-75 °C), so care should be taken during solvent removal.
-
Purification: The crude pivalaldehyde can be purified by distillation if necessary, although the product is often of sufficient purity for subsequent steps.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. The use of pivaldehyde in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 16. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction conditions for coupling carboxylic acids with N-Methoxy-N-methylamine
Introduction: The Strategic Advantage of Weinreb Amides in Synthesis
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes, key intermediates in the construction of complex molecules, often faces the challenge of over-addition when employing highly reactive organometallic reagents with conventional acylating agents like acid chlorides or esters.[1][2][3] The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this long-standing problem.[4] Weinreb amides exhibit remarkable stability towards over-addition, reacting with a single equivalent of an organometallic reagent to form a stable tetrahedral intermediate, which upon workup, cleanly affords the desired ketone or aldehyde.[1][4][5] This unique reactivity stems from the ability of the N-methoxy group to chelate the metal cation, thereby stabilizing the intermediate and preventing its collapse and subsequent reaction with a second equivalent of the nucleophile.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling carboxylic acids with N-methoxy-N-methylamine to synthesize Weinreb amides. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols using a variety of common coupling reagents, and offer practical insights for troubleshooting.
Mechanism of Weinreb Amide Formation
The formation of a Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine is a classic example of an amide bond formation reaction. The core principle involves the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling reagent. The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or a mixed anhydride.[6] This step enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nitrogen atom of N,O-dimethylhydroxylamine, which is a moderately strong nucleophile, attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating the activating group as a stable leaving group (or its byproducts) to yield the final Weinreb amide.
The choice of coupling reagent is critical and depends on factors such as the substrate's functional group tolerance, steric hindrance, and desired reaction conditions.[7]
Experimental Workflow for Weinreb Amide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of Weinreb amides from carboxylic acids.
Caption: Generalized workflow for Weinreb amide synthesis.
Protocols for Weinreb Amide Synthesis
N,O-dimethylhydroxylamine is most commonly used as its hydrochloride salt, which is more stable and easier to handle than the free amine.[4][5] Therefore, a base is required in the reaction to neutralize the HCl salt and liberate the free amine for the coupling reaction.
Protocol 1: Using Carbodiimide Coupling Reagents (EDC/HOBt)
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to the water-solubility of their byproducts, which simplifies purification.[8][9] The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and minimize racemization in chiral carboxylic acids.[8][9][10]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 - 1.5 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (1.0 equiv) in anhydrous DCM or DMF at 0 °C, add the base (e.g., DIPEA, 2.5 equiv) dropwise.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Using Imidazole-Based Coupling Reagents (CDI)
1,1'-Carbonyldiimidazole (CDI) is a convenient and effective coupling reagent where the byproducts are imidazole and carbon dioxide, which are generally easy to remove.[12][13]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
To a stirred solution/suspension of the carboxylic acid (1.0 equiv) in anhydrous DCM or THF, add CDI (1.1 equiv) in one portion at room temperature. Stirring is continued for 45-60 minutes, during which CO₂ evolution is observed, and the mixture typically becomes a clear solution.[12]
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir the reaction for 6-12 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with 1M HCl.[12]
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.[12]
Protocol 3: Using Uronium/Phosphonium Salt Coupling Reagents (HATU)
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, often used for sterically hindered substrates or to achieve rapid reaction times.[14][15]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.05 - 1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Base (e.g., DIPEA or TEA, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., DMF or Acetonitrile (ACN))
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF at 0 °C, add HATU (1.1 equiv) and the base (e.g., DIPEA, 2.5 equiv).
-
Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[16]
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Reaction Conditions
| Coupling Reagent | Base | Solvent | Temperature | Time | Key Advantages |
| EDC/HOBt | DIPEA, TEA, NMM | DCM, DMF | 0 °C to RT | 12-18 h | Water-soluble byproducts, minimizes racemization.[8][9] |
| CDI | None required (or Pyridine) | DCM, THF | RT | 6-12 h | Gaseous and water-soluble byproducts, mild conditions.[12][13] |
| HATU | DIPEA, TEA | DMF, ACN | 0 °C to RT | 2-4 h | High efficiency, rapid reactions, good for hindered substrates.[14] |
| DMT-MM | N/A | Alcohols, ACN | RT | 1-3 h | Can be used in protic solvents, simple workup.[17][18] |
| PPh₃/I₂ | iPr₂NEt | CH₂Cl₂ | 0 °C to RT | 1-3 h | Mild conditions, useful for sensitive substrates.[19] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive coupling reagent.- Insufficient base.- Wet solvent or reagents.- Sterically hindered carboxylic acid. | - Use a fresh batch of coupling reagent.- Ensure at least 2 equivalents of base are used with the hydrochloride salt.- Use anhydrous solvents and dry reagents thoroughly.- Switch to a more powerful coupling reagent like HATU.[7] |
| Formation of Byproducts | - Side reactions with the coupling reagent.- Racemization of chiral centers. | - Add HOBt when using carbodiimides.- Optimize reaction temperature and time. |
| Difficult Workup (Emulsions) | - Presence of polar byproducts (e.g., ureas from carbodiimides).- High concentration of salts. | - Add brine to the aqueous layer to increase its density.[20]- Filter off any precipitated urea before extraction.- Ensure acidic and basic washes are sufficient to remove byproducts. |
| Product is Water-Soluble | - The Weinreb amide has high polarity. | - After quenching, concentrate the entire reaction mixture to dryness and triturate with a suitable organic solvent to dissolve the product and leave salts behind.[21] |
Conclusion
The synthesis of Weinreb amides from carboxylic acids is a robust and versatile transformation that is central to many synthetic strategies. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate, allowing for the efficient preparation of these valuable intermediates. By understanding the underlying mechanism and following well-defined protocols, researchers can reliably synthesize Weinreb amides, paving the way for the controlled and high-yield synthesis of ketones and aldehydes. This guide provides a solid foundation for the successful application of this important reaction in research and development.
References
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link]
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
- Synthesis of Weinreb and their Deriv
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Synthesis of Weinreb and their Derivatives (A-Review).
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. [Link]
- How do you prepare a Weinreb amide? TutorChase. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws. [Link]
- Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH. [Link]
- Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. [Link]
- Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Deriv
- Weinreb (ketone synthesis). Química Organica.org. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]
- Weinreb amide workup extraction issues : r/OrganicChemistry. Reddit. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Cdi Amide Synthesis Mechanism | PDF. Scribd. [Link]
- A 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]
- An efficient conversion of carboxylic acids into Weinreb amides.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Coupling reagent and method for coupling amines with carboxylic acids.
- [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. Reddit. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Synthetic Approaches to N‐Methoxy‐N‐methylamides.
- HATU coupling - what's the best order? : r/Chempros. Reddit. [Link]
- Amine to Amide (Coupling)
- N,O-Dimethylhydroxylamine. Wikipedia. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
- Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides C
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. tutorchase.com [tutorchase.com]
- 7. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. growingscience.com [growingscience.com]
- 16. reddit.com [reddit.com]
- 17. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]
- 19. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in N-Methoxy-N-methylpivalamide Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketones using N-methoxy-N-methylamides, commonly known as Weinreb amides, is a highly reliable and widely adopted method in organic synthesis.[1][2] Its major advantage is the prevention of over-addition by organometallic reagents, which often plagues reactions with esters or acid chlorides.[1][3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further reaction until acidic workup.[1][3] However, when synthesizing sterically hindered ketones, such as those derived from N-Methoxy-N-methylpivalamide, researchers can encounter challenges that lead to diminished yields. This guide provides a structured approach to troubleshooting and optimizing this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting this compound. What are the likely causes?
A: This is a common issue when dealing with sterically hindered substrates. The primary reasons are often insufficient reactivity or concentration of the organometallic reagent, or reaction conditions that are not vigorous enough. It is crucial to first verify the concentration (titer) of your Grignard or organolithium reagent. Secondly, consider extending the reaction time or allowing the reaction to slowly warm to a higher temperature (e.g., from -78°C to 0°C or room temperature) to overcome the steric hindrance.
Q2: I am observing the formation of a tertiary alcohol, indicating over-addition. How can this be avoided?
A: The formation of a tertiary alcohol means the tetrahedral intermediate is collapsing to the ketone prematurely, which then reacts with a second equivalent of the organometallic reagent.[3] This is typically a result of the reaction temperature becoming too high before quenching. Ensure the reaction is maintained at a low temperature throughout the addition of the organometallic reagent. Additionally, the quench itself should be performed at low temperature (e.g., 0°C or -78°C) by the slow addition of a mild acid like saturated aqueous ammonium chloride.
Q3: The workup of my reaction is difficult, often resulting in emulsions or poor recovery. What is the recommended workup procedure?
A: A clean workup is critical for isolating the desired ketone. After quenching the reaction at low temperature with saturated NH4Cl, allow the mixture to warm to room temperature. Then, perform a standard aqueous extraction using a solvent like ethyl acetate or diethyl ether. To remove the N-methoxy-N-methylamine byproduct and other basic impurities, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This is followed by a wash with a basic solution (e.g., saturated NaHCO3) to neutralize any remaining acid, and finally a brine wash to remove excess water before drying and concentration.[5]
In-Depth Troubleshooting Guides
Problem Area 1: Low Conversion and Poor Yield
Low conversion is often a multi-faceted problem. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: Systematic workflow for troubleshooting low yields.
-
Pillar 1: Reagent and Substrate Quality
-
Expertise & Experience: The most common point of failure is the quality of the organometallic reagent. Grignard and organolithium reagents are highly sensitive to air and moisture, leading to a lower effective concentration than stated on the bottle. Always titrate your organometallic reagents before use.
-
Trustworthiness: Ensuring your starting materials are of high purity and your solvents are strictly anhydrous is a self-validating step that eliminates major sources of side reactions and reagent quenching.
-
-
Pillar 2: Optimizing Reaction Conditions for Steric Hindrance
-
Causality: The bulky tert-butyl group of the pivalamide moiety sterically hinders the approach of the nucleophile to the carbonyl carbon. This slows the reaction rate compared to less hindered Weinreb amides.
-
Authoritative Grounding: To overcome this, more forcing conditions may be necessary. This can include increasing the number of equivalents of the organometallic reagent, extending the reaction time, or allowing the reaction to proceed at a higher temperature.[6]
-
-
To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), cool the flask to -78°C.
-
Slowly add the Grignard or organolithium reagent (1.2-1.5 eq., freshly titrated) dropwise, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 1 hour.
-
Allow the reaction to slowly warm to 0°C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction back to 0°C.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl.
-
Proceed with the aqueous workup as described in the FAQs.
Problem Area 2: Side Reactions and Impurity Formation
Even with good conversion, the yield can be compromised by the formation of byproducts.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
common side reactions with N-Methoxy-N-methylpivalamide and how to avoid them
Welcome to the technical support center for N-Methoxy-N-methylpivalamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when preparing and using this valuable Weinreb amide. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Synthesis of this compound
The preparation of a high-purity Weinreb amide is the foundation for a successful subsequent reaction. Most issues arise from reactant quality, moisture, or improper temperature control.
FAQ 1: My yield of this compound is low, and I see unreacted N,O-dimethylhydroxylamine. What is the likely cause?
Answer:
This issue almost always points to the deactivation of your starting materials, specifically the hydrolysis of pivaloyl chloride.
-
Causality: Pivaloyl chloride is a highly reactive acyl chloride. In the presence of trace amounts of water, it will rapidly hydrolyze to form pivalic acid.[1] Pivalic acid is unreactive under the standard, mild conditions used for Weinreb amide formation from an acid chloride. This consumes your electrophile, leaving the N,O-dimethylhydroxylamine starting material unreacted and resulting in low conversion.
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Ensure Anhydrous Conditions | Use oven-dried or flame-dried glassware. Employ anhydrous solvents (e.g., dichloromethane, THF) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.[1] |
| Verify Reagent Quality | Use freshly purchased or recently distilled pivaloyl chloride. Older bottles may have absorbed atmospheric moisture. |
| Run Under Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the flask.[2] |
| Proper Base Stoichiometry | When using N,O-dimethylhydroxylamine hydrochloride salt, a full equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl and liberate the free amine for reaction. An insufficient amount of base will leave the amine protonated and non-nucleophilic. |
Workflow: Synthesis from Pivaloyl Chloride
Here is a standard, robust protocol for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Part 2: Reactions Using this compound
The primary utility of a Weinreb amide is its controlled reaction with organometallic reagents to yield ketones.[3][4] The unique stability of the tetrahedral intermediate is key to this selectivity.
FAQ 2: I am trying to synthesize a ketone, but I am getting a significant amount of the tertiary alcohol byproduct from over-addition. Isn't the Weinreb amide supposed to prevent this?
Answer:
While this compound is exceptionally effective at preventing over-addition, this protection can fail under harsh conditions.[3][5]
-
Causality: The success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the first equivalent of an organometallic reagent (e.g., Grignard or organolithium).[3][4][6] This chelate is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and subsequent second addition. However, if the reaction temperature is too high, this intermediate can collapse prematurely, generating the ketone in situ. This newly formed ketone is highly reactive and will be consumed by a second equivalent of the organometallic reagent to produce the tertiary alcohol.
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Maintain Low Temperature | Perform the organometallic addition at low temperatures (typically -78 °C for organolithiums, 0 °C or lower for Grignards). Do not allow the reaction to warm up before quenching. |
| Controlled Reagent Addition | Add the organometallic reagent slowly and dropwise to avoid localized temperature spikes. |
| Quench at Low Temperature | Quench the reaction at the low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl) before warming the mixture to room temperature.[3] |
| Avoid Excess Reagent | While some excess is often used, employing a large excess (>1.5 equivalents) of a highly reactive organometallic reagent can increase the likelihood of over-addition. |
Mechanism: Desired Ketone Synthesis Pathway
Caption: Chelation stabilizes the intermediate, preventing over-addition.
FAQ 3: My reaction with a Grignard reagent is clean, but my mass spec shows a byproduct that corresponds to the loss of '-OCH₂'. What is this side reaction?
Answer:
You are likely observing a base-induced E2 elimination, a known but often overlooked side reaction of Weinreb amides with strongly basic, non-nucleophilic organometallics.[7]
-
Causality: Highly basic reagents, particularly sterically hindered Grignards, can act as a base rather than a nucleophile. They can deprotonate one of the methyl protons on the N-methoxy group. This generates an anion that undergoes a subsequent E2 elimination to release formaldehyde and the magnesium salt of the corresponding N-methyl pivalamide. Upon workup, this gives N-methylpivalamide as a significant byproduct.[7]
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Choose a Less Basic Nucleophile | If possible, switch to a less basic organometallic reagent, such as an organolithium or organocuprate, which is more likely to act as a nucleophile. |
| Modify the Weinreb Amide | For particularly challenging cases, a modified Weinreb amide where the methoxy group is replaced by a less acidic group (e.g., a tert-butoxy group) can be synthesized to prevent this elimination pathway.[7] |
| Lower Reaction Temperature | Running the reaction at the lowest feasible temperature can favor the desired nucleophilic addition over the elimination pathway. |
Mechanism: Base-Induced Elimination Side Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting over-addition in Grignard reactions with N-Methoxy-N-methylpivalamide
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing N-Methoxy-N-methylamides (Weinreb amides), specifically N-Methoxy-N-methylpivalamide, in their synthetic workflows. The focus of this document is to provide in-depth troubleshooting for a common yet frustrating challenge: the over-addition of Grignard reagents, leading to the formation of tertiary alcohol byproducts instead of the desired ketone.
Our approach moves beyond simple procedural lists. We will delve into the mechanistic underpinnings of the Weinreb-Nahm ketone synthesis to explain the causality behind common failures and provide logical, field-proven solutions to ensure the integrity and success of your reactions.
Troubleshooting Guide: Overcoming Over-Addition
This section directly addresses the critical issue of byproduct formation through a targeted question-and-answer format.
Q1: I'm observing significant tertiary alcohol formation in my Grignard reaction with this compound. What is the fundamental cause of this over-addition?
A1: The core issue is the premature collapse of the key tetrahedral intermediate.
The elegance of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack by the Grignard reagent.[1][2][3] This intermediate, stabilized by the coordination of the magnesium atom to both the newly formed anionic oxygen and the methoxy oxygen, is designed to be stable under the reaction conditions.[4] It effectively "protects" the carbonyl equivalent from a second nucleophilic attack. The desired ketone is only liberated upon acidic workup when the chelate is broken.[5][6]
Over-addition occurs when this intermediate is not sufficiently stable and collapses in situ to form the ketone. This newly formed ketone is often more reactive than the starting Weinreb amide, and it is rapidly attacked by a second equivalent of the Grignard reagent in the flask, leading to the tertiary alcohol byproduct.[4][7] The troubleshooting process, therefore, revolves around identifying and mitigating the factors that cause this premature collapse.
dot
Caption: Reaction pathway for ketone synthesis and byproduct formation.
Q2: I suspect my reaction temperature is the problem. What is the recommended thermal protocol, and why is it so critical?
A2: Rigorous temperature control is the single most important parameter for preventing over-addition. The stability of the tetrahedral intermediate is highly temperature-dependent.
-
Recommendation: Initiate the reaction at a low temperature, typically between -78 °C and 0 °C. For highly reactive Grignard reagents (e.g., allyl or benzyl), starting at -78 °C is strongly advised.[8]
-
Causality: Low temperatures kinetically disfavor the breakdown of the chelated intermediate. By keeping the thermal energy of the system low, you prevent the intermediate from acquiring the necessary activation energy to collapse into the ketone and liberate the N-methoxy-N-methylamine salt.
-
Troubleshooting Steps:
-
Cool the Substrate First: Ensure your solution of this compound in an appropriate solvent (like THF) is fully equilibrated at the target temperature before starting the Grignard addition.
-
Slow, Controlled Addition: Add the Grignard reagent dropwise via a syringe pump to dissipate the heat of reaction and avoid localized temperature spikes.[9]
-
Maintain Temperature: Keep the reaction at the low temperature for its entire duration before quenching. Allowing the mixture to warm prematurely can trigger the collapse of the intermediate in the presence of unreacted Grignard reagent.[10]
-
Q3: I've optimized the temperature, but I'm still getting the tertiary alcohol. Could my reagent stoichiometry or addition method be at fault?
A3: Absolutely. Both the quantity and the delivery of the Grignard reagent are critical factors.
-
Stoichiometry: While the reaction is 1:1, using a slight excess of the Grignard reagent (1.1–1.2 equivalents) is common practice to ensure complete consumption of the starting amide. However, a large excess can promote over-addition, especially if other conditions are suboptimal.[11] It is crucial to know the precise concentration of your Grignard reagent.
-
Actionable Insight: Always titrate your Grignard reagent before use. A common and reliable method is titration against a solution of I₂ in THF until the iodine color disappears. This ensures you are using an accurate number of equivalents.
-
-
Addition Method (Inverse vs. Direct):
-
Direct Addition (Recommended): Slowly add the Grignard reagent to the stirred, cooled solution of the Weinreb amide. This maintains a low concentration of the highly reactive nucleophile at all times, minimizing the chance of a second addition.
-
Inverse Addition (Not Recommended): Adding the amide to the Grignard solution creates a scenario where the initially formed product is immediately exposed to a large excess of the nucleophile, significantly increasing the risk of over-addition.
-
| Parameter | Standard Protocol | Troubleshooting Protocol | Rationale |
| Temperature | 0 °C | -40 °C to -78 °C | Increases stability of the tetrahedral intermediate.[8] |
| Grignard (eq.) | 1.1 - 1.5 | 1.05 - 1.2 (Titrated) | Prevents excess nucleophile from driving over-addition.[10][11] |
| Addition Time | 15-30 min | 1-2 hours (Syringe Pump) | Avoids localized high concentrations and thermal spikes.[9] |
| Quench | Warm then add NH₄Cl | Quench at low temp | Prevents intermediate collapse before all Grignard is consumed.[8][10] |
Q4: How does the workup procedure affect the final product distribution?
A4: An improper quench can undo an otherwise well-executed reaction.
The goal of the quench is to protonate and destroy any remaining Grignard reagent before the tetrahedral intermediate collapses.
-
Best Practice: While maintaining the low reaction temperature (e.g., -78 °C or 0 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid will quench the excess Grignard reagent without aggressively hydrolyzing the intermediate. Only after the quench is complete should the reaction be allowed to warm to room temperature.
-
Common Mistake: Allowing the reaction mixture to warm to room temperature before quenching. This provides the thermal energy for the intermediate to collapse while active Grignard reagent is still present, leading directly to the over-addition product.
-
Advanced Technique (Inverse Quench): For particularly sensitive or problematic reactions, consider an inverse quench. In this method, the cold reaction mixture is slowly transferred via cannula into a separate, vigorously stirred flask containing the cold quench solution.[8] This ensures that each drop of the reaction mixture is instantly quenched, minimizing side reactions.
Frequently Asked Questions (FAQs)
Q: Can you illustrate the troubleshooting logic in a flowchart?
A: Certainly. This decision tree provides a systematic approach to diagnosing and solving over-addition issues.
dot
Caption: A logical flowchart for troubleshooting over-addition.
Q: Is this compound particularly prone to this issue?
A: The pivaloyl group (tert-butyl) is sterically bulky. This bulk can sometimes slightly destabilize the ideal planar arrangement for chelation in the tetrahedral intermediate compared to less hindered acyl groups. However, the principles discussed here are universal to all Weinreb amide-Grignard reactions. The high reactivity of certain Grignard reagents often plays a more significant role than the amide's steric profile.
Q: Are there alternatives to Grignard reagents if over-addition persists?
A: Yes. While Grignard reagents are common, organolithium reagents can also be used.[2] They are generally more reactive and may require even lower temperatures and more careful control. In some cases, organocuprates (Gilman reagents) can be a milder alternative for sensitive substrates, though their reactivity with Weinreb amides can be lower. A non-organometallic approach involves using Wittig reagents, which convert the amide to an enamine that hydrolyzes to the ketone upon workup.[12]
Experimental Protocols
Protocol 1: Best-Practice Grignard Reaction for Ketone Synthesis
This protocol incorporates the troubleshooting measures discussed above.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Equip the flask with a rubber septum.
-
Substrate Preparation: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow the solution to stir at this temperature for at least 15 minutes to ensure thermal equilibrium.
-
Reagent Preparation: In a separate, dry, inert gas-flushed syringe, draw up the titrated Grignard reagent (1.1 eq. in THF).
-
Addition: Place the syringe on a syringe pump and add the Grignard reagent to the stirred amide solution dropwise over a period of 1-2 hours. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour. Monitor the reaction progress by TLC by taking a small aliquot and quenching it in a separate vial containing saturated NH₄Cl.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketone via flash column chromatography.
Protocol 2: Titration of Grignard Reagent with Iodine
-
Preparation: Flame-dry a small flask with a stir bar under vacuum and backfill with inert gas. Add ~10-20 mg of Iodine (I₂) and record the exact mass. Add 2-3 mL of anhydrous THF and stir to dissolve, forming a brown/purple solution.
-
Titration: Using a 1 mL syringe, slowly add the Grignard reagent solution dropwise to the stirring iodine solution.
-
Endpoint: The endpoint is reached when the brown/purple color of the iodine completely disappears, resulting in a colorless or slightly cloudy grey solution. Record the exact volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ / 253.8 g/mol )
-
Since the reaction is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂, the moles of Grignard are twice the moles of I₂.
-
Molarity (M) = (2 * Moles of I₂) / (Volume of Grignard added in L)
-
References
- Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences. [Link]
- N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]
- N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link]
- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry. [Link]
- Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds.
- Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent.
- (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
- Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Xenon-Pharma. [Link]
- Optimization of the Grignard reagent formation.
- Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
- N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]
- Grignard Reaction - Common Conditions. The Organic Chemistry Portal. [Link]
- Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
- [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Overaddition of grignard to weinreb amide. Reddit. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
- Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermedi
- Methods for preventing over addition of Grignard reagent. Sciencemadness.org. [Link]
- Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]
- Weinreb amide. Reddit. [Link]
- Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
- Benzaldehyde, 2-methoxy. Organic Syntheses. [Link]
- Troubleshooting my grignard reactions. Reddit. [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Temperature for N-Methoxy-N-methylpichloramide (Weinreb Amide) Couplings
Welcome to the technical support center for the optimization of reaction temperature in N-Methoxy-N-methylpichloramide (Weinreb amide) couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. The question-and-answer format directly addresses common challenges, focusing on the causality behind experimental choices to ensure both success and reproducibility in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Weinreb amide coupling is sluggish or incomplete at low temperatures. Can I simply increase the temperature to improve the conversion rate?
A1: While increasing the reaction temperature can enhance the rate of a sluggish coupling, it must be approached with caution. The stability of the key tetrahedral intermediate, which prevents over-addition of the organometallic reagent, is temperature-dependent.[1][2] At elevated temperatures, this intermediate can collapse, leading to the formation of ketone and subsequent over-addition to form a tertiary alcohol.[1][2][3]
A systematic approach to temperature optimization is recommended. If a reaction is sluggish at a standard low temperature (e.g., -78 °C or 0 °C), consider a gradual increase in temperature. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at various temperature points will help identify the optimal balance between reaction rate and selectivity. For some robust substrates, reactions can be successfully run at room temperature or even slightly elevated temperatures without significant side product formation.[4]
Q2: I'm observing the formation of a tertiary alcohol byproduct. What is the primary cause and how can I prevent it?
A2: The formation of a tertiary alcohol is a classic sign of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone. This typically occurs when the tetrahedral intermediate, stabilized by chelation to the N-methoxy group, breaks down prematurely.[1] The primary cause of this breakdown is often an excessively high reaction temperature.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) will increase the stability of the tetrahedral intermediate and minimize over-addition.[5]
-
Control the Rate of Addition: Add the organometallic reagent slowly to the solution of the Weinreb amide. This helps to maintain a low concentration of the nucleophile and dissipate any localized heat generated during the addition.
-
Use the Correct Stoichiometry: While a slight excess of the organometallic reagent may be necessary for some substrates, a large excess can drive the over-addition. Start with 1.0 to 1.2 equivalents and optimize from there.
-
Quench at Low Temperature: Do not allow the reaction to warm up before quenching. Quenching the reaction at the optimized low temperature is crucial to prevent the breakdown of the intermediate and subsequent side reactions.[5]
Q3: My reaction yield is low, but I don't see any over-addition products. What are other potential temperature-related side reactions?
A3: Low yields without over-addition can be attributed to several factors, some of which are influenced by temperature:
-
Decomposition of the Organometallic Reagent: Organolithium and Grignard reagents can be thermally unstable. If the reaction temperature is too high, the reagent may decompose before it can react with the Weinreb amide. This is particularly relevant for less stable organometallics.
-
Elimination of the Methoxide Moiety: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can become a significant side reaction.[1] This pathway can be favored at higher temperatures.
-
Substrate Decomposition: The starting Weinreb amide or the desired ketone product might be unstable under the reaction conditions, especially at elevated temperatures in the presence of a strong base. For instance, isoxazoles lacking a substituent next to the nitrogen atom can undergo cleavage under basic conditions.[5]
Q4: How do I determine the optimal starting temperature for a new Weinreb amide coupling reaction?
A4: The optimal starting temperature depends on the reactivity of both the Weinreb amide and the organometallic reagent. A conservative approach is to start at a low temperature and gradually warm the reaction if necessary.
| Reagent Class | Recommended Starting Temperature | Rationale |
| Highly Reactive Organolithiums (e.g., n-BuLi, s-BuLi, t-BuLi) | -78 °C | These reagents are highly reactive and exothermic upon addition. Low temperatures are essential to control the reaction and prevent side reactions.[6] |
| Grignard Reagents (e.g., MeMgBr, PhMgCl) | 0 °C to -20 °C | Grignard reagents are generally less reactive than organolithiums, allowing for slightly higher starting temperatures. Many reactions proceed cleanly at these temperatures.[4] |
| Less Reactive Organometallics (e.g., organozincs, organocuprates) | 0 °C to Room Temperature | These reagents are often less reactive and may require higher temperatures to initiate the reaction. |
It is always advisable to perform a small-scale test reaction to scout for the optimal temperature range before committing to a larger scale synthesis.
Experimental Protocols
Protocol 1: Temperature Scouting for a Weinreb Amide Coupling with a Grignard Reagent
This protocol outlines a general procedure for determining the optimal reaction temperature for the coupling of a Weinreb amide with a Grignard reagent.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
-
Initial Cooling:
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Temperature Screening:
-
After the addition is complete, stir the reaction at -20 °C for 30 minutes.
-
Take a small aliquot for TLC or LC-MS analysis to check for product formation and consumption of starting material.
-
If the reaction is sluggish, allow the mixture to slowly warm to 0 °C and stir for another 30 minutes. Analyze again.
-
If necessary, remove the cooling bath and allow the reaction to warm to room temperature, monitoring periodically.
-
-
Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Workup and Analysis:
-
Perform a standard aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and the ratio of ketone to any tertiary alcohol byproduct.
-
Diagrams
Workflow for Temperature Optimization
Caption: Decision workflow for optimizing reaction temperature.
Mechanism and Temperature Effect
Caption: Effect of temperature on the reaction pathway.
References
- Szostak, M., & Procter, D. J. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
- Nuzillard, J.-M., & Seidel, C. (Year). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv.
- Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- Nakagawa, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
- Wikipedia contributors. (n.d.). Weinreb ketone synthesis. Wikipedia.
- Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln.
- Reddit user discussion. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros.
- Torikai, K., & Edelmann, F. T. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?
- Bailey, W. F. (n.d.). Organolithium Reagents. University of Connecticut.
- Bailey, P. D., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. University of Connecticut.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025).
- Bailey, W. F., & Lambert, K. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.
Sources
Technical Support Center: Purification Strategies for Products from N-Methoxy-N-methylpivalamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Weinreb amide chemistry, focusing specifically on challenges associated with N-methoxy-N-methylpivalamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reagent for ketone synthesis. Here, we address common purification issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.
Introduction: The Pivaloyl Advantage and Its Purification Challenges
N-methoxy-N-methylamides (Weinreb amides) are renowned for their controlled reactivity with organometallic reagents to yield ketones, effectively preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until the reaction is quenched with an aqueous acid workup.[3][4][5][6]
The this compound variant, incorporating a bulky tert-butyl (pivaloyl) group, offers unique steric properties but also presents specific purification hurdles. This guide provides troubleshooting strategies and detailed protocols to help you achieve high purity for your target ketone.
Troubleshooting Guide & FAQs
Question 1: My aqueous workup is forming an emulsion, and I'm struggling to remove the N,O-dimethylhydroxylamine byproduct. What is the most effective workup procedure?
Answer: This is the most common issue encountered. The N,O-dimethylhydroxylamine is liberated as its hydrochloride salt during the acidic quench.[7] While water-soluble, improper extraction techniques can lead to emulsions and incomplete removal.
Root Cause Analysis:
-
Basicity of the Byproduct: N,O-dimethylhydroxylamine is a basic amine. In a neutral or basic aqueous phase, it can have significant solubility in organic solvents.
-
Insufficient Acid: An incomplete quench or insufficient acid in the wash will leave the amine in its free base form, which is more organic-soluble.
Recommended Solution: Acidic Extraction Protocol
The key is to ensure the amine byproduct is fully protonated to maximize its partitioning into the aqueous layer.
Step-by-Step Protocol:
-
Quench Reaction: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1M hydrochloric acid (HCl) to quench any unreacted organometallic reagent.
-
Dilute: Add your primary extraction solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Acid Wash: Wash the organic layer 1-2 times with 1M HCl. This is the critical step. The acid protonates the N,O-dimethylhydroxylamine, making it highly water-soluble.[8]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release CO₂ gas.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Below is a workflow diagram illustrating the logic of this extractive workup.
Caption: Workflow for removing amine byproducts.
Question 2: My TLC shows two spots. How do I separate my ketone product from unreacted this compound?
Answer: This indicates an incomplete reaction. Fortunately, the polarity difference between the starting Weinreb amide and the resulting ketone is usually sufficient for separation by flash column chromatography.
Root Cause Analysis:
-
Polarity Difference: The ketone product is typically more polar than the starting pivalamide. The amide's carbonyl is less accessible due to the adjacent nitrogen and methoxy groups, while the ketone's carbonyl is more exposed, allowing for stronger interactions with the silica gel.
-
Steric Hindrance: The bulky pivaloyl group can sometimes slow down the reaction, leading to incomplete conversion if reaction times or temperatures are insufficient.
Recommended Solution: Flash Column Chromatography
This is the standard method for separating products of similar polarity.[9][10]
Step-by-Step Protocol:
-
Determine Rf: Run a TLC in various solvent systems to find one that gives good separation between your two spots. Aim for an Rf of ~0.3 for your desired product.
-
Prepare Column: Pack a glass column with silica gel using the chosen eluent system.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") for better resolution.
-
Elute: Run the column, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Table: Suggested Starting Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
| 10% Ethyl Acetate in Hexane | Low | Good starting point for many non-polar ketones. |
| 20-30% Ethyl Acetate in Hexane | Medium | Increase polarity if products are not moving off the baseline. |
| 5% Methanol in Dichloromethane | Medium-High | Useful for more polar products. |
| Gradient Elution | Variable | Start with low polarity (e.g., 5% EtOAc/Hex) and gradually increase the percentage of the more polar solvent. |
The following decision tree can guide your purification strategy selection.
Caption: Decision tree for post-workup purification.
Question 3: My product is a persistent oil after chromatography. How can I induce crystallization?
Answer: Products containing the bulky, non-polar pivaloyl group often have low melting points and can be difficult to crystallize. Achieving high purity via chromatography is the first and most critical step.
Root Cause Analysis:
-
Low Melting Point: The compound may be a liquid or a very low-melting solid at room temperature.
-
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solvent Effects: Residual solvent from chromatography can act as an impurity.
Recommended Solutions (to be attempted in order):
-
High Vacuum: Remove all residual solvents under high vacuum for several hours. Sometimes, simply removing the last traces of solvent is enough to induce solidification.
-
Trituration: Add a small amount of a non-polar solvent in which your product is only sparingly soluble (e.g., ice-cold pentane or hexane). Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This action can provide the energy needed for nucleation. If a solid crashes out, filter it and wash with more cold solvent.
-
Recrystallization Screening: If trituration fails, attempt recrystallization from a variety of solvents. Dissolve a small amount of your oil in a minimal amount of a hot solvent and allow it to cool slowly.
Data Table: Solvents for Crystallization Screening
| Solvent Class | Examples | Strategy |
| Non-polar Alkanes | Pentane, Hexane, Heptane | Dissolve in minimal hot solvent, cool slowly. Good for non-polar products. |
| Ethers | Diethyl Ether, MTBE | Often used in a co-solvent system with an alkane. |
| Halogenated | Dichloromethane | Dissolve at room temp, add a non-polar anti-solvent (e.g., hexane) dropwise until cloudy, then let stand. |
| Alcohols | Isopropanol, Ethanol | Good for more polar ketones. Use minimal hot solvent. |
References
- Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws. [Link]
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Weinreb ketone synthesis. YouTube. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]
- Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]
- This compound. PubChem. [Link]
- Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. National Institutes of Health (NIH). [Link]
- Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Selected Chromatographic Methods for Determining the Biological Activity of Substances. MDPI. [Link]
- A method of preparation of methoxy amine hydrochloride.
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]
- N,O-Dimethylhydroxylamine. Wikipedia. [Link]
- Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Rel
- Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI. [Link]
- Special Issue : Study of Biologically Active Organic Compounds Using Various Liquid Chrom
Sources
- 1. nbinno.com [nbinno.com]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
challenges in the cleavage of the N-O bond in N-Methoxy-N-methylpivalamide
Welcome to the technical support center for challenges related to the cleavage of the N-O bond in N-methoxy-N-methylpivalamide, a specialized Weinreb amide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this particular substrate. Here, we will delve into the nuances of this transformation, offering troubleshooting advice and detailed protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My standard Weinreb amide reduction protocol using LiAlH₄ is giving low yields or a complex mixture with this compound. What is happening?
A1: The primary challenge with this compound lies in the significant steric hindrance presented by the pivaloyl group (a t-butyl group attached to the carbonyl).[1][2][3] This bulky group can impede the approach of nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) to the carbonyl carbon.
Several outcomes can arise from this steric clash:
-
Incomplete Reaction: The reaction may stall, leading to the recovery of unreacted starting material.
-
Over-reduction: While the Weinreb amide functionality is designed to prevent over-reduction to the alcohol by forming a stable chelated intermediate, harsh conditions sometimes required to overcome the steric hindrance can lead to the breakdown of this intermediate and subsequent reduction of the desired aldehyde product.[4][5][6]
-
Side Reactions: Under strongly basic or high-temperature conditions, alternative reaction pathways may become competitive. One such pathway is a base-induced E2 elimination, where the amide acts as a leaving group, generating formaldehyde and the corresponding N-methylpivalamide.[7][8]
Q2: What are the recommended initial screening conditions for the reductive cleavage of this compound to the corresponding pivalaldehyde?
A2: Given the steric hindrance, a careful selection of reagents and conditions is crucial. We recommend starting with reagents known for their selectivity and tolerance to sterically demanding substrates.
| Reagent | Typical Conditions | Key Considerations |
| Diisobutylaluminum Hydride (DIBAL-H) | 1.1-1.5 equivalents, Toluene or THF, -78 °C to 0 °C | DIBAL-H is an excellent choice for the reduction of Weinreb amides to aldehydes.[9][10][11][12] The low temperature helps to maintain the stability of the tetrahedral intermediate and prevent over-reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0-1.2 equivalents, THF, -40 °C to 0 °C | While potentially problematic, carefully controlled low-temperature addition of LiAlH₄ can be effective.[4] Monitor the reaction closely by TLC or LC-MS to avoid over-reduction. |
| Magnesium Borohydride Reagents | e.g., Chloromagnesium dimethylaminoborohydride (MgAB) | These are milder and safer alternatives that can provide good yields of the aldehyde under ambient conditions.[13][14] |
Troubleshooting Guide
Problem 1: Low Conversion of Starting Material
Symptoms:
-
Significant amount of this compound recovered after the reaction.
-
TLC/LC-MS analysis shows predominantly starting material.
Potential Causes & Solutions:
-
Insufficient Reagent: The steric bulk of the pivaloyl group may necessitate a slight excess of the reducing agent.
-
Solution: Increase the equivalents of the reducing agent incrementally (e.g., from 1.1 to 1.5 equivalents of DIBAL-H).
-
-
Low Reaction Temperature: While low temperatures are generally preferred to prevent side reactions, they can also slow down the desired transformation with a hindered substrate.
-
Solution: After the initial low-temperature addition of the reagent, allow the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) while monitoring the progress carefully.
-
-
Reagent Decomposition: Hydride reagents are sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or titrated hydride solutions.
-
Problem 2: Formation of Pivaloyl Alcohol (Over-reduction)
Symptoms:
-
Presence of a significant amount of 2,2-dimethyl-1-propanol in the crude product mixture.
-
This is a common issue when using powerful reducing agents like LiAlH₄ under conditions that are too harsh.[5]
Potential Causes & Solutions:
-
Excessive Reagent: Using a large excess of the reducing agent can drive the reaction past the aldehyde stage.
-
Solution: Carefully control the stoichiometry of the reducing agent. Use no more than 1.2 equivalents for initial trials.
-
-
Reaction Temperature Too High: Warmer temperatures can lead to the decomposition of the stable tetrahedral intermediate, releasing the aldehyde which is then rapidly reduced.[5]
-
Solution: Maintain a low temperature throughout the reaction and quenching process. Quench the reaction at low temperature (e.g., -78 °C) before allowing it to warm to room temperature.
-
-
Choice of Reducing Agent: LiAlH₄ is a very powerful reducing agent.
Problem 3: Formation of N-methylpivalamide
Symptoms:
-
Identification of N-methylpivalamide as a major byproduct.
Potential Causes & Solutions:
-
Reductive Cleavage of the N-O Bond: Some reducing agents, particularly under certain conditions, can promote the direct cleavage of the N-O bond without affecting the carbonyl group.[15][16] This is more common with metal-free reducing systems or certain transition metal-catalyzed reactions.[17][18][19]
-
Solution: This pathway is generally less favored with common hydride reagents like LiAlH₄ and DIBAL-H when targeting the carbonyl reduction. If this product is observed, it suggests an unusual reaction pathway. Re-evaluate the choice of reducing agent and consider if any additives or impurities might be promoting this side reaction.
-
-
Base-Induced Elimination: As mentioned in Q1, strongly basic conditions can lead to an E2 elimination.
-
Solution: If using a strongly basic reagent or if the reaction conditions generate basic byproducts, consider using a less basic reducing agent or adding a Lewis acid to chelate with the amide and promote nucleophilic attack at the carbonyl.
-
Experimental Protocols
Protocol 1: DIBAL-H Reduction of this compound
This protocol is a reliable starting point for the selective reduction to pivalaldehyde.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous toluene or THF (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to warm to -40 °C and stir for an additional hour.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (be cautious of gas evolution).
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pivalaldehyde.
Visualizing the Process
Reaction Mechanism and Key Intermediate
The success of the Weinreb amide reduction hinges on the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the premature release of the aldehyde, which would be susceptible to over-reduction.
Caption: Key steps in the reduction of a Weinreb amide.
Troubleshooting Flowchart
This flowchart provides a logical sequence for addressing common issues encountered during the cleavage of the N-O bond in this compound.
Caption: Troubleshooting guide for this compound reduction.
References
- Cutulic, S. P. Y., Findlay, N. J., Zhou, S. -Z., Chrystal, E. J. T., & Murphy, J. A. (2009). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. The Journal of Organic Chemistry, 74(22), 8713–8718. [Link]
- Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. [Link]
- Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform.
- Procter, D. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform.
- Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. [Link]
- Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
- Ogoshi, S., et al. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 68(11), 1126-1128. [Link]
- Skrydstrup, T., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 81(17), 7497-7505. [Link]
- Reddy, B. V. S., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 11(54), 34221-34226. [Link]
- Organic Chemistry Portal. (n.d.). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(22), 7784-7789. [Link]
- Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]
- Kice, J. L., & McCullough, K. J. (2002). Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. The Journal of Organic Chemistry, 67(1), 168-172. [Link]
- Química Orgánica. (n.d.). Weinreb (ketone synthesis). [Link]
- Singaram, B., et al. (2012). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry, 2012(15), 2867-2874. [Link]
- S. M. Weinreb. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
- Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. [Link]
- Singaram, B., et al. (2012). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship. [Link]
- Cha, J. S. (2006). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). Bulletin of the Korean Chemical Society, 27(5), 737-738. [Link]
- ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. [Link]
- Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
- ResearchGate. (n.d.). Reduction of amides to aldehydes. [Link]
- Oue, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48117–48126. [Link]
- Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
- S. M. Weinreb. (1993). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
- Organic Chemistry Portal. (n.d.).
- Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]
- PubChem. (n.d.). This compound. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Kim, S., & Lee, J. I. (1999). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 20(12), 1471-1472. [Link]
- Wikipedia contributors. (2023). Steric effects. Wikipedia. [Link]
- S. M. Weinreb. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Li, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1779. [Link]
- S. M. Weinreb. (2006). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. The Journal of Organic Chemistry, 71(13), 5086-5089. [Link]
- Kundu, G., & Goldberg, D. P. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 145(30), 16649–16661. [Link]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters [jstage.jst.go.jp]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 12. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 13. escholarship.org [escholarship.org]
- 14. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 15. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization During N-Methoxy-N-methylpivalamide Amide Bond Formation
Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. Here, we delve into the root causes of racemization and provide detailed, field-proven troubleshooting strategies and optimized protocols to ensure the enantiopurity of your target molecules.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in N-methoxy-N-methylamide synthesis?
A1: Racemization is the process where an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In pharmaceutical and biological applications, typically only one enantiomer is biologically active, while the other may be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of chiral centers during the synthesis of Weinreb amides is paramount for the efficacy and safety of the final product.
Q2: What are the primary mechanisms that lead to racemization during amide bond formation?
A2: Racemization during amide bond formation, including Weinreb amide synthesis, primarily occurs through two mechanisms. The first is direct enolization, where a base abstracts the acidic proton on the α-carbon of the carboxylic acid. The second, more common pathway involves the formation of a 5(4H)-oxazolone intermediate from an activated N-acyl amino acid.[2][3] This oxazolone can then tautomerize to an achiral enol form, leading to a loss of stereochemical information.[2]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization, including:
-
The choice of coupling reagent: Some reagents are inherently more prone to inducing racemization.[4]
-
The type and amount of base used: Stronger bases and excess base can accelerate racemization.[5]
-
The reaction solvent: Polar solvents can sometimes facilitate racemization.[4]
-
The reaction temperature: Higher temperatures generally increase the rate of racemization.[6]
-
The structure of the carboxylic acid: Amino acids with certain side chains, like histidine and cysteine, are particularly susceptible to racemization.[7][8]
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving racemization problems during N-methoxy-N-methylpivalamide synthesis.
Issue 1: Significant Racemization Detected in the Final Product
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents, especially carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) when used alone, are known to cause significant racemization.[9][10]
-
Solution: Always use carbodiimide coupling reagents in combination with racemization-suppressing additives. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[2][10] These additives work by forming active esters that are more reactive towards the amine and less prone to oxazolone formation. For particularly challenging couplings, copper (II) chloride (CuCl₂) in conjunction with HOBt has been shown to be effective in suppressing racemization.[7]
-
Optimization: Consider switching to phosphonium or aminium/uronium-based coupling reagents, which generally lead to less racemization.[9] Examples include BOP, PyBOP, HBTU, and HATU.[10][11] However, even these can cause racemization under non-optimal conditions.[11] More recently developed reagents like DEPBT and ynamides have shown excellent results in minimizing racemization.[11][12]
Step 2: Scrutinize the Base and Its Stoichiometry
The basicity and steric hindrance of the organic base used play a crucial role in the extent of racemization.[5]
-
Solution: Avoid using strong, non-hindered bases like triethylamine (TEA), which can readily abstract the α-proton. Opt for sterically hindered and weaker bases. N,N-diisopropylethylamine (DIEA) is a common choice, but for sensitive substrates, N-methylmorpholine (NMM) or 2,4,6-collidine are often superior in preventing racemization due to their lower basicity and greater steric bulk.[5][13]
-
Optimization: Use the minimum necessary amount of base. Typically, one equivalent of base is sufficient for the coupling reaction. Excess base can significantly increase the rate of racemization.
Step 3: Assess the Reaction Conditions: Solvent and Temperature
The reaction environment can either favor or suppress racemization pathways.
-
Solution: Whenever possible, perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[14] Microwave-assisted synthesis can accelerate reactions, but higher temperatures can also increase racemization; lowering the microwave temperature can be beneficial.[15]
-
Optimization: The choice of solvent can be critical. While DMF is a common solvent for peptide synthesis, less polar solvents can sometimes reduce racemization.[4][14] However, solubility of the reactants must be taken into consideration. In some cases, greener solvents are being explored to replace traditional polar aprotic solvents.[16]
Issue 2: Racemization Persists Despite Initial Troubleshooting
If racemization is still observed after optimizing the coupling reagent, base, and reaction conditions, consider the following advanced strategies.
Strategy 1: Pre-activation of the Carboxylic Acid
-
Protocol: Briefly pre-activate the carboxylic acid with the coupling reagent and additive for a short period (e.g., 5-10 minutes) before adding the N,O-dimethylhydroxylamine. This can help to form the active ester in a controlled manner, potentially reducing the lifetime of more racemization-prone intermediates.[14]
Strategy 2: Use of Chiral Auxiliaries
-
Concept: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[17] While less common for simple Weinreb amide formation, this strategy can be employed in more complex syntheses where stereocontrol is challenging.[18][19][20]
III. Recommended Experimental Protocols
Protocol 1: Low-Racemization Weinreb Amide Formation using HATU/DIEA
This protocol is a robust starting point for minimizing racemization.
-
Dissolve the chiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIEA (2.0 eq) dropwise to the solution and stir for 5 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Carbodiimide-Mediated Coupling with Racemization Suppression
This protocol is a cost-effective alternative, with careful control of racemization.
-
Dissolve the chiral carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0°C under an inert atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the mixture.
-
Add DIC or EDC (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Follow the work-up and purification steps outlined in Protocol 1.
IV. Data and Visualization
Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Suppression
| Coupling Reagent | Additive | Base | Typical Racemization Level | Key Advantages | Key Disadvantages |
| DCC/DIC | None | TEA | High | Inexpensive | High racemization, Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| DCC/DIC | HOBt | DIEA | Low | Cost-effective, significantly reduces racemization | DCU byproduct |
| HBTU/HATU | None | DIEA/NMM | Low to Moderate | Fast reaction times, high yields | Can still cause racemization with sensitive substrates[11] |
| PyBOP | None | DIEA | Low | Good for sterically hindered couplings | Byproduct can be carcinogenic |
| DEPBT | None | DIEA | Very Low | Excellent for preventing racemization[12] | Higher cost |
| Ynamides | None | None | Extremely Low | Racemization-free under mild conditions[11][21][22] | Newer class of reagents, may not be as widely available |
Diagrams
Mechanism of Racemization via Oxazolone Formation
Caption: Key pathways in amide bond formation, highlighting the desired reaction versus the racemization route via an oxazolone intermediate.
Troubleshooting Decision Tree for Racemization
Caption: A step-by-step decision guide for troubleshooting racemization during amide bond formation.
V. References
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (URL: )
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (URL: [Link])
-
Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. PMC - NIH. (URL: [Link])
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. (URL: [Link])
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])
-
Chiral auxiliary. Wikipedia. (URL: [Link])
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Epimerisation in Peptide Synthesis. MDPI. (URL: [Link])
-
Racemization pathways during amide bond formation. ResearchGate. (URL: [Link])
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. (URL: [Link])
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. (URL: [Link])
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. (URL: [Link])
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (URL: )
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. (URL: [Link])
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. (URL: [Link])
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. (URL: [Link])
-
Recent Developments in Weinreb Synthesis and their Applications. (URL: )
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (URL: [Link])
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. (URL: [Link])
-
Unprecedented crystallization and X-ray crystal structure of racemicN?-(t-butyloxycarbonyl)-L-L-phenylalanineN-methoxy-N-methylamide | Request PDF. ResearchGate. (URL: [Link])
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. (URL: [Link])
-
What's a Racemic Mixture? – Master Organic Chemistry. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 22. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Troubleshooting for N-Methoxy-N-methylpivalamide Reactions
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for N-Methoxy-N-methylpivalamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. This compound, a specific type of Weinreb-Nahm amide, is a crucial intermediate for the synthesis of ketones, valued for its ability to prevent the common problem of over-addition by organometallic reagents.[1][2][3][4] This resource offers practical, field-proven insights to help you navigate the intricacies of its synthesis and subsequent reactions, ensuring efficiency and high yields in your experiments.
Section 1: Synthesis of this compound (Weinreb Amide)
The formation of the Weinreb amide is the critical first step. While often straightforward, challenges can arise, particularly with sterically hindered substrates like pivalic acid derivatives. This section addresses common questions and troubleshooting scenarios related to the synthesis.
FAQ 1.1: What are the standard methods for synthesizing this compound, and what is the role of the "catalyst" or activating agent?
The synthesis of this compound typically involves the coupling of a pivalic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[3] A "catalyst" in this context usually refers to a coupling or activating agent that facilitates the amide bond formation, along with a base to neutralize the HCl salt.[3]
Common synthetic routes include:
-
From Pivaloyl Chloride: This is a very common method where pivaloyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[5] The base is crucial for scavenging the HCl generated, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.[6][7]
-
From Pivalic Acid: Direct conversion from the carboxylic acid requires an activating agent to form a more reactive intermediate. Popular choices include:
-
Peptide Coupling Reagents: Reagents like BOP, carbodiimides (e.g., EDC with HOBt), or phosphonium-based reagents (e.g., PyBOP) are highly effective.[1][8]
-
Activating Agents for Hindered Acids: For sterically hindered acids like pivalic acid, forming a mixed anhydride with methanesulfonyl chloride can be an efficient strategy.
-
Triazine Derivatives: Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be used to activate the carboxylic acid.[9][10]
-
The choice of method often depends on the starting material availability, scale, and sensitivity of other functional groups in the molecule. For pivalic acid itself, which is sterically hindered, methods involving potent activating agents are often preferred to achieve good yields.
Troubleshooting Guide 1.2: My yield of this compound is low. What are the potential causes and solutions?
Low yields are a common frustration. The following table outlines frequent issues and provides actionable solutions to improve your reaction outcome.
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Water | Pivaloyl chloride and many activating agents are highly moisture-sensitive and will hydrolyze to the unreactive pivalic acid.[6] | Thoroughly flame- or oven-dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11] |
| Inefficient Activation/Coupling | The chosen activating agent may not be potent enough for the sterically hindered pivaloyl group, or the reaction may not have gone to completion. | For pivalic acid, consider more robust activating agents like those used for hindered acids (e.g., methanesulfonyl chloride method). Monitor reaction progress via TLC to ensure consumption of the starting material.[6][12] |
| Suboptimal Base | An insufficient amount of base or a base that is too weak will not effectively neutralize the generated HCl, leading to the protonation and deactivation of N,O-dimethylhydroxylamine.[6][7] | Use at least 2.2 equivalents of a non-nucleophilic base like pyridine or triethylamine when starting from the hydrochloride salt. |
| Side Reactions at High Temperatures | Exothermic reactions can lead to decomposition of reagents or products. | Add the acylating agent (e.g., pivaloyl chloride) slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.[6][7] |
| Impure Starting Materials | Impurities in pivalic acid, pivaloyl chloride, or the hydroxylamine can inhibit the reaction or introduce side products.[12] | Verify the purity of all reagents before starting. Purify if necessary. |
| Difficult Workup | The product may be lost during extraction or purification. Pivalic acid byproduct can be difficult to remove. | During workup, wash the organic layer multiple times with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted pivalic acid.[6][7] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low pivalamide yield.
Section 2: Ketone Synthesis via Weinreb Reaction
The hallmark of the Weinreb amide is its controlled reaction with organometallic reagents to produce ketones, avoiding over-addition to form tertiary alcohols.[1][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][4][9]
Mechanism of Ketone Formation
Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.
FAQ 2.1: Is a catalyst required for the reaction of this compound with organometallic reagents?
No, a catalyst is not required. The reaction between a Weinreb amide and an organometallic reagent (like a Grignard or organolithium reagent) is a stoichiometric nucleophilic addition.[1][5] The organometallic species is a reactant, not a catalyst. The key to the reaction's success is the unique stability of the N-methoxy-N-methylamide group, which forms a stable chelated intermediate with the metal cation (e.g., Mg²⁺ or Li⁺).[1][4][9] This intermediate prevents the collapse of the tetrahedral structure and subsequent over-addition of a second equivalent of the nucleophile, a common issue with esters and acid chlorides.[2][3] The desired ketone is then liberated upon acidic workup.[3]
Troubleshooting Guide 2.2: The reaction is sluggish, incomplete, or provides a low yield of the ketone. What are the potential issues?
Even with the robust nature of the Weinreb reaction, problems can occur. Below are common causes for poor performance.
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Organometallic Reagent Quality | Grignard or organolithium reagents can degrade upon storage or exposure to air/moisture, reducing their effective concentration and activity. | Use freshly prepared or recently titrated organometallic reagents. Ensure all transfers are done under a strict inert atmosphere. |
| Low Reaction Temperature | While low temperatures are needed to maintain the stability of the tetrahedral intermediate, excessively low temperatures can slow the rate of addition significantly, especially with less reactive reagents.[1] | Start the addition at a low temperature (e.g., -78 °C or 0 °C), but allow the reaction to slowly warm to room temperature to ensure it goes to completion. Monitor by TLC. |
| Steric Hindrance | The pivaloyl group is very bulky. If the incoming organometallic reagent is also sterically demanding, the reaction rate can be very slow. | Increase the reaction time and/or temperature. Consider using a less hindered organometallic reagent if the synthesis allows. |
| Incomplete Quench/Workup | The chelated intermediate is stable and requires a proper acidic workup to hydrolyze it to the final ketone product.[3] | Ensure the quench is performed with a sufficiently concentrated acid (e.g., 1M HCl) and that the mixture is stirred vigorously to ensure complete hydrolysis. |
| Side Reaction of Weinreb Amide | With very strong, sterically hindered bases (e.g., some Grignard reagents), deprotonation of the methoxy group can occur, leading to an E2 elimination of formaldehyde and formation of an N-methylamide byproduct.[13] | This is less common but possible. If suspected, using an organolithium reagent, which is generally more reactive, might favor the desired addition pathway. |
Protocol 2.3: General Step-by-Step Protocol for Weinreb Ketone Synthesis
This protocol provides a general guideline for reacting this compound with a Grignard reagent.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., THF) in a flame-dried flask.
-
Cooling: Cool the solution to the desired starting temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.
-
Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq.) dropwise to the stirred solution, maintaining the internal temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir. It may be kept at the low temperature or allowed to warm gradually to room temperature. Monitor the consumption of the starting amide by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl (e.g., 1M).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone, typically by flash column chromatography.
Section 3: Advanced & Catalytic Methodologies
While the classic methods are robust, research continues to evolve towards more efficient and catalytic approaches for Weinreb amide synthesis.
FAQ 3.1: Are there true catalytic methods for synthesizing Weinreb amides?
Yes, recent advancements have focused on transition-metal-catalyzed methods, which can offer alternative pathways from different starting materials.
-
Copper-Catalyzed Oxidative Amidation: It is possible to synthesize Weinreb amides from alcohols using a copper catalyst and an oxidant like tert-butyl hydroperoxide.[17] This method provides a direct route from a different functional group oxidation state.
These catalytic methods represent the cutting edge of amide synthesis and can be valuable tools for specific synthetic challenges, though they may require more specialized optimization compared to traditional coupling methods.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Taylor & Francis Online.
- Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
- ElectronicsAndBooks.com. Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- ACS Publications. Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure | Organic Letters. [Link]
- Grokipedia. Weinreb ketone synthesis. [Link]
- ResearchGate.
- Oriental Journal of Chemistry.
- ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates | The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal.
- YouTube. Weinreb ketone synthesis. [Link]
- Semantic Scholar.
- MDPI.
- ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. [Link]
- ResearchGate.
- Oriental Journal of Chemistry.
- YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- Penn State University.
- ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. [Link]
- KoreaScience.
- MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. [Link]
- ResearchGate.
- Organic Chemistry Portal. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]
- NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydroxamate synthesis by acylation [organic-chemistry.org]
Technical Support Center: Workup Procedures for N-Methoxy-N-methylpivalamide Reactions
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize N-methoxy-N-methylpivalamide (Weinreb pivalamide) and related N-methoxy-N-methylamides in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the critical quenching and workup stages of your reactions, ensuring high purity and yield of your target ketones.
The Uniqueness of the Weinreb Amide Intermediate
The power of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon the addition of an organometallic reagent (like a Grignard or organolithium reagent) to the N-methoxy-N-methylamide.[1][2][3] This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms, forming a stable five-membered ring.[1][4] This chelated intermediate prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides, which would otherwise lead to tertiary alcohols.[2][5][6] The desired ketone is only liberated upon hydrolytic workup.[1][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the quenching step in a Weinreb amide reaction?
The quenching step serves two primary purposes:
-
To neutralize any unreacted, highly reactive organometallic reagent remaining in the reaction mixture.
-
To initiate the hydrolysis of the stable tetrahedral intermediate to release the desired ketone.[1][7][8]
Q2: Why is saturated aqueous ammonium chloride (NH₄Cl) a commonly used quenching agent?
Saturated aqueous NH₄Cl is a mild acidic quenching agent. It is acidic enough to effectively hydrolyze the metal-chelated intermediate to the ketone but is generally not harsh enough to cause degradation of sensitive functional groups that might be present in the product.[9][10] It provides a controlled source of protons to break down the intermediate.[9]
Q3: Can I use water or dilute mineral acids like HCl or H₂SO₄ to quench the reaction?
While water can be used, it may not be acidic enough for efficient and complete hydrolysis of the stable tetrahedral intermediate, potentially leading to lower yields. Dilute mineral acids (e.g., 1N HCl) are effective for hydrolysis but can be too harsh for substrates with acid-sensitive functional groups, potentially leading to side reactions or product degradation.[11] The choice of quenching agent should be guided by the stability of your specific product.
Q4: My product seems to be water-soluble. How can I improve its extraction into the organic layer?
If your ketone product exhibits high water solubility, you can improve extraction efficiency by:
-
Using Brine: Washing the aqueous layer with a saturated solution of sodium chloride (brine) can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out."[11]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more effective than a single extraction with a large volume.
-
Solvent Choice: Consider using a more polar organic solvent for extraction, if compatible with your purification process.
Q5: I observe a white precipitate during the workup. What is it and how do I handle it?
The white precipitate is often composed of magnesium or lithium salts that are byproducts of the reaction and quenching process (e.g., Mg(OH)Cl). These salts can sometimes make layer separation difficult. They are typically removed by filtration or by ensuring the aqueous layer is sufficiently acidic to dissolve them.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Decomposition of the organometallic reagent. 3. Incomplete hydrolysis of the tetrahedral intermediate. 4. Product decomposition during workup. | 1. Monitor the reaction by TLC or LC-MS to ensure consumption of the starting material. 2. Ensure anhydrous reaction conditions and high-quality organometallic reagents. 3. Use a mildly acidic quench (e.g., saturated NH₄Cl) and ensure sufficient stirring time during the quench.[9][10] 4. If the product is acid-sensitive, use a milder quenching agent or a biphasic quench. |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Reaction temperature is too high, leading to the breakdown of the stable intermediate. 2. Use of a highly reactive organometallic reagent. | 1. Maintain a low reaction temperature (typically -78°C to 0°C) throughout the addition of the organometallic reagent and before quenching.[2][6] 2. Consider using a less reactive organometallic species or adding the reagent slowly to control the reaction exotherm. |
| Persistent Emulsion During Extraction | 1. Presence of insoluble salts at the interface. 2. Similar densities of the aqueous and organic layers. | 1. Add brine to the separatory funnel to increase the ionic strength and density of the aqueous phase.[11] This often helps to break up emulsions. 2. If using a chlorinated solvent like dichloromethane (DCM), which is denser than water, adding a less dense solvent like diethyl ether can help with layer separation.[11] 3. In stubborn cases, filtering the entire mixture through a pad of Celite® can help to remove particulate matter that stabilizes the emulsion. |
| Difficulty in Purifying the Ketone | 1. Presence of N-methylpivalamide byproduct from E2 elimination. 2. Contamination with N,O-dimethylhydroxylamine. | 1. This side reaction can occur with strongly basic, sterically hindered organometallic reagents.[12] Purification can be achieved by column chromatography. 2. The N,O-dimethylhydroxylamine byproduct is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 0.1N HCl), followed by a water wash. |
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure
This protocol is suitable for most reactions where the product is not sensitive to mild acid.
Methodology:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution with vigorous stirring. An exotherm may be observed.
-
Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by silica gel column chromatography or another suitable method.
Protocol 2: Workup for Acid-Sensitive Products
This protocol is designed for reactions where the desired ketone may be unstable to even mild acidic conditions.
Methodology:
-
Cool the reaction mixture to 0°C.
-
Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This will quench the excess organometallic reagent and chelate the metal salts, aiding in their removal.
-
Stir the biphasic mixture vigorously at room temperature until the layers become clear. This may take several hours.
-
Proceed with the extraction, washing, drying, and concentration steps as described in Protocol 1.
Mechanistic Insight into Quenching
The quenching and hydrolysis process is a critical step that transforms the stable intermediate into the final product.
The proton source from the quenching agent protonates one of the oxygen atoms of the tetrahedral intermediate. This protonation disrupts the stable chelate, leading to the collapse of the intermediate. The N-methoxy-N-methylamino group is eliminated as N,O-dimethylhydroxylamine (which is subsequently protonated to its salt form), yielding the desired ketone.
By understanding the principles behind the workup and being prepared for common challenges, researchers can confidently and efficiently execute reactions involving this compound and related Weinreb amides, leading to successful synthetic outcomes.
References
- Grokipedia. Weinreb ketone synthesis. [Link]
- chemeurope.com. Weinreb ketone synthesis. [Link]
- Doubleday, W. W., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
- Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
- Reddit. Weinreb amide workup extraction issues. (2025). [Link]
- Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). [Link]
- Wikipedia. Weinreb ketone synthesis. [Link]
- University of Texas at Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). [Link]
- Nakano, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
- ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. (2016). [Link]
- Feringa, B. L., et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- Giannerini, M., et al. (2015). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
- Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- National Institutes of Health.
- Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
- Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- ResearchGate. Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
- National Institutes of Health. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]
- ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Weinreb_ketone_synthesis [chemeurope.com]
- 8. orientjchem.org [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in N-Methoxy-N-methylpivalamide Substrates
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with N-Methoxy-N-methylpivalamide. This sterically demanding Weinreb amide is a valuable synthetic intermediate, but its bulky tert-butyl group presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions and deeper mechanistic understanding for your experiments.
Section 1: Understanding the Core Challenge - The Pivaloyl Group
The pivaloyl group's tert-butyl moiety significantly shields the carbonyl center, impeding the approach of nucleophiles. This steric hindrance is the primary factor leading to sluggish or incomplete reactions. Understanding this spatial constraint is crucial for designing effective experimental protocols.
FAQ 1: Why is my reaction with this compound so slow or showing no conversion?
Answer: The primary reason for low reactivity is the severe steric hindrance imposed by the tert-butyl group adjacent to the Weinreb amide carbonyl. This bulkiness makes it difficult for nucleophiles to access the electrophilic carbon. Standard conditions that work well for less hindered Weinreb amides often fail with pivaloyl substrates.
To overcome this, you need to enhance the reactivity of your nucleophile or modify the reaction conditions to favor the transition state.
Troubleshooting Low Conversion:
-
Increase Reactivity of Organometallic Reagents:
-
Switch from Grignard to Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective in overcoming steric barriers.[1][2]
-
Consider Transmetallation: For particularly stubborn cases, transmetallation to a more reactive organometallic species (e.g., organocerium) can sometimes facilitate the addition.
-
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the potential for reagent decomposition or side reactions.
-
Choice of Solvent: Ethereal solvents like tetrahydrofuran (THF) are standard for these reactions as they effectively solvate the metal cation.[2][3] In some cases, using a more polar coordinating solvent or a mixture might enhance reactivity, but this should be explored cautiously.
Section 2: Addition of Organometallic Reagents
A primary application of Weinreb amides is the synthesis of ketones via the addition of organometallic reagents. The stability of the tetrahedral intermediate formed is key to preventing over-addition to form tertiary alcohols.[4][5]
FAQ 2: I am attempting a Grignard reaction with this compound and observing low yields of the desired ketone. What can I do?
Answer: This is a classic issue stemming from the steric clash between the bulky pivaloyl group and the Grignard reagent. While the chelated tetrahedral intermediate is generally stable for Weinreb amides, its formation can be kinetically slow with hindered substrates.[6]
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Reagents:
-
This compound (1.0 equiv)
-
Grignard Reagent (1.5 - 2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent dropwise. The increased stoichiometry helps to drive the reaction to completion.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitoring by TLC or GC-MS is recommended.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Proceed with a standard aqueous workup and purification.
-
Data Presentation: Comparison of Nucleophiles for Addition to Hindered Weinreb Amides
| Nucleophile Type | General Reactivity | Suitability for Pivaloyl Substrate | Key Considerations |
| Primary Alkyl Grignard | Moderate | Moderate | May require elevated temperatures or longer reaction times. |
| Secondary/Tertiary Alkyl Grignard | Low | Very Low to Unreactive | Steric hindrance from both substrate and nucleophile is prohibitive.[6] |
| Aryl Grignard | Moderate | Good | Generally effective, but may still require forcing conditions. |
| Primary Alkyllithium | High | Good to Excellent | Often the reagent of choice for hindered systems.[1][7] |
| Secondary/Tertiary Alkyllithium | Very High | Moderate to Good | Can be effective, but side reactions like deprotonation may occur. |
Visualization: Reaction Workflow for Organometallic Addition
Below is a diagram illustrating the general workflow and the key stable intermediate in the reaction of an organometallic reagent with a Weinreb amide.
Caption: Workflow for organometallic addition to a Weinreb amide.
Section 3: Reduction to Aldehydes
The reduction of Weinreb amides to aldehydes is another cornerstone of their utility. With sterically hindered substrates like this compound, reagent choice is critical to avoid over-reduction or incomplete reaction.
FAQ 3: I am trying to reduce this compound to pivalaldehyde using LiAlH₄, but I am getting a mixture of products including the alcohol. How can I improve the selectivity?
Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can be difficult to control, often leading to over-reduction to the alcohol, especially if the reaction temperature is not strictly maintained at low temperatures.[1] For a sterically hindered and less reactive substrate, the temptation is to use higher temperatures, which exacerbates the over-reduction problem.
The preferred reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which is bulkier and less reactive than LiAlH₄, offering much greater selectivity for the aldehyde.[8][9][10]
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Reagents:
-
This compound (1.0 equiv)
-
DIBAL-H (1.0 M in hexanes, 1.1-1.2 equiv)
-
Anhydrous Toluene or THF
-
-
Procedure:
-
Dissolve the this compound in the anhydrous solvent.
-
Cool the solution to -78 °C (a dry ice/acetone bath). This is critical for selectivity.[9]
-
Add the DIBAL-H solution dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow to warm to room temperature with vigorous stirring until two clear layers form.
-
Proceed with a standard aqueous workup and purification.
-
Visualization: Logic of Reagent Selection for Reduction
Caption: Reagent selection logic for the reduction of a hindered Weinreb amide.
Section 4: Potential Side Reactions
FAQ 4: I am observing the formation of N-methylpivalamide as a significant byproduct. What is causing this?
Answer: The formation of the corresponding N-methylamide is indicative of a side reaction involving the cleavage of the N-O bond. This can be promoted by strongly basic, sterically hindered reagents that may act as a base rather than a nucleophile. The proposed mechanism involves an E2-type elimination where the base abstracts a proton from the N-methoxy group, leading to the formation of formaldehyde and the N-methylamide anion.[11]
Mitigation Strategies:
-
Use Less Hindered Nucleophiles: If possible, switch to a less sterically demanding nucleophile.
-
Employ a More Reactive, Less Basic Nucleophile: Organolithium reagents, while more reactive, can sometimes be less prone to this side reaction than very hindered Grignard reagents.
-
Modify the Weinreb Amide: In some reported cases, replacing the N-methoxy group with an N-tert-butoxy group has been shown to circumvent this elimination pathway.[11]
References
- Oriental Journal of Chemistry. (2020).
- ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
- Semantic Scholar. (n.d.). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]
- ResearchGate. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]
- Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
- National Institutes of Health. (n.d.). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]
- Organic Chemistry Portal. (n.d.). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]
- Wiley Online Library. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]
- ResearchGate. (2016). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]
- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
- ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. [Link]
- MDPI. (2019).
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
- Royal Society of Chemistry. (n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]
- ResearchGate. (n.d.). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. [Link]
- ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]
- Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
- Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
- Chemistry Stack Exchange. (2015).
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
- Oriental Journal of Chemistry. (n.d.).
- ideXlab. (n.d.). Weinreb Synthesis. [Link]
- Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]
- ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
- ResearchGate. (2019).
- National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
- ResearchGate. (n.d.). Weinreb Amide-Directed Versatile C-H Bond Functionalization under CpCo(III)
- Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
- ResearchGate. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]
- Organic Chemistry Portal. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]
- University of Wisconsin-Madison. (n.d.).
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rsc.org [rsc.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sterically Hindered vs. Unhindered Weinreb Amides in Synthesis
Focus: N-Methoxy-N-methylpivalamide as a Case Study
Introduction: The Strategic Value of Weinreb Amides
In the landscape of modern organic synthesis, the precise construction of ketones is a frequent and critical challenge. The direct acylation of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with standard acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The development of the N-methoxy-N-methylamide, or "Weinreb amide," by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant and robust solution to this problem.[1][4][5]
The unique strength of the Weinreb amide lies in its ability to react with a single equivalent of an organometallic reagent to form a stable, chelated tetrahedral intermediate.[6][7][8] This intermediate remains intact under the reaction conditions, preventing the collapse to a ketone and subsequent over-addition.[8][9] Upon aqueous workup, the chelate is broken, liberating the desired ketone in high yield.[2] This guide provides a detailed comparison between the sterically hindered this compound and its less hindered counterparts, offering field-proven insights for researchers, chemists, and drug development professionals to inform their synthetic strategies.
The Mechanism: Why Weinreb Amides Work
The efficacy of the Weinreb ketone synthesis is rooted in the formation of a stable five-membered cyclic intermediate.[4][6] When an organometallic reagent adds to the amide's carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the newly formed anionic oxygen and the methoxy oxygen.[1][8] This chelation prevents the elimination of the N-methoxy-N-methylamine group until an acidic or aqueous quench is introduced.[3][10]
Caption: The Weinreb ketone synthesis proceeds via a stable metal-chelated intermediate.
Focus on this compound: The Sterically Encumbered Amide
This compound (CAS 64214-60-4) is the Weinreb amide derived from pivalic acid (2,2-dimethylpropanoic acid).[11] Its defining feature is the sterically demanding tert-butyl group attached to the carbonyl. This bulk significantly influences its synthesis, stability, and reactivity profile compared to less hindered analogs like the corresponding acetamides or benzamides.
Synthesis: Addressing Steric Hindrance
The formation of amide bonds with sterically hindered carboxylic acids can be challenging, often resulting in low yields with standard coupling agents.[12][13] While common methods like converting the acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride are viable, specialized protocols are often more effective for hindered substrates.[10]
One highly efficient method involves the in-situ formation of a mixed anhydride using methanesulfonyl chloride. This approach activates the hindered carboxylic acid, allowing for clean and high-yielding conversion to the Weinreb amide without requiring harsh conditions that could compromise other functional groups.[12]
Caption: Synthesis routes often differ for hindered vs. unhindered Weinreb amides.
Comparative Performance Analysis
The choice between this compound and a less hindered Weinreb amide depends on the specific requirements of the synthetic target and reaction conditions. The steric bulk of the pivaloyl group is not a neutral feature; it imparts distinct advantages and disadvantages.
Reactivity and Stability
The tert-butyl group in this compound provides significant steric shielding to the carbonyl carbon. This has two primary consequences:
-
Reduced Reactivity: The rate of nucleophilic attack by organometallic reagents is generally slower compared to less hindered Weinreb amides. This can be advantageous in complex syntheses where chemoselectivity is paramount, allowing for reactions at other sites while the Weinreb amide remains intact. However, it may necessitate more forcing conditions (higher temperatures, longer reaction times) or more reactive organometallics to achieve complete conversion.
-
Enhanced Stability: The pivalamide is exceptionally stable. It is less prone to side reactions such as demethoxylation, which can sometimes occur with highly basic or sterically hindered nucleophiles acting on unhindered Weinreb amides.[1][14] This robustness makes it an excellent choice for multi-step syntheses where the amide must endure various reaction conditions before its eventual conversion to a ketone.
Performance in Ketone Synthesis
The ultimate test of a Weinreb amide is its performance in the ketone synthesis. While both hindered and unhindered amides are effective, the choice of substrate and nucleophile can lead to different outcomes.
| Feature | This compound (Hindered) | Standard Weinreb Amides (e.g., Acetamide, Benzamide) | Rationale & Causality |
| Synthesis Yield | Good to excellent, but may require optimized methods for hindered acids (e.g., MsCl activation).[12] | Generally excellent with standard coupling agents (DCC, BOP) or from acid chlorides.[10][15] | Steric hindrance around the carboxylic acid slows down the rate of amidation, necessitating more potent activation. |
| Reaction Rate | Slower. May require elevated temperatures or longer reaction times. | Faster. Reactions often proceed readily at 0 °C to room temperature. | The tert-butyl group sterically impedes the approach of the nucleophile to the carbonyl carbon. |
| Nucleophile Scope | May be less effective with very bulky organometallics. | Broad tolerance for a wide variety of aliphatic, vinyl, aryl, and alkynyl organometallics.[1] | Severe steric clash between a bulky nucleophile and the bulky pivaloyl group can disfavor the reaction. |
| Chemoselectivity | Higher. Less likely to react in the presence of more accessible electrophiles. | Standard. Can compete with other electrophiles like esters or aldehydes depending on conditions. | The higher activation energy for nucleophilic attack on the pivalamide makes it kinetically less favorable. |
| Side Reactions | Less prone to side reactions at the amide, such as base-mediated demethoxylation.[14] | Can undergo elimination of methoxide with highly basic or hindered nucleophiles.[1] | The steric bulk protects the carbonyl and adjacent atoms from unwanted interactions. |
Strategic Application: When to Choose Which Amide?
The decision to use a hindered or unhindered Weinreb amide is a strategic one based on the overall synthetic plan.
Caption: A logic-flow diagram for selecting the appropriate Weinreb amide.
-
Choose this compound when:
-
High stability is critical: The amide must survive multiple synthetic steps before being converted to a ketone.
-
Enhanced chemoselectivity is needed: The molecule contains other electrophilic sites that are more reactive, and you wish to selectively react those first.
-
The acyl group being introduced is the pivaloyl group itself, a common motif in medicinal chemistry.
-
-
Choose a standard, unhindered Weinreb amide when:
-
General-purpose ketone synthesis: It is the most direct and fastest route.
-
Working with bulky nucleophiles: A less hindered electrophile is necessary to ensure the reaction proceeds efficiently.
-
The acyl group is simple (e.g., acetyl, benzoyl) and high reactivity is desired.
-
Experimental Protocols
The following protocols are representative examples for the synthesis and use of both unhindered and hindered Weinreb amides.
Protocol 1: Synthesis of N-Methoxy-N-methylbenzamide (Standard Amide)
This protocol is adapted from standard procedures using an acid chloride.[1][10]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dissolve in dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a base, such as pyridine or triethylamine (2.2 eq).
-
Acylation: Add a solution of benzoyl chloride (1.0 eq) in DCM dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-methoxy-N-methylbenzamide.
Protocol 2: Synthesis of this compound (Hindered Amide)
This protocol is adapted from the procedure for sterically hindered acids.[12]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add pivalic acid (1.0 eq) and dissolve in tetrahydrofuran (THF, ~0.4 M).
-
Cooling: Cool the solution to 0 °C.
-
Base and Activation: Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). A white precipitate of triethylamine hydrochloride will form. Stir for 1 hour at 0 °C.
-
Amine Addition: Add N,O-dimethylhydroxylamine (1.1 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Workup: Filter off the triethylamine hydrochloride salt and wash the solid with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or vacuum distillation to remove byproducts.
Protocol 3: Comparative Ketone Synthesis with Phenylmagnesium Bromide
-
Setup: To a flame-dried flask under an inert atmosphere, add the respective Weinreb amide (pivalamide or benzamide, 1.0 eq) and dissolve in anhydrous THF (~0.2 M).
-
Cooling: Cool the solution to 0 °C.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.1-1.2 eq in THF or Et₂O) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours (for benzamide) or allow to warm to room temperature and stir for 4-6 hours (for pivalamide). Monitor the consumption of starting material by TLC.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the resulting ketone (acetophenone from benzamide, or phenyl tert-butyl ketone from pivalamide) by column chromatography. Compare the isolated yields to assess the efficiency of each amide.
Conclusion
Both this compound and its less hindered relatives are powerful tools for modern ketone synthesis. They are not, however, interchangeable. The standard Weinreb amide is a versatile and highly reactive acylating agent suitable for a broad range of applications. In contrast, the sterically hindered this compound offers a unique combination of high stability and attenuated reactivity. This makes it the superior choice in complex, multi-step syntheses where chemoselectivity and functional group tolerance are the highest priorities. Understanding the causality behind their performance—the interplay between steric hindrance, stability of the chelated intermediate, and reaction kinetics—empowers chemists to make strategic, informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Mahdi, M. F., & Hussen, B. H. (2020). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology, 13(10), 5035-5045. [Link]
- TutorChase. How do you prepare a Weinreb amide?. [Link]
- Mahdi, M. F., & Hussen, B. H. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 36(6). [Link]
- Mahdi, M. F., & Hussen, B. H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 267-283. [Link]
- Organic Chemistry Portal.
- Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. [Link]
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Seong, M. R., et al. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.
- Mahdi, M. F., & Hussen, B. H. (2020).
- Seong, M. R., et al. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Koreascience. [Link]
- RXSOL Chemo Pharma International. N,O-DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]
- Bonotto. This compound. [Link]
- ideXlab. Weinreb Synthesis. [Link]
- Mahdi, M. F., & Hussen, B. H. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Balaraju, S. (2012). Synthesis of ketones by utilizing thioesters as "radical weinreb amides". UT Dallas. [Link]
- SupremeScience. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. [Link]
- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
- Katritzky, A. R., et al. (2003). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2003(3), 14-20. [Link]
- Química Orgánica. Weinreb (ketone synthesis). [Link]
- Dr. KP. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents) [Video]. YouTube. [Link]
- Aimes Bio Tech Co., Ltd. This compound. [Link]
- National Center for Biotechnology Information. N-Methoxy-N-methylpropionamide.
- Georg, G. I., & Tunoori, A. R. (2001). Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Royal Society of Chemistry. [Link]
- Ota, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48226–48235. [Link]
- National Center for Biotechnology Information. This compound.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
- de la Torre, A., et al. (2017). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides.
- Murphy, J. A., et al. (2013). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Angewandte Chemie International Edition, 52(33), 8793-8797. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. utd-ir.tdl.org [utd-ir.tdl.org]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. This compound | C7H15NO2 | CID 11446410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 13. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 15. arkat-usa.org [arkat-usa.org]
The Discerning Acylating Agent: A Comparative Guide to N-Methoxy-N-methylpivalamide and Its Alternatives
In the landscape of organic synthesis, the choice of an acylating agent can be the defining factor in the success and efficiency of a reaction. For researchers, scientists, and drug development professionals, the precision and predictability of these reagents are paramount. This guide provides an in-depth comparison of N-Methoxy-N-methylpivalamide, a member of the esteemed Weinreb amide family, with traditional acylating agents, particularly pivaloyl chloride. Through a lens of scientific integrity, we will explore the nuances of their reactivity, selectivity, and handling, supported by experimental data and detailed protocols.
The Challenge of Controlled Acylation: Beyond Reactivity
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry. The most common acylating agents, acid chlorides and anhydrides, are prized for their high reactivity. However, this reactivity can be a double-edged sword. In reactions with potent nucleophiles like Grignard or organolithium reagents, the initially formed ketone is often more reactive than the starting acylating agent. This leads to a common and often frustrating side reaction: over-addition, resulting in the formation of a tertiary alcohol instead of the desired ketone.[1][2]
This lack of control necessitates carefully controlled reaction conditions, such as low temperatures and slow addition of reagents, and can still result in mixtures of products, complicating purification and reducing the overall yield of the target ketone.
N-Methoxy-N-methylamides (Weinreb Amides): A Paradigm of Selectivity
Enter the N-methoxy-N-methylamides, commonly known as Weinreb amides. First introduced in 1981, these reagents were designed to overcome the challenge of over-addition.[3] this compound is a prime example of this class.
The key to the Weinreb amide's success lies in its ability to form a stable five-membered cyclic intermediate upon nucleophilic attack.[4] This chelated tetrahedral intermediate is remarkably stable at low temperatures and does not readily collapse to the ketone until acidic workup.[3] This stability effectively "pauses" the reaction at the ketone stage, preventing the unwanted second addition of the nucleophile.
Comparative Analysis: this compound vs. Pivaloyl Chloride
To illustrate the practical differences in efficiency and selectivity, let's consider the synthesis of a ketone from a pivaloyl derivative and a Grignard reagent.
| Feature | This compound | Pivaloyl Chloride |
| Reactivity | Moderate | High |
| Selectivity for Ketone | Excellent | Poor to Moderate (prone to over-addition) |
| Side Products | Minimal | Significant amounts of tertiary alcohol |
| Handling | Generally stable, less moisture-sensitive | Highly moisture-sensitive, corrosive |
| Reaction Conditions | Milder, less stringent temperature control | Requires very low temperatures and slow addition |
| Typical Yield of Ketone | High (often >85%) | Variable, often lower due to side reactions |
Case Study: Synthesis of Benzophenone Derivatives
Direct comparative studies of the synthesis of the exact same ketone under identical conditions are scarce. However, we can infer the relative efficiencies from representative literature reports.
The synthesis of 4-phenylbenzophenone from the corresponding Weinreb amide and a Grignard reagent has been reported with a yield of 85%.[5] In contrast, the reaction of benzoyl chloride with phenylmagnesium bromide is known to readily form triphenylmethanol as a byproduct due to over-addition.[1][2] While a high yield of 85% for the synthesis of benzophenone from benzoyl chloride and phenylmagnesium bromide has been reported, this was achieved using N-methylpyrrolidone (NMP) as a mediator to enhance selectivity, highlighting the inherent need for procedural modifications to control the reactivity of the acid chloride.[6]
N-Acylation: A Broader Perspective
The utility of these acylating agents extends beyond ketone synthesis to the acylation of amines and other nucleophiles.
Acylation of Amines
In the N-acylation of anilines, both pivaloyl chloride and this compound can be effective. However, the high reactivity of pivaloyl chloride requires the use of a base to neutralize the HCl byproduct, which can sometimes lead to side reactions. The reaction with this compound is generally cleaner, though it may require longer reaction times or heating.
Chemoselective Acylation of Amino Alcohols
The chemoselective acylation of molecules with multiple nucleophilic sites, such as amino alcohols, presents a significant challenge. The goal is often to selectively acylate the amino group over the hydroxyl group. While pivaloyl chloride can be used for this purpose, it often requires careful control of pH and reaction conditions to achieve high selectivity.[7][8] Weinreb amides, with their more moderate reactivity, can offer a higher degree of chemoselectivity in such transformations, reacting preferentially with the more nucleophilic amine.[9]
Experimental Protocols
To provide a practical context, the following are representative, generalized protocols for the synthesis of a ketone using both this compound and pivaloyl chloride.
Protocol 1: Ketone Synthesis using this compound
Objective: To synthesize a ketone via the reaction of a Grignard reagent with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ketone Synthesis using Pivaloyl Chloride (with NMP as mediator)
Objective: To synthesize a ketone via the reaction of a Grignard reagent with pivaloyl chloride, minimizing over-addition.
Materials:
-
Pivaloyl chloride
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylpyrrolidone (NMP)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of NMP (1.1 eq) in dry THF at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -10 °C.
-
Slowly add the Grignard reagent (1.0 eq) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture for 2-4 hours at this temperature, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Making an Informed Choice
This compound and other Weinreb amides represent a significant advancement in acylation chemistry, particularly for the synthesis of ketones from highly reactive organometallic reagents. Their unique mechanism prevents over-addition, leading to cleaner reactions and higher yields of the desired product. While more traditional acylating agents like pivaloyl chloride are highly reactive and cost-effective, their use often requires more stringent control over reaction conditions and may necessitate the use of additives to achieve selectivity.
For the research scientist and drug development professional, the choice between these reagents will depend on the specific requirements of the synthesis. When selectivity and a clean reaction profile are paramount, this compound is often the superior choice. For large-scale syntheses where cost is a major driver and where the potential for over-addition can be managed, pivaloyl chloride may be a viable option. Ultimately, a thorough understanding of the reactivity and limitations of each class of acylating agent is essential for the development of robust and efficient synthetic routes.
References
- Allen. (n.d.). Benzophenone can be obtained by I. Benzoyl chloride +Benzene+AlCl_(3) II. Benzoyl chloride + Diphenyl cadmium ltbr. III. Benzoyl chloride+Phenyl magnesium chloride ltbr. IV. Benzene+ Carbon monoxide+ ZnCl_(2) Select an appropirate option.
- Vedantu. (n.d.). Benzophenone can be obtained by A Benzoyl chloride class 12 chemistry CBSE.
- Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?
- Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- Unknown. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Reddit. (2014, March 23). My first Gringard reaction! Synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide.
- Arkat USA. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides.
- TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
- TSI Journals. (n.d.). the-grignard-synthesis-of-triphenylmethanol.pdf.
- Journal of the American Chemical Society. (2014, January 24). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.
- ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF.
- PMC. (2013, November 6). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
- ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the....
- askIITians. (2025, March 4). Benzophenone can be obtained by ___________A. Benzoyl chloride + Benz.
- PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
- Unknown. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
- ResearchGate. (n.d.). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides | Request PDF.
- Green Chemistry (RSC Publishing). (n.d.). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
- YouTube. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction.
- JOCPR. (n.d.). 725-729 Research Article A Novel Clay catalyst: N-Acetylation of.
- Unknown. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Scribd. (n.d.). Acetylation of Aniline | PDF | Cooking, Food & Wine | Science & Mathematics.
- Semantic Scholar. (n.d.). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides.
- Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).
Sources
- 1. Benzophenone can be obtained by A Benzoyl chloride class 12 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. orientjchem.org [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Tale of Two Carbonyls: A Comparative Guide to Ketone Synthesis Using N-Methoxy-N-methylpivalamide vs. Esters
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of ketones is a cornerstone of molecular construction. The choice of acylating agent is a critical decision that dictates the success of a reaction, influencing yield, purity, and the avoidance of unwanted byproducts. This guide provides an in-depth technical comparison of two common precursors for ketone synthesis: the sterically hindered N-Methoxy-N-methylpivalamide (a Weinreb amide) and corresponding pivalate esters. Through a mechanistic exploration and presentation of experimental paradigms, we will elucidate why the former has emerged as a superior tool for this pivotal transformation.
The Fundamental Challenge: Overcoming the Reactivity of the Ketone Product
The synthesis of ketones via the reaction of an acylating agent with a potent nucleophile, such as a Grignard or organolithium reagent, is a classic carbon-carbon bond-forming strategy. However, a significant hurdle arises from the inherent reactivity of the ketone product itself. In many cases, the newly formed ketone is more electrophilic than the starting acylating agent. This leads to a second nucleophilic attack on the product, resulting in the formation of a tertiary alcohol as the major, and often undesired, byproduct.[1][2] This phenomenon, known as over-addition, plagues many attempts to synthesize ketones from esters.
Mechanistic Divergence: The Key to Selectivity
The stark difference in performance between N-Methoxy-N-methylamides and esters lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.
The Ester Pathway: A Slippery Slope to Tertiary Alcohols
When an organometallic reagent adds to an ester, it forms a tetrahedral intermediate. This intermediate is generally unstable and readily collapses, expelling the alkoxy group to form the desired ketone. However, as the ketone is more reactive than the starting ester, it is immediately consumed by another equivalent of the organometallic reagent, leading to the tertiary alcohol.[1][3]
Figure 1. Reaction pathway of an ester with an organometallic reagent, often leading to a tertiary alcohol.
The Weinreb Amide Advantage: A Stable Intermediate
In contrast, the N-methoxy-N-methylamide, or Weinreb amide, offers a clever solution to the over-addition problem.[4] Upon nucleophilic attack, the resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[5] This stable, five-membered cyclic intermediate does not collapse until an acidic workup is performed, at which point the desired ketone is liberated.[1] This crucial stability prevents the premature formation of the ketone in the presence of the highly reactive organometallic reagent.
Figure 2. The Weinreb amide pathway, showing the formation of a stable chelated intermediate that protects the ketone from over-addition.
Case Study: Synthesis of Pivalophenone (2,2-Dimethyl-1-phenylpropan-1-one)
To illustrate the practical implications of these mechanistic differences, let's consider the synthesis of the sterically hindered ketone, pivalophenone.
| Starting Material | Reagent | Expected Major Product | Typical Outcome & Rationale |
| Methyl Pivalate (an ester) | Phenyllithium or Phenylmagnesium Bromide | Pivalophenone | 2,2-Dimethyl-1,1-diphenylpropan-1-ol (Tertiary Alcohol). The initially formed pivalophenone is more reactive than the sterically hindered methyl pivalate, leading to rapid over-addition.[1][3] |
| This compound | Phenyllithium or Phenylmagnesium Bromide | Pivalophenone | Pivalophenone in high yield. The stable tetrahedral intermediate prevents the formation of the ketone until workup, thus avoiding over-addition.[4] |
Table 1. Comparison of expected outcomes in the synthesis of pivalophenone.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of the starting materials and the target ketone, pivalophenone.
Protocol 1: Preparation of this compound
This protocol outlines the synthesis of the Weinreb amide from the corresponding acid chloride.
Figure 3. Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, add a suitable base such as pyridine or triethylamine (approximately 2.2 equivalents).
-
Slowly add pivaloyl chloride (1 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of Pivalophenone from this compound
This protocol demonstrates the high-yielding synthesis of a ketone using the Weinreb amide.
Figure 4. Workflow for the synthesis of Pivalophenone from its Weinreb amide.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (approximately 1.1 equivalents) in THF or diethyl ether via a syringe or dropping funnel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pivalophenone.
Conclusion: An Indispensable Tool for Modern Synthesis
The evidence overwhelmingly supports the use of N-Methoxy-N-methylamides, such as this compound, over their ester counterparts for the synthesis of ketones with organometallic reagents. The mechanistic advantage conferred by the stable, chelated tetrahedral intermediate effectively circumvents the pervasive issue of over-addition that compromises the utility of esters in these transformations. For researchers and professionals in fields where the reliable and high-yielding synthesis of ketones is paramount, the Weinreb amide methodology represents an indispensable and superior synthetic tool.
References
- Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Organic Letters, 2(18), 2841-2843.
- Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Esters to Ketones.
- Wikipedia. (2023, November 28). Weinreb ketone synthesis.
- PrepChem. (n.d.). Synthesis of p-(phenoxymethyl)pivalophenone.
- Química Orgánica. (n.d.). Reaction of esters with organometallics.
- Khalid, M. H., Mohammed, S. M., & Kalo, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
- Procter, D. J., & Procter, L. (2023). The Direct Conversion of Esters to Ketones Enabled by a Traceless Activating Group. Organic Letters, 25(17), 3131–3135.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Lee, B., & Chirik, P. J. (2021). Ketone Synthesis from Benzyldiboronates and Esters: Leveraging α-Boryl Carbanions for Carbon–Carbon Bond Formation. Journal of the American Chemical Society, 143(5), 2269–2276.
- Tokunaga, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47253–47263.
- Organic Syntheses. (n.d.). 1-METHYLISOQUINOLINE.
- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
- YouTube. (2021, September 11). Esters to Ketones, Part 1: Polar Organometallics.
- Organic Syntheses. (n.d.). SPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXYLIC ACID AND DERIVATIVES: N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE.
- Ito, H., et al. (2016). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega, 1(4), 652–659.
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2021, December 1). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemSynthesis. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone.
- PubChem. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol.
- PubChem. (n.d.). Pivalophenone.
- PubChem. (n.d.). 2-((Dimethylamino)methyl)-2-methyl-1-phenyl-1-propanone.
- Reddit. (2014, March 23). My first Gringard reaction! Synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide.
- The Good Scents Company. (n.d.). methyl pivalate.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of (pivaloyloxy)methyl 6α-fluoropenicillanate.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Wikipedia. (2025, January 4). Methyl pivalate.
Sources
The Virtues of Control: Why N-Methoxy-N-methylpivalamide Outshines Pivaloyl Chloride in Modern Synthesis
A Senior Application Scientist's Guide to Precision Acylation
In the intricate world of organic synthesis, the choice of an acylating agent can be the defining factor between a high-yielding, clean reaction and a complex mixture of undesired byproducts. For researchers, scientists, and drug development professionals, precision and reliability are paramount. This guide provides an in-depth technical comparison between N-Methoxy-N-methylpivalamide, a member of the esteemed Weinreb amide family, and the conventional pivaloyl chloride. Through a detailed analysis of their reactivity, supported by mechanistic insights and experimental considerations, we will demonstrate why the former often emerges as the superior choice for controlled acylation reactions, particularly in the synthesis of ketones.
The Challenge: Over-addition in Acylation Reactions
The synthesis of ketones through the acylation of organometallic reagents is a fundamental transformation in organic chemistry.[1][2] Traditionally, highly reactive acylating agents like acid chlorides have been employed. However, their utility is often compromised by a significant drawback: over-addition.[3][4] The ketone product, being highly reactive itself, can undergo a second nucleophilic attack by the organometallic reagent, leading to the formation of a tertiary alcohol.[5][6] This side reaction not only consumes valuable starting material and reagent but also complicates purification, ultimately lowering the overall yield of the desired ketone.[3] Even with careful control of stoichiometry, preventing over-addition with reactive reagents like Grignard reagents can be exceedingly difficult.[7][8]
The Weinreb Amide Solution: A Story of Stability and Selectivity
In 1981, Steven M. Weinreb and Steven Nahm introduced a groundbreaking solution to the over-addition problem with the development of N-methoxy-N-methylamides, now famously known as Weinreb amides.[7] this compound, the pivaloyl derivative, embodies all the advantages of this class of reagents. Its unique structure allows for the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents like Grignard or organolithium reagents.[1][9] This stability is attributed to the chelation of the metal atom by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[2][9] This chelated intermediate is resistant to collapse and further nucleophilic attack under the reaction conditions.[1][10] Only upon aqueous workup does this intermediate break down to yield the desired ketone, thus effectively preventing the formation of tertiary alcohol byproducts.[10]
Mechanistic Comparison: The Key to Understanding
The divergent outcomes of reactions using pivaloyl chloride and this compound can be best understood by examining their respective reaction mechanisms with an organometallic reagent (R'-MgX).
Pivaloyl Chloride Reaction Pathway
Caption: Reaction of Pivaloyl Chloride with an organometallic reagent.
As illustrated, the initial tetrahedral intermediate formed from pivaloyl chloride is unstable and readily collapses to form the ketone.[4] This ketone then competes with the remaining starting material for the organometallic reagent, leading to the over-addition product.[6]
This compound (Weinreb Amide) Reaction Pathway
Caption: Reaction of this compound with an organometallic reagent.
In contrast, the Weinreb amide forms a stable, chelated intermediate that effectively halts the reaction sequence at the desired stage.[2][7] This intermediate remains intact until the reaction is quenched with an aqueous workup, ensuring a clean and high-yielding conversion to the ketone.[10]
Performance Comparison: A Data-Driven Perspective
The theoretical advantages of this compound translate into tangible benefits in the laboratory. The following table summarizes the key performance differences between the two reagents.
| Feature | This compound (Weinreb Amide) | Pivaloyl Chloride |
| Selectivity | High selectivity for ketone formation, effectively preventing over-addition.[1] | Prone to over-addition, leading to tertiary alcohol byproducts.[4][5] |
| Yield | Generally provides higher yields of the desired ketone.[11][12] | Yields can be significantly lower due to side reactions.[3] |
| Reaction Conditions | Reactions are often performed under mild conditions and are compatible with a wide range of functional groups.[1][2] | Often requires carefully controlled, low-temperature addition of the organometallic reagent.[8] |
| Stability & Handling | Stable, often crystalline solids or high-boiling liquids that are easy to handle and store.[1][13] | Corrosive, flammable, and moisture-sensitive liquid requiring careful handling.[14][15] |
| Purification | Product purification is generally straightforward due to the clean reaction profile.[16] | Purification can be challenging due to the presence of multiple products.[3] |
Experimental Protocols: A Practical Guide
The preparation and use of this compound are straightforward and accessible.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for Weinreb amide synthesis.[10][17]
Materials:
-
Pivaloyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of N,O-Dimethylhydroxylamine hydrochloride in DCM at 0 °C, slowly add the base (e.g., pyridine or triethylamine, 2.2 equivalents).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add pivaloyl chloride (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography or distillation.
Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent
This protocol outlines a general procedure for the synthesis of a ketone.[11][12]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ketone by silica gel column chromatography.
Conclusion: Embracing Control and Efficiency
While pivaloyl chloride remains a useful reagent for certain applications, its inherent reactivity poses significant challenges in syntheses requiring high levels of control, such as the preparation of ketones from organometallic reagents. This compound, as a quintessential Weinreb amide, offers a superior alternative by circumventing the pervasive issue of over-addition.[1][7] Its ability to form a stable, chelated intermediate ensures clean, high-yielding conversions to the desired ketone product.[2] For researchers in drug development and complex molecule synthesis, the reliability, versatility, and improved safety profile of this compound make it an indispensable tool in the modern synthetic chemist's arsenal.
References
- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWq6rXJZpOBOpPvBsaNLK6eMN3LHtMNnQ6cBLaiTskr_ZYYce1elIt2KDZWu7aa7q0jF5CxuqCTe-9hxFgIV-WOx-6FlH_mlBlLwQequpwxgNM3TxEkvT3X4hE2kEo14FAwfiQOE6zciiK81ge-wG3mXq2_FTcezSlubkWGMoPCnWFJw5GXUzY2FF3qKfpvp-d81BgPeTBTII=]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papahana. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxAnlwYC9qDbZm4H1RncC_0_dI0m1p-GFybUQxprY89hsp6xzChpqCjQFW9G6sMeNU9lqC40diTYoY0CHgQk0iSZo0ZeiLI4-NTpMn-xewLxJIk8cQSqAEtr152zq3te1lngMIEzjcQz06B8N0yDavQH8sLSxcf8DbXp724A9nU89mMNtHu_KOYDUVd5Sx8AYpGKnUqoOZdAIFwGQcJOn5ZW_yZx5e2i6uwI5Ij_khw==]
- Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrV1VGT1X7bVXmVfXdecc8ItKi5-QR36ozDKF34aYBnPL_OFnkFHbcnQKR4-zYsZ_g4p5AHqgVq9XdeEeMfHLzjtvRf5A5S8EsKQ5hPN1AOEVkoH-OL5Q_NsytMDHoGeWgb5k7opmmDXVxn4FlSEB8MeB2y29c8brvdb-8fFjiFnES0UwMQGqUA==]
- Weinreb amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. [https://vertexaisearch.cloud.google.
- Weinreb ketone synthesis. (n.d.). Grokipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGti6qHL3vLnBYcpbEVNJm6Ci1GafeSQzHjkc2Gy9gepeJXGbi1c7LuB3yXP9sHt8vvHi7lyfLy7Oyg9iLu6WcL0_4HWT6KQK6EoxzaBvnBbfbw_kysL3O5dWaosxLOnhqM45W6Ng_cNTpXAoWV1-U=]
- Weinreb ketone synthesis. (2025). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzJg7wV94Y6WVPOgYil1XfJwPMfxXfT2SIE6JltiPHTD8exUDhNR4Y6ybP_9uzuLCRS2Sp9bVAyzSGTGRL7FWXOMg5hUQWSSJ3i_Twc3850MN5u-d4Xn98bHcJCQ2oeL9js_fhtJQ=]
- Chemistry of Acid Halides. (2024). LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLfZyoSIialIuBbW7Chfkz-jKkn9MnjEbGWZB2bqMdk1DVrNDLw437Kn51tnH6lshiKGT0NzBfJ-PEAmgrxeMg7uaQeUt9CjnyVfAg5_A_1JxJUZYK8tbz9jtPRbzN_m3TtK0SRcE-JVBHIwTSjwns0RtdqPF_tQBIO5pnqBgcfVgtIPgZW7uZ_VjhEyWkIDwENy80k9QFFvIhRWo143sdhEpcwuBLIA7uNVsuJsB2xuxCkAXbqPGpLYI08crQQmyLXTxiJ-A5Rr0VE_ALvPNGCJcHXi9qYddxDoZZLKOqhw8RXFKmFjD0x7aAzbeV_fzBrmpwJYj8RMoNIcZ1NhXgn_0OYSh]
- N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrhnnPxrbRhJiwM2KQwGbg-EKSvjcE-pPBEaKR9Xso4zS1oGJL0HVpJi0VQiz1QKevoda2S4Q8FG7pKM57HfCt1Nw5JcP17_rxR93XsHu28AouSLaCVIdjrYw-ireZhfeSzDdvf6oBdWiFz94WhgVjvc5eTROp3ac1LE83ygdHh4nUeN2PaDKsADaGHXc8P3qF3BuYXCeLT1EPp3-EMNFM5NxcEaEtyi5diVtiuujV_yLV4x2iy3m_RT6iqu9YJZa0MreqF7a0dE76tpbwDxSajFuF06ud_3gEtJ0t95SUVj3llYD54I72ouHGU55z]
- Why doesn't the grignard add twice in the last step? (2024). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPBJDiw7OTRqo5-MYjWARAIw5isSIydmH8VZYvcgzwOtI-WgBCYqytJ-NO4uTE3AdH0xDzBLwLM0Dm_lI0yg9UOYhibPxAwX2rMMUuoPWQ1-9MBScapXVbMJ4xUVaPsr2Juo0Q3q84VZFo_f64qekbmRjvG8OGsZIT7DcU0lXgkQsey0gJRqPwziL0kz_0dMvbGUhLHOuCdj_93fytVx4wvg==]
- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGOJQWrlsXVfRxXcZT1Tbif9nZD1OnjY2jZefxPeFe_WnnVcWo51Bl9tVa11cGvNXw_4SbjWYArIbvO4ccJcon2duLCaRhABZz_J8lgzpSHGNkC8GruODsc_KQ8yfPRc9o18n5aK8tf2srgfUgXC3JAScyyw==]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLujZ4FQvcMM20bJHmsb1COR5cyVHxmL0Hep6BMUa1bE5Te6ZbTVztZroUPjS4sok_jBDx2HaAOjZeFIuEM8mnhPshHSLYEW-X0X62PSud25tB8l7QlzO9N1_3tvpDqLQ6uzdw5jXxRMbkOEj9zFUh5YVB]
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhzfXROh88gPs0bn2q--ZKRK-w2f2HeWVS-qfLzRNnca6oy5Bi__ICKCHTkblIeVRbMB8Yji773j4bMauFc7in3ysSGkT-PK8vkK8lpfO4j813NHfaYEfAYgIceC0HmOB2-RzUR6M61AToZuic58_s31ceht3C6gGO3b7XUpK7rRG7ElReltbKdFIJD8IX4nomRm2s2EspmzD1tPX5ICWFoPW9z_I=]
- Reaction of acyl chloride with excess Grignard reagent. (2021). Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA4RTE-T4wAzjrFs5NoLrn_6-npPXDlne_LL8QpMJuKhYSyRLajcJd1e-RJaHtfjmfOM38NXkdKJPuPCI-BNXSqJe2GMmBBU11iHxSGvNmeVQcsVGo90JDVZ1YjOGNCs7kxS9lF1mFEUr50Nsmk44lej1QxEwLG-MWm3kPvPCIb9Kdvob6mi9yYdbl4IBAsdg38sZDum2S-RYLr90D7idBjJAjf1Vd]
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.
- N-methoxy-N-methylamides. (n.d.). Tetrahedron Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWq6rXJZpOBOpPvBsaNLK6eMN3LHtMNnQ6cBLaiTskr_ZYYce1elIt2KDZWu7aa7q0jF5CxuqCTe-9hxFgIV-WOx-6FlH_mlBlLwQequpwxgNM3TxEkvT3X4hE2kEo14FAwfiQOE6zciiK81ge-wG3mXq2_FTcezSlubkWGMoPCnWFJw5GXUzY2FF3qKfpvp-d81BgPeTBTII=]
- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcQuOJV0roE9jhqckHib1geBj3e_eQMd0Y5a7LVg_4URgbZnU2lGDmnI5Sv481l50CPZSIFaarp_22JKSyQO_6V1jRVwmDlAnChSE0ineUAuYtk1qDRTMq8Nj_r9G3b5_RuWr7ZUZcBdVlIcRIHS9Cckx5wVY_DTO8fJUsgQAictVlMXa2sCeMrxtQUkBGzT7_v6txU6QDB-bY0-fw8Ug_-5TsdebZyGMSb8QYWMjpOYXfQtstFI2pbxhQpxB6]
- N-Methoxy-N-methylacetamide synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1O3cOhrqRgz5Ek9sa_DW12lTEczUoPYvTL4TqqXT-sunqCQ_YR53MDJnnjcD7IgQpXRysLyx4PoHTL78NylsvC6S_8YOpb_R9tGl4SuWdrEf5YFBfWbwb3ZGM2wUtw5v9DvHH0G95JeADvIFTwSu9kihLItr7n8ZV5HJoIz_RfZc=]
- Pivaloyl Chloride vs. Pivaloic Anhydride: A Comparative Guide for Alcohol Protection. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkTAdiweGy-raJW81yIat9uMu6UoH7nEceOr62I__cc7f5lifPnDrByGplY5SZcklcCesWWNfqL5Yz6y46Y4hYcfOwix1T4ENoY0k6VGQYG-D6UV7L-3m__EeXlotbKuXC9kf0paGETJGglc5fEdc7AE8qVo42FR5b1eUGpT1Fqi1OB-iYl6dS0XkJtotv-C8f758b4Oj0N7NH2cWrqnfiUZ-H5nbeLsMwS8-0jtIf]
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 12. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Monitoring Reaction Conversion: The Case of N-Methoxy-N-methylpivalamide
Welcome to a detailed guide on leveraging the power of quantitative Nuclear Magnetic Resonance (qNMR) for real-time, accurate monitoring of chemical reaction conversion. This document is designed for researchers, process chemists, and drug development professionals who require robust analytical methods for process understanding and optimization. We will move beyond a simple recitation of steps to explore the underlying principles and causalities that make qNMR a superior choice for many applications.
We will focus on a practical example: the synthesis of N-Methoxy-N-methylpivalamide, a Weinreb amide, to illustrate the implementation, advantages, and nuances of the qNMR technique.
The Analytical Imperative in Process Chemistry
In pharmaceutical and chemical development, understanding the kinetics and endpoint of a reaction is paramount. Inefficient or incomplete reactions lead to lower yields, complex purification challenges, and increased costs. Therefore, the ability to accurately monitor the consumption of reactants and the formation of products over time is not just an analytical exercise but a critical component of process optimization. Traditional methods like Thin Layer Chromatography (TLC) provide a qualitative snapshot, while High-Performance Liquid Chromatography (HPLC) offers quantitative data but comes with its own set of operational complexities.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR stands apart from many other analytical techniques because of a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[1][2][3] This unique feature means that, under correctly established experimental conditions, qNMR can determine the molar ratio of different compounds in a mixture without the need for compound-specific reference standards or calibration curves, which are essential for methods like HPLC-UV.[4][5] This makes qNMR a primary ratio method of measurement, with results traceable to the International System of Units (SI).[5][6][7]
This guide will focus on ¹H qNMR, as the proton nucleus is nearly 100% naturally abundant and possesses the highest gyromagnetic ratio among stable NMR-active nuclei, offering maximum sensitivity.[1]
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While both qNMR and HPLC are powerful tools for reaction monitoring, their operational principles and practical workflows differ significantly. The choice between them often depends on the specific requirements of the reaction, available resources, and the stage of development.[8][9][10][11]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integral is directly proportional to the molar amount of the analyte. | Separation based on analyte affinity for stationary/mobile phases; detection typically by UV absorbance. |
| Reference Standard | Requires only a single, stable internal standard of known purity for all analytes. | Requires a purified reference standard for each analyte to be quantified to determine its response factor.[8] |
| Speed | Very fast per sample (typically 5-10 minutes for data acquisition). Minimal sample preparation.[4] | Slower per sample due to column equilibration, run time, and potential flushing (typically 15-45 minutes). |
| Sample Preparation | Simple dilution of the reaction aliquot with a deuterated solvent containing a known amount of an internal standard. | Often requires quenching, filtration, and dilution. Method development can be time-consuming. |
| Information Content | Provides unambiguous structural confirmation of reactants, products, and intermediates in the same experiment. | Provides retention time and UV response. Structural information is not inherent and requires mass spectrometry (LC-MS). |
| Solvent Consumption | Minimal (~0.6 mL of deuterated solvent per sample), making it environmentally friendly.[10] | High consumption of mobile phase solvents, leading to significant solvent waste. |
| Selectivity | Excellent for distinguishing structurally similar molecules and isomers if unique signals are present. | Highly dependent on column chemistry and mobile phase composition; co-elution can be a challenge. |
| Robustness | Highly robust and transferable between instruments once acquisition parameters are set. | Method performance can be sensitive to column aging, temperature fluctuations, and mobile phase preparation. |
Experimental Design for qNMR Analysis of this compound
We will consider a common synthesis route for our target molecule, this compound: the reaction of pivaloyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Reaction Scheme: Pivaloyl Chloride + N,O-Dimethylhydroxylamine → this compound
Our goal is to quantify the disappearance of the pivaloyl chloride starting material and the appearance of the this compound product.
The Critical Choice of an Internal Standard (IS)
The integrity of the qNMR analysis hinges on the proper selection of an internal standard. An ideal IS must meet several criteria:[12][13]
-
High Purity (≥99.5%): The accuracy of the entire measurement depends on the known purity of the IS.
-
Chemical Inertness: It must not react with the starting materials, products, or solvent.
-
Signal Simplicity and Location: It should ideally produce a simple, sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any reactant or product signals.
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.
-
Stability: It should not be volatile or hygroscopic, ensuring accurate weighing.
For this reaction in a common solvent like CDCl₃, 1,4-Dinitrobenzene is an excellent choice. It is a stable, non-volatile solid, and its aromatic protons produce a sharp singlet around 8.4 ppm, a region typically clear of the aliphatic signals from our reactants and products.
Experimental Workflow
The workflow for monitoring the reaction is systematic and designed to ensure data integrity at each step.
Caption: Workflow for qNMR reaction monitoring.
A Validated Protocol for Determining Reaction Conversion
This protocol is designed to be self-validating by ensuring that the instrumental parameters are set for accurate quantification.
Materials and Reagents
-
Analyte: Reaction mixture containing pivaloyl chloride and this compound.
-
Internal Standard (IS): 1,4-Dinitrobenzene (purity ≥ 99.5%).
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: 500 MHz (or higher) NMR spectrometer, analytical balance, volumetric flasks, precision pipettes, NMR tubes.
Step-by-Step Sample Preparation
-
Prepare IS Stock Solution: Accurately weigh ~20 mg of 1,4-Dinitrobenzene into a 10 mL volumetric flask. Dissolve and bring to volume with CDCl₃. Calculate the exact concentration in mg/mL.
-
Sample Reaction: At a designated time point (e.g., t = 30 min), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Dilute and Add IS: Immediately dilute the aliquot into a pre-weighed vial containing 1.0 mL of CDCl₃ to quench the reaction and prevent further conversion. Reweigh to determine the exact mass of the aliquot.
-
Prepare NMR Sample: To this diluted solution, add a precise volume (e.g., 500 µL) of the IS stock solution.
-
Homogenize: Vortex the vial for 30 seconds to ensure the solution is perfectly homogeneous.
-
Transfer: Transfer ~600 µL of the final solution into a high-quality NMR tube.
NMR Acquisition Parameters: The Key to Quantitativity
Simply acquiring a default ¹H NMR spectrum is insufficient for quantification. The parameters must be chosen to ensure that all signals are fully relaxed between scans, which is critical for the signal integrals to be truly proportional to the molar quantities.[2][14]
The most critical parameter is the relaxation delay (d1) . This delay must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton signal being integrated (both analyte and IS).[15] A conservative and safe value for most small organic molecules is a d1 of 30 seconds.
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 90° | Ensures maximum signal generation for quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | CRITICAL: Allows for >99% recovery of magnetization, ensuring accurate integrals. A value of 30s is a safe starting point. |
| Acquisition Time (aq) | 2-4 seconds | Provides adequate resolution. |
| Number of Scans (ns) | 8 to 16 | To achieve sufficient Signal-to-Noise ratio (S/N > 250:1 for signals of interest). |
| Receiver Gain (rg) | Auto-adjusted | To prevent signal clipping and maximize dynamic range. |
Data Processing and Conversion Calculation
Spectral Processing
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the following signals:
-
Internal Standard (IS): The singlet for 1,4-Dinitrobenzene (~8.4 ppm).
-
Starting Material (SM): The singlet for the tert-butyl group of pivaloyl chloride (~1.3 ppm).
-
Product (P): The singlet for the tert-butyl group of this compound (~1.2 ppm).
-
The Calculation of Conversion
The purity or concentration of each component is calculated using the following master equation:[1]
Purity_x (%) = (I_x / N_x) * (N_IS / I_IS) * (M_x / M_IS) * (m_IS / m_sample) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for that signal (e.g., 9 for the tert-butyl group)
-
M: Molar mass of the compound
-
m: Mass
-
x: Analyte (Starting Material or Product)
-
IS: Internal Standard
To calculate the reaction conversion , we first determine the molar amounts of the remaining starting material (SM) and the formed product (P) in the aliquot. Since many terms in the equation are constant for a given experiment, we can simplify the calculation to molar ratios.
-
Molar Ratio (SM/IS): (Integral_SM / 9) / (Integral_IS / 4)
-
Molar Ratio (P/IS): (Integral_P / 9) / (Integral_IS / 4)
The Percent Conversion is then calculated as:
% Conversion = [Moles of Product / (Moles of Product + Moles of Starting Material)] * 100
% Conversion = [Molar Ratio (P/IS) / (Molar Ratio (P/IS) + Molar Ratio (SM/IS))] * 100
Sample Data Table
Below is a table illustrating hypothetical data from a time-course experiment.
| Time (min) | Integral (SM, 1.3 ppm) | Integral (P, 1.2 ppm) | Integral (IS, 8.4 ppm) | Molar Ratio (SM/IS) | Molar Ratio (P/IS) | % Conversion |
| 10 | 8.50 | 1.50 | 4.00 | 0.94 | 0.17 | 15.0% |
| 30 | 5.50 | 4.50 | 4.00 | 0.61 | 0.50 | 45.0% |
| 60 | 2.50 | 7.50 | 4.00 | 0.28 | 0.83 | 75.0% |
| 120 | 0.50 | 9.50 | 4.00 | 0.06 | 1.06 | 95.0% |
Method Validation
For use in regulated environments, a qNMR method must be validated.[16][17] Key validation parameters include:
-
Specificity: The signals of the analyte and IS are well-resolved and free from interference from other components.
-
Linearity: Demonstrated by preparing samples with varying analyte-to-IS ratios and confirming a linear relationship between the molar ratio and the integral ratio.[6]
-
Accuracy & Precision: Assessed by analyzing samples of known composition and evaluating the closeness to the true value (accuracy) and the degree of scatter in repeated measurements (precision).
-
Robustness: Testing the effect of small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay) on the results.
Conclusion
Quantitative NMR is an exceptionally powerful, efficient, and direct method for monitoring the conversion of chemical reactions such as the synthesis of this compound. Its primary nature, which obviates the need for analyte-specific reference standards, combined with its high information content and simple sample preparation, makes it an invaluable tool for process development. By carefully selecting an appropriate internal standard and adhering to validated quantitative acquisition parameters, researchers can obtain highly accurate and reliable data, enabling faster process optimization and a deeper understanding of reaction kinetics.
References
- A Guide to Quantit
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. [Link]
- Choosing the Right qNMR Internal Standard for Accur
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. [Link]
- What is qNMR and why is it important? - Mestrelab Resources. [Link]
- Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
- Guide to NMR Method Development and Validation – Part I: Identification and Quantific
- qNMR - BIPM. [Link]
- Validation of quantitative NMR - ResearchG
- Validation of a generic quantitative (1)
- How to monitor a chemical reaction - Quora. [Link]
- What are the chemical methods of monitoring the rate of chemical reaction? - Quora. [Link]
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Public
- QNMR – a modern altern
- Survey and qualification of internal standards for quantific
- Real-Time Reaction Analysis Guide. [Link]
- Monitoring reactions | Teaching practical science | CPD article - RSC Educ
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchG
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. [Link]
- Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de. [Link]
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF - ResearchG
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR)
- This compound | C7H15NO2 | CID 11446410 - PubChem. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. [Link]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. usp.org [usp.org]
- 7. qNMR - BIPM [bipm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. eurolab-d.de [eurolab-d.de]
- 17. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-Methoxy-N-methylpivalamide in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Stability of the Weinreb Amide Moiety
N-Methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in modern organic synthesis for the preparation of ketones and aldehydes.[1][2] Their key advantage over more traditional acylating agents like acid chlorides or esters lies in their resistance to over-addition of organometallic reagents.[3] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][3]
N-Methoxy-N-methylpivalamide, with its sterically demanding tert-butyl group, serves as an excellent case study for understanding the nuances of this class of reagents. The bulky pivaloyl group can significantly influence reaction rates and substrate scope, making a detailed examination of its reactivity crucial for synthetic planning.
The Key to Selectivity: Mechanistic Insights
The superior performance of Weinreb amides in acylation reactions is rooted in the stability of the intermediate formed upon addition of an organometallic reagent.
The Chelated Intermediate in Weinreb Amide Acylation
Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a tetrahedral intermediate is formed. The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation (e.g., MgX or Li).[2][3] This chelated intermediate is remarkably stable at low temperatures and does not readily collapse to the ketone until aqueous workup.[3] This stability prevents the newly formed ketone from reacting further with the excess organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts, a common issue with other acylating agents.[3]
Figure 1. Comparative reaction pathways of a Weinreb amide versus an ester with an organometallic reagent.
Side Reactions: Base-Induced Elimination
Under strongly basic conditions, a potential side reaction for Weinreb amides is an E2-type elimination.[4] A strong base can deprotonate the methoxy group, leading to the elimination of formaldehyde and the formation of an N-methylamide anion.[4] This reactivity mode is more prevalent with highly basic, non-nucleophilic reagents.
Comparative Performance in Acylation Reactions
While specific kinetic data for this compound is not extensively available in the literature, a comparative analysis of its performance against other acylating agents can be made based on reported reaction outcomes and mechanistic understanding.
This compound vs. Other Amides (e.g., N,N-Boc2 amides)
A study comparing the arylation of Weinreb amides and N,N-Boc2 amides with functionalized Grignard reagents highlights a key difference in their reactivity control.[5]
-
N-Methoxy-N-methylamides (Weinreb Amides): The reaction proceeds under thermodynamic control . The stability of the chelated intermediate allows the reaction to be run with an excess of the Grignard reagent without significant over-addition.[5] This offers greater operational simplicity.
-
N,N-Boc2 Amides: These reactions are under kinetic control . The tetrahedral intermediate is less stable, and using an excess of the Grignard reagent can lead to the formation of alcohol byproducts.[5]
This distinction makes this compound a more robust choice when dealing with highly reactive organometallic reagents or when precise control of stoichiometry is challenging.
| Amide Type | Control | Tolerance to Excess Reagent | Key Feature |
| N-Methoxy-N-methylamide | Thermodynamic | High | Stable chelated intermediate |
| N,N-Boc2 Amide | Kinetic | Low | Ground-state destabilization |
Table 1. Comparison of reactivity control between Weinreb amides and N,N-Boc2 amides in arylations with Grignard reagents.[5]
This compound vs. Acid Chlorides and Esters
The primary advantage of this compound over acid chlorides and esters is the prevention of over-addition.
-
Acid Chlorides: Highly reactive, often leading to a mixture of ketone and tertiary alcohol, especially at non-cryogenic temperatures. Their handling can also be complicated by their moisture sensitivity.
-
Esters: Less reactive than acid chlorides, but the resulting ketone is generally more reactive than the starting ester, making over-addition a common problem.[1]
The bulky pivaloyl group in this compound can be expected to decrease the reaction rate compared to less hindered Weinreb amides (e.g., N-methoxy-N-methylacetamide) due to steric hindrance at the carbonyl carbon. However, this steric bulk does not compromise the selectivity of the reaction.
Experimental Protocols
General Protocol for the Acylation of this compound with a Grignard Reagent
This protocol is a generalized procedure based on the principles of the Weinreb ketone synthesis.[3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq.) and anhydrous THF. The solution is cooled to 0 °C.
-
Addition of Grignard Reagent: The Grignard reagent (1.1-1.5 eq.) in a suitable solvent (e.g., THF or diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C.
-
Workup and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 2. General experimental workflow for the Weinreb ketone synthesis.
Conclusion and Future Outlook
This compound stands as a robust and reliable acylating agent, particularly for the synthesis of ketones from organometallic reagents. Its key advantage, conferred by the N-methoxy-N-methyl moiety, is the formation of a stable chelated intermediate that effectively prevents over-addition, allowing for greater operational flexibility compared to other acylating agents.
While a wealth of qualitative data supports its utility, there is a noticeable gap in the literature regarding detailed kinetic studies of its reactions. Quantitative data on reaction rates, orders of reaction, and activation energies for the hydrolysis, reduction, and acylation of this compound would provide a deeper understanding of its reactivity and allow for more precise comparisons with other amides and acylating agents. Such studies would be a valuable contribution to the field of physical organic chemistry and would further aid synthetic chemists in the rational design of complex reaction sequences.
References
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (URL not available)
- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
Sources
A Comparative Guide to the Atom Economy of N-Methoxy-N-methylamide (Weinreb Amide) Based Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the drive towards more sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry have become paramount. Among these, atom economy, a concept introduced by Barry Trost, stands out as a fundamental metric for evaluating the efficiency of a chemical transformation.[1][2] It measures the proportion of reactant atoms that are incorporated into the desired product. This guide provides an in-depth assessment of the atom economy of N-methoxy-N-methylamide (Weinreb amide) based methods for ketone synthesis, a cornerstone transformation in organic chemistry, and objectively compares its performance against common alternatives.
The Principle of Atom Economy: Beyond Percent Yield
For decades, percentage yield was the primary measure of a reaction's efficiency. However, this metric only considers the amount of product obtained relative to the theoretical maximum and ignores the often-substantial quantity of byproducts and waste generated.[3] Atom economy fills this gap by providing a theoretical measure of efficiency inherent to the reaction's stoichiometry.[4]
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy signifies that the majority of atoms from the starting materials are incorporated into the final product, minimizing waste at its source.[2] This is a critical consideration in process development, where minimizing waste translates to reduced costs for material acquisition, waste disposal, and environmental remediation.[5]
The Weinreb Amide Method: A Mechanistic Perspective
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb ketone synthesis has become a reliable and widely used method for preparing ketones and aldehydes.[6] The process typically involves the reaction of an N-methoxy-N-methylamide, or Weinreb amide, with an organometallic reagent, such as a Grignard or organolithium reagent.[6]
The key to the method's success lies in its ability to prevent the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to produce a tertiary alcohol.[6][7] This selectivity is achieved through the formation of a stable tetrahedral intermediate. The organometallic reagent adds to the carbonyl carbon, and the resulting intermediate is stabilized by chelation between the metal cation and both the carbonyl oxygen and the methoxy oxygen.[6][7][8][9] This stable chelate prevents the collapse of the intermediate and subsequent over-addition until an acidic workup is performed.[7][8][10]
Caption: Mechanism of Weinreb ketone synthesis via a stable chelated intermediate.
Quantitative Atom Economy Analysis of the Weinreb Method
To assess the atom economy, let's consider a specific example: the synthesis of propiophenone from N-methoxy-N-methylpropionamide and phenylmagnesium bromide.
Reaction: C₂H₅CON(OCH₃)CH₃ + C₆H₅MgBr → C₂H₅COC₆H₅ + [MgBr(N(OCH₃)CH₃)]
The desired product is propiophenone (C₉H₁₀O). The reactants are N-methoxy-N-methylpropionamide (C₅H₁₁NO₂) and phenylmagnesium bromide (C₆H₅BrMg).
| Compound | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| N-methoxy-N-methylpropionamide | C₅H₁₁NO₂ | 117.15 |
| Phenylmagnesium Bromide | C₆H₅BrMg | 181.31 |
| Total Reactant MW | 298.46 | |
| Product | ||
| Propiophenone | C₉H₁₀O | 134.18 |
| Atom Economy | (134.18 / 298.46) x 100% = 44.96% |
The calculated atom economy of approximately 45% is moderate. The main contributor to the "lost" atomic mass is the N,O-dimethylhydroxylamine moiety and the magnesium bromide, which are converted into byproducts. While this single-step atom economy may not appear exceptionally high, its true value is revealed when compared to alternative methods where low yields and significant side-product formation drastically reduce the effective efficiency.
Comparative Analysis with Alternative Ketone Syntheses
Several other methods are commonly employed for ketone synthesis. A direct comparison highlights the practical advantages of the Weinreb approach despite its theoretical atom economy.
| Method | Typical Reactants | Key Advantage | Key Disadvantage / Atom Economy Impact |
| Weinreb Amide Synthesis | Weinreb Amide + Organometallic | High selectivity, broad functional group tolerance, reliable yields.[6] | Moderate theoretical atom economy due to the N,O-dimethylhydroxylamine byproduct. |
| Grignard/Organolithium + Esters | Ester + Organometallic | Readily available starting materials. | Prone to over-addition to form tertiary alcohols, leading to low yields of the desired ketone and significant byproduct waste.[7][11] |
| Grignard/Organolithium + Acid Chlorides | Acid Chloride + Organometallic | Highly reactive. | Over-addition is a significant issue, often requiring very low temperatures and careful stoichiometry control.[11] |
| Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride | Effective for aryl ketones. | Requires stoichiometric or super-stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which generates large volumes of waste during workup, resulting in very poor atom economy.[12] |
| Organocuprate (Gilman) Reagents | Acid Chloride + Gilman Reagent | Generally good selectivity for ketones without over-addition. | Only one of the two organic groups on the copper reagent is transferred, immediately halving the atom economy of that reagent. Stoichiometric use of copper also contributes to waste. |
While the theoretical atom economy of a reaction with an ester might appear higher on paper, the practical reality of over-addition often leads to a lower Reaction Mass Efficiency (RME) and a higher Process Mass Intensity (PMI).[13][14][15] PMI, which considers the total mass input (reactants, solvents, workup chemicals) versus the mass of the final product, is a metric heavily used in the pharmaceutical industry and often reveals the Weinreb method to be a greener overall process due to its reliability and cleaner reaction profiles.[5][14][15]
Experimental Protocol: Synthesis of N-Methoxy-N-methylpivalamide
The preparation of the Weinreb amide itself is a crucial first step. The following is a representative protocol for the synthesis of this compound from pivaloyl chloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Pivaloyl chloride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.
-
Slowly add pivaloyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by distillation.
Conclusion and Future Outlook
When assessed through the narrow lens of single-step theoretical atom economy, the Weinreb amide based synthesis of ketones may appear only moderately efficient. However, its true value, particularly in the context of complex molecule synthesis for drug development, lies in its exceptional reliability, broad functional group tolerance, and, most critically, its prevention of over-addition side reactions.[6][10] This high selectivity often leads to higher isolated yields and significantly simplified purification processes, resulting in a lower overall Process Mass Intensity (PMI) compared to alternatives plagued by poor selectivity.[14]
The N-methoxy-N-methylamide functionality provides a predictable and robust method for acyl-carbon bond formation, minimizing the generation of complex byproduct mixtures that are costly and environmentally taxing to manage.[16] For the research scientist and drug development professional, the predictability and high effective yield of the Weinreb ketone synthesis often make it the most resource-efficient and "greenest" option in practice, embodying the principle that avoiding waste is the most fundamental tenet of green chemistry.
References
- Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]
- Title: METRICS - Green Chemistry Toolkit Source: cgc.yale.edu URL:[Link]
- Title: Weinreb (ketone synthesis) Source: Química Organica.org URL:[Link]
- Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: PMC - NIH URL:[Link]
- Title: Selected Green Chemistry Metrics for Educ
- Title: Metrics of Green Chemistry and Sustainability Source: ACS Public
- Title: What IS the Weinreb Amide? Source: YouTube URL:[Link]
- Title: Green chemistry metrics Source: Wikipedia URL:[Link]
- Title: Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL:[Link]
- Title: Synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: Treasures @ UT Dallas URL:[Link]
- Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: ACS Public
- Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: Thieme Connect URL:[Link]
- Title: Weinreb amides Source: lipidlibrary.aocs.org URL:[Link]
- Title: Green Chemistry Metrics with Special Reference to Green Analytical Chemistry Source: PMC - NIH URL:[Link]
- Title: Weinreb ketone synthesis Source: YouTube URL:[Link]
- Title: Atom Economy Green Synthesis in Organic Chemistry Source: JOCPR URL:[Link]
- Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: KoreaScience URL:[Link]
- Title: Recent Developments in Weinreb Synthesis and their Applications Source: researchg
- Title: green chemistry – the
- Title: Atom Economy and Yield of Synthesis Sequences Source: ResearchG
Sources
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utd-ir.tdl.org [utd-ir.tdl.org]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to N-Methoxy-N-methylpivalamide in Modern Organic Synthesis: Applications and Limitations
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds to construct carbonyl compounds remains a cornerstone of molecular architecture. Among the arsenal of reagents developed for this purpose, N-methoxy-N-methylamides, commonly known as Weinreb amides, have distinguished themselves as exceptionally reliable acylating agents. This guide provides an in-depth technical review of a particularly valuable yet challenging member of this class: N-Methoxy-N-methylpivalamide. We will objectively compare its performance with alternative reagents, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its applications and limitations.
The Power of Controlled Acylation: An Introduction to Weinreb Amides
Traditional methods for synthesizing ketones via the acylation of organometallic reagents (such as Grignard or organolithium reagents) with reactive acyl sources like acid chlorides or esters are often plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][2]
The advent of N-methoxy-N-methylamides, introduced by Nahm and Weinreb in 1981, provided an elegant solution to this problem.[1][2][3] The unique structural feature of the Weinreb amide, the N-methoxy-N-methyl group, facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the unwanted second addition.[1] this compound, with its sterically demanding tert-butyl group, represents an extreme case within this class, offering both unique advantages and significant challenges.
The Mechanism of Stability: A Closer Look at the Weinreb Ketone Synthesis
The efficacy of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon the addition of an organometallic reagent. The N-methoxy group's oxygen atom chelates to the metal cation (typically Li⁺ or Mg²⁺), forming a stable five-membered ring. This chelation prevents the elimination of the N-methoxy-N-methylamine group and the subsequent formation of the ketone until a deliberate acidic quench is performed.
Applications of this compound: Taming Steric Hindrance
The primary application of this compound stems from the steric bulk of its tert-butyl group. This feature makes it an excellent reagent for the synthesis of sterically hindered ketones, where less bulky acylating agents might fail or give poor yields.
Synthesis of Sterically Hindered Ketones
The synthesis of ketones bearing bulky substituents, such as a tert-butyl group, is a significant challenge in organic synthesis. The use of highly reactive and sterically demanding nucleophiles often leads to side reactions, including enolization of the ketone product or reduction. This compound provides a controlled and often high-yielding route to such molecules.
| Acylating Agent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Phenylmagnesium bromide | Pivalophenone | 91 | |
| This compound | n-Butyllithium | 2,2-Dimethyl-3-heptanone | 95 | |
| Pivaloyl Chloride | Phenylmagnesium bromide | Pivalophenone + tert-butylphenylcarbinol | Mixture | [4] |
Table 1: Comparison of Acylating Agents in the Synthesis of Hindered Ketones.
Representative Protocol: Synthesis of Pivalophenone
The following protocol illustrates the use of this compound for the synthesis of a sterically hindered ketone.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and workup equipment
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
Phenylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford pivalophenone.
Limitations and Challenges: The Double-Edged Sword of Steric Bulk
While the steric hindrance of this compound is its greatest asset, it is also the source of its primary limitations.
Reduced Reactivity
The bulky tert-butyl group can significantly shield the carbonyl carbon from nucleophilic attack. This can lead to sluggish or incomplete reactions, particularly with sterically demanding nucleophiles. In extreme cases, such as the attempted synthesis of di-tert-butyl ketone, the reaction with tert-butyllithium or tert-butylmagnesium chloride is notoriously difficult and often fails to proceed to a significant extent. While there are reports of synthesizing highly hindered ketones, the yields can be low, and the reaction conditions may require elevated temperatures or prolonged reaction times.
Susceptibility to Strong Bases
With highly basic, non-nucleophilic organometallics, an alternative reaction pathway can occur. Instead of nucleophilic addition, the organometallic reagent can act as a base and deprotonate the N-methyl group, leading to an E2-type elimination and the formation of formaldehyde and the corresponding N-methylamide. This side reaction can reduce the yield of the desired ketone.[5]
Comparative Analysis with Alternative Acylating Agents
The choice of an acylating agent is critical and depends on the specific substrate and desired product. Here, we compare this compound with other common pivaloyl sources.
| Feature | This compound | Pivaloyl Chloride | Methyl Pivalate |
| Reactivity | Moderate to low | High | Low |
| Selectivity | High (no over-addition) | Low (over-addition common) | Moderate (can over-add) |
| Stability | High | Moisture sensitive | High |
| Substrate Scope | Good, but limited by sterics | Broad | Moderate |
| Reaction Conditions | Mild (low temperature) | Often requires cooling | Can require forcing conditions |
| Cost-Effectiveness | Moderate to high | Low | Low |
Table 2: Comparison of Pivaloyl Acylating Agents.
The cost of this compound is influenced by the price of its precursors, pivaloyl chloride and N,O-dimethylhydroxylamine hydrochloride. While pivaloyl chloride is a relatively inexpensive commodity chemical, N,O-dimethylhydroxylamine hydrochloride is more specialized and contributes significantly to the overall cost.[6][7][8][9][10][11][12]
Conclusion
This compound is a highly valuable reagent for the synthesis of sterically hindered ketones, offering excellent control over reactivity and preventing the common issue of over-addition. Its utility is, however, intrinsically linked to its steric bulk, which can also be a significant limitation, leading to reduced reactivity with equally bulky nucleophiles. The choice to employ this reagent should be made after careful consideration of the steric demands of the desired product and the potential for side reactions. When compared to more traditional acylating agents like pivaloyl chloride, this compound provides a milder and more selective, albeit more costly, alternative for challenging synthetic targets. As the demand for complex and highly functionalized molecules continues to grow, a thorough understanding of the nuances of reagents like this compound will remain essential for the modern synthetic chemist.
References
- Pivaloyl Chloride Chemical, ₹ 700/Kg, CAS Number: 3282 30 2, Purity: 98%, Usage/Application: Industrial, Chemical Formula: C5H9ClO. IndiaMART. [Link]
- N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online. Fisher Scientific. [Link]
- n o-dimethylhydroxylamine hydrochloride 98% (c005b-055907). Cenmed. [Link]
- PIVALOYL CHLORIDE (trimethylacetal chloride). Sdfine. [Link]
- One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- Manufacturers of Pivaloyl chloride, 98%, CAS 3282-30-2, P 1925, along with worldwide shipping | Otto Chemie Pvt Ltd - IN. Otto Chemie Pvt Ltd. [Link]
- synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
- Weinreb ketone synthesis. Wikipedia. [Link]
- Recent Developments in Weinreb Synthesis and their Applic
- Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. This reagent should only be handled by individuals trained in its proper and safe use. It is recommended that transfers be carried out by using a 20-mL or smaller glass syringe filled to no more than 2/3 capacity, or by cannula. For a discussion of procedures for handling air-sensitive reagents, see Aldrich Technical Bulletin AL-134. [Note added August 2009]. Organic Syntheses. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications.
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Supplementary Information S1 Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithi
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- α-Substituted Organolithiums as Homologating Reagents in Synthesis.
- Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Pivaloyl chloride price,buy Pivaloyl chloride - chemicalbook [m.chemicalbook.com]
- 8. N,O-Dimethylhydroxylamine hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. cenmed.com [cenmed.com]
- 12. Manufacturers of Pivaloyl chloride, 98%, CAS 3282-30-2, P 1925, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
A Comparative Guide to Ketone Synthesis: Cross-Validating Results with N-Methoxy-N-methylpivalamide
For researchers, scientists, and professionals in drug development, the reliable synthesis of ketones is a foundational requirement. Ketones are not only prevalent in bioactive natural products and pharmaceuticals but also serve as versatile intermediates for constructing molecular complexity. The challenge, however, has always been to control the reactivity of potent organometallic reagents to prevent the undesired over-addition that leads to tertiary alcohols.
This guide provides an in-depth comparison of synthetic methodologies, centering on the performance of N-Methoxy-N-methylpivalamide, a specialized Weinreb-Nahm amide, against classical and alternative approaches. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer field-proven insights to inform your selection of the optimal synthetic strategy.
The Core Problem: Over-Addition in Ketone Synthesis
The quintessential method for forming a carbon-carbon bond to create a ketone involves the reaction of an acylating agent with an organometallic nucleophile, such as a Grignard or organolithium reagent. While effective in principle, highly reactive acylating agents like acyl chlorides and esters are prone to a significant side reaction. After the initial addition forms the ketone, a second equivalent of the organometallic reagent can attack the newly formed, and also reactive, ketone carbonyl. This "over-addition" yields a tertiary alcohol, often significantly reducing the yield of the desired product.[1][2]
The Weinreb-Nahm Amide Solution
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the use of N-methoxy-N-methylamides (Weinreb-Nahm amides) provides an elegant solution to the over-addition problem.[1][3] The unique feature of these amides is their ability to react with organometallic reagents to form a highly stable tetrahedral intermediate.[4]
Mechanism of Action: The Power of Chelation
The stability of the intermediate is the cornerstone of the Weinreb ketone synthesis.[5] Upon nucleophilic attack by an organometallic reagent (R'-M), the carbonyl oxygen and the N-methoxy oxygen atom chelate the metal cation (e.g., MgX or Li). This forms a stable five-membered ring intermediate that resists collapse.[1][6] This intermediate remains intact at low temperatures until a deliberate acidic workup is performed, which then hydrolyzes it to release the desired ketone.[1][4] This controlled, two-step process—stable intermediate formation followed by hydrolysis—effectively prevents the ketone from being available in the reaction mixture to be attacked by a second nucleophile, thus eliminating over-addition.[5]
Caption: General mechanism of the Weinreb ketone synthesis.
This compound (N,N-dimethyl-2,2-dimethylpropanamide) is a specific example of a Weinreb amide derived from pivalic acid. The bulky tert-butyl group of the pivaloyl moiety can influence steric interactions and solubility, which may be advantageous in certain synthetic contexts.
Comparative Analysis of Ketone Synthesis Methods
To objectively assess the performance of this compound, we must compare it to viable alternatives. The primary competitors are acyl chlorides and esters, which represent the more traditional approach.
| Method | Key Advantage | Key Limitation | Typical Yield | Over-addition Risk |
| Weinreb Amides | Excellent selectivity, prevents over-addition.[4] | Requires preparation of the amide from a carboxylic acid. | High (80-95%) | Very Low |
| Acyl Chlorides | Highly reactive, readily available from carboxylic acids. | Highly prone to over-addition, sensitive to moisture.[5] | Variable (30-70%) | Very High |
| Esters | More stable than acyl chlorides. | Less reactive, can still lead to over-addition. | Moderate (50-80%) | Moderate to High |
| Organocadmium Reagents | Less reactive than Grignards, reducing over-addition with acyl chlorides. | Cadmium compounds are highly toxic. | Good (70-90%) | Low |
Experimental Cross-Validation
To illustrate the practical differences, consider the synthesis of 4-phenyl-2-butanone. We will compare a standard protocol using an acyl chloride against a Weinreb amide approach.
Experimental Workflow
The general laboratory workflow for both syntheses involves the reaction of the electrophile with the organometallic reagent, followed by quenching and purification.
Caption: A typical experimental workflow for ketone synthesis.
Protocol 1: Synthesis via Acyl Chloride (Control)
-
Reagent Preparation : Phenylacetyl chloride is prepared from phenylacetic acid using thionyl chloride.
-
Reaction Setup : A solution of phenylacetyl chloride in anhydrous THF is cooled to -78°C under an inert atmosphere.
-
Addition : One equivalent of methylmagnesium bromide (MeMgBr) is added dropwise.
-
Workup : The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether.
-
Analysis : The crude product is analyzed by GC-MS and ¹H NMR.
-
Expected Outcome : The formation of the desired ketone, 4-phenyl-2-butanone, is often accompanied by the tertiary alcohol byproduct, 2-methyl-4-phenyl-2-butanol, in significant amounts (often >30%), even with careful control of stoichiometry.[1]
Protocol 2: Synthesis via N-Methoxy-N-methylamide (Test)
-
Amide Preparation : N-methoxy-N-methyl-2-phenylacetamide is synthesized from phenylacetic acid and N,O-dimethylhydroxylamine hydrochloride using a coupling reagent like DCC or by converting the acid to its chloride first.[3][5]
-
Reaction Setup : A solution of the Weinreb amide in anhydrous THF is cooled to 0°C under an inert atmosphere.
-
Addition : 1.2 equivalents of methylmagnesium bromide (MeMgBr) are added dropwise.
-
Workup : The reaction is stirred for 1 hour, then quenched with 1M HCl. The product is extracted with diethyl ether.
-
Analysis : The crude product is analyzed by GC-MS and ¹H NMR.
-
Expected Outcome : The reaction proceeds cleanly to give the desired ketone, 4-phenyl-2-butanone, with minimal (<5%) or no detectable over-addition product. Yields are typically high, often exceeding 85%.
Discussion: Field-Proven Insights
The choice of synthetic route is a balance of efficiency, cost, and robustness.
-
Reliability and Yield : For complex syntheses, particularly in drug development where material is precious, the reliability and high yield of the Weinreb amide approach are paramount.[1] The extra step required to prepare the amide is often a worthwhile investment to guarantee a clean reaction and simplify purification.
-
Substrate Scope and Functional Group Tolerance : Weinreb amides exhibit broad functional group tolerance. While highly reactive acyl chlorides may react with sensitive groups elsewhere in a molecule, the milder conditions and controlled reactivity of the Weinreb amide synthesis make it compatible with a wider range of substrates.
-
The Role of the Pivaloyl Group : In the specific case of this compound, the sterically demanding tert-butyl group can be beneficial. It can enhance the stability of the amide and, in some cases, influence the stereochemical outcome of additions to chiral substrates. However, this same steric bulk might slightly reduce the reaction rate compared to less hindered Weinreb amides.
-
Alternative Strategies : It is worth noting that other methods exist to mitigate over-addition. Less reactive organometallic reagents, such as organocadmium or Gilman (organocuprate) reagents, can react selectively with acyl chlorides to produce ketones.[2] However, the high toxicity of cadmium reagents and the specific preparation required for cuprates often make the Weinreb amide approach more attractive and versatile.[2]
Conclusion
The cross-validation is clear: for the controlled and high-yield synthesis of ketones from organometallic reagents, the Weinreb-Nahm amide methodology is superior to classical approaches using acyl chlorides or esters. This compound, as a representative of this class, offers a robust and reliable tool for synthetic chemists. Its ability to form a stable, chelated intermediate completely circumvents the persistent problem of over-addition, ensuring that the desired ketone is the overwhelmingly major product. While requiring an additional preparatory step, the gains in yield, purity, and reliability make it an indispensable strategy in modern organic synthesis.
References
- Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Saimir. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]
- Weinreb amides.
- Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]
- Worked example: Part-2-Synthesis of ketones (video) | Khan Academy. Khan Academy. [Link]
- The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium - Organic Reactions. Organic Reactions. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-Methoxy-N-methylpivalamide
Hazard Assessment: Understanding the Risks
Based on analogous N-methoxy-N-methyl amides, a thorough risk assessment is the foundation of a safe handling protocol. The primary hazards associated with this class of chemicals are summarized below. Always assume the compound is hazardous until proven otherwise.
| Potential Hazard | Description | Primary Exposure Route | Supporting Evidence from Analogous Compounds |
| Serious Eye Irritation | Contact can cause significant irritation, redness, and pain. In some cases, it may lead to more severe eye damage. | Splash, Aerosol | Causes serious eye irritation (H319).[1][2][3] |
| Skin Irritation | Direct contact may lead to redness, itching, and inflammation. Prolonged contact could result in more severe dermatitis. | Dermal Contact | Causes skin irritation (H315).[1][2][3] |
| Respiratory Irritation | Inhalation of dust, aerosols, or vapors may irritate the respiratory tract, causing coughing and discomfort. | Inhalation | May cause respiratory irritation (H335).[1][2] |
| Flammability | Some related amide compounds are flammable liquids and vapors. | Heat, Sparks, Open Flames | Flammable liquid and vapor.[4][5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific procedure and scale of work. The following protocol is designed to provide a robust baseline for handling N-Methoxy-N-methylpivalamide.
Foundational PPE: The Non-Negotiables
Regardless of the quantity being handled, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against potential splashes.[6] A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for preventing skin contact.[6][7] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or immersion, consult the glove manufacturer's resistance chart.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing from accidental spills.[6] For handling larger quantities, a chemically resistant apron over the lab coat is recommended.
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.
Caption: Diagram 1: PPE Selection Workflow for this compound.
Operational Plan: Safe Handling Workflow
A systematic approach to handling minimizes risk. The following workflow provides a step-by-step guide for common laboratory procedures involving this compound.
Pre-operational Checklist
-
Verify Ventilation: Ensure you are working in a well-ventilated area. For quantities greater than a few grams or if heating is involved, a certified chemical fume hood is required.[7]
-
Inspect PPE: Check all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Have clearly labeled waste containers ready for liquid and solid chemical waste.
Step-by-Step Handling Procedure
The following diagram illustrates a safe and logical workflow for handling this compound.
Caption: Diagram 2: A systematic workflow for handling this compound.
Disposal Plan: Managing Chemical Waste
Proper waste management is critical to laboratory safety and environmental responsibility.
-
Chemical Waste: All solutions and residues containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[4] Do not pour this chemical down the drain.[8]
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.[6]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous chemical waste. After rinsing, the container can typically be disposed of as regular lab glass, but always follow your institution's specific guidelines.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[2] |
| Small Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[1] |
References
- BenchChem. (2025). Personal protective equipment for handling GLP-1(9-36)amide.
- Vanderbilt University. (2023). Sodium Amide and Potassium Metal Chemical Safety Protocol.
- TCI Chemicals. (2025). SAFETY DATA SHEET: N-Methoxy-N-methylbutyramide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide.
- Recochem Inc. (2021). SAFETY DATA SHEET: METHOXY PROPANOL.
- TCI EUROPE N.V. (2019). SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide.
- PubChem. (n.d.). This compound.
- Fisher Scientific Company. (2025). SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bonotto. (n.d.). This compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Methoxy-N-methylacetamide.
- Guidechem. (n.d.). N-METHOXY-N-METHYLBENZAMIDE (CAS No. 6919-61-5) SDS.
- Fisher Scientific. (2010). SAFETY DATA SHEET: N-(4-Methoxybenzyl)-N-methylamine.
- American Chemistry Council. (n.d.). Protective Equipment.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 6-Chloro-N-methoxy-N-methylnicotinamide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
